2-Chloro-7-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-03-2 | |
| Record name | 2-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-7-nitroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-7-nitroquinoline
Abstract
This technical guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its chemical reactivity, with a particular focus on the functional interplay of the chloro and nitro substituents. Detailed spectroscopic data for characterization, insights into its applications in drug development, and essential safety protocols are also presented. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile chemical scaffold.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] this compound emerges as a particularly valuable building block. The chlorine atom at the 2-position acts as an excellent leaving group for nucleophilic substitution, while the nitro group at the 7-position serves as a powerful electron-withdrawing group and a precursor to a synthetically versatile amino group. This unique bifunctional arrangement allows for sequential and regioselective modifications, making it an ideal starting material for constructing complex, biologically active molecules.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to bioavailability. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [4] |
| Molecular Weight | 208.6 g/mol | [5] |
| Monoisotopic Mass | 208.00395 Da | [4] |
| IUPAC Name | This compound | |
| CAS Number | 49609-03-2 | |
| Appearance | Expected to be a solid at room temperature | |
| Predicted XlogP | 3.0 | [4] |
| SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)[O-] | [4] |
| InChIKey | PBGQDNSMFBXURC-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Pathway
The most direct and common approach for synthesizing substituted nitroquinolines is through the electrophilic nitration of a corresponding quinoline precursor.[6] For this compound, the synthesis logically proceeds from 2-chloroquinoline.
Core Synthesis: Electrophilic Nitration
In this reaction, a potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This electrophile then attacks the quinoline ring. The existing chloro-substituent and the pyridine nitrogen are deactivating and direct incoming electrophiles. The nitration is expected to occur on the benzene portion of the scaffold, primarily at positions 5 and 7. The precise ratio of isomers depends on reaction conditions, but the 7-nitro product is a significant component.
Experimental Protocol: Nitration of 2-Chloroquinoline
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0-5.0 eq).[6]
-
Cooling : Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition : Add the prepared nitrating mixture dropwise to the dissolved 2-chloroquinoline solution. The causality here is critical: a slow, dropwise addition is essential to control the exothermic reaction and prevent over-nitration or side reactions. The temperature must be maintained below 10 °C.[7]
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation : Carefully pour the reaction mixture onto a large volume of crushed ice. This simultaneously stops the reaction and precipitates the product, which is less soluble in the now-diluted acidic solution.
-
Neutralization : Slowly neutralize the solution with a saturated sodium bicarbonate solution until the pH is neutral. This ensures complete precipitation of the product.
-
Isolation & Purification : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual salts and acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[6]
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the electronic properties of its two key functional groups.
A. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the 2-position of the quinoline ring is highly susceptible to displacement by nucleophiles. This reactivity is analogous to that of 2-chloropyridines. The ring nitrogen acts as an electron sink, stabilizing the negatively charged Meisenheimer-like intermediate formed during the substitution process. This makes the C2 position electrophilic and primes the C-Cl bond for cleavage.
Common nucleophiles that can displace the chloride include:
-
Amines (R-NH₂) to form 2-aminoquinoline derivatives.
-
Alkoxides (R-O⁻) to form 2-alkoxyquinolines.
-
Thiolates (R-S⁻) to form 2-thioether derivatives.
-
Water (under harsh conditions, e.g., formic acid promotion) to form 2-quinolones.[8]
This SNAr reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups at the 2-position.[9]
B. Reduction of the C7-Nitro Group
The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group (-NH₂). This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting 2-chloro-7-aminoquinoline can undergo reactions typical of anilines, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation.
Standard reduction methods include:
-
Catalytic Hydrogenation : Using H₂ gas with a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni).
-
Metal-Acid Reduction : Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl.[10]
The choice of reducing agent is crucial. For instance, catalytic hydrogenation is generally cleaner, but metal-acid reductions can be more cost-effective for large-scale synthesis. The presence of the chloro-substituent must be considered, as some harsh reductive conditions could lead to hydrodehalogenation as a side reaction.
Spectroscopic Analysis and Characterization
Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. While specific experimental spectra are not widely published, data can be reliably predicted based on the structure and analysis of similar compounds.[7]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Chloro-7-nitroquinoline (CAS No. 49609-03-2)
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-7-nitroquinoline (CAS No. 49609-03-2), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's chemical and physical properties, provides a robust synthetic protocol and purification methods, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications in the synthesis of biologically active molecules, particularly kinase inhibitors. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction
This compound is a substituted quinoline derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The presence of a chloro group at the 2-position and a nitro group at the 7-position imparts distinct reactivity to the molecule, making it a versatile precursor for the synthesis of more complex molecular architectures.
The chloro substituent at the 2-position, activated by the electron-withdrawing nature of the quinoline nitrogen, is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups, including amines, alkoxides, and thiolates. The nitro group at the 7-position serves as a powerful electron-withdrawing group, influencing the regioselectivity of reactions on the benzene ring. Furthermore, the nitro group can be readily reduced to an amino group, providing another handle for further functionalization and diversification of the quinoline core. These chemical features make this compound a valuable starting material for the construction of libraries of compounds for drug screening and the targeted synthesis of potential therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 49609-03-2 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1] |
| Appearance | Pale yellow to yellow solid (typical) | |
| Melting Point | Not readily available in public domain | |
| Boiling Point | Not readily available in public domain | |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols like ethanol. | |
| Purity | Commercially available with purities typically ≥97% |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 7-nitroquinoline. The following protocol is based on established methodologies for the synthesis of related 2-chloroquinoline derivatives.
Synthetic Pathway
The synthesis involves two key steps: the N-oxidation of 7-nitroquinoline followed by chlorination using phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-oxidation and subsequent chlorination of quinoline derivatives.[2]
Step 1: Synthesis of 7-Nitroquinoline-N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-nitroquinoline (1.0 eq.) in glacial acetic acid.
-
Oxidation: To the stirred solution, add 30% hydrogen peroxide (3.0 eq.) dropwise. The addition should be controlled to maintain the reaction temperature.
-
Reaction: Heat the mixture at 70-80 °C for 5-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium carbonate until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum to obtain 7-nitroquinoline-N-oxide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-nitroquinoline-N-oxide (1.0 eq.).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
Recrystallization from ethanol is a common method for purifying this compound.[2]
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Column Chromatography:
For more challenging separations or to obtain very high purity material, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[3] A gradient elution from a lower to a higher polarity might be necessary to separate impurities.
-
Procedure: The crude product is loaded onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel) and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers often confirm the structure and purity using these techniques.[1]
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the quinoline ring. Protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5, H-6, and H-8) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling constants (J-values) between adjacent protons will provide information about their connectivity.
13C NMR Spectroscopy
The 13C NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the chlorine (C-2) and the carbons in the vicinity of the nitro group and the quinoline nitrogen will be shifted downfield. Carbons in aromatic systems typically resonate in the range of δ 110-160 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C=N and C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 208 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the chloro group at the 2-position and the nitro group at the 7-position.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates SNAr reactions with a variety of nucleophiles.
Reaction with Amines:
This compound readily reacts with primary and secondary amines to form the corresponding 2-amino-7-nitroquinoline derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl formed.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, DMF, or dioxane.
-
Reagent Addition: Add the desired amine (1.1 - 2.0 eq.). If the amine is used as a hydrochloride salt, a non-nucleophilic base like triethylamine or potassium carbonate should be added.
-
Reaction: Heat the mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.[2]
-
Work-up: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water or an aqueous basic solution.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Reaction with Alkoxides:
Reaction with alkoxides, such as sodium ethoxide, yields the corresponding 2-alkoxy-7-nitroquinoline derivatives.
Experimental Protocol: Synthesis of 2-Ethoxy-7-nitroquinoline [2]
-
Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in absolute ethanol.
-
Nucleophilic Substitution: To this solution, add this compound (1.0 eq.).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Reduction of the Nitro Group
The nitro group at the 7-position can be reduced to an amino group using various reducing agents. This transformation is crucial as it converts a strongly deactivating group into a strongly activating group, opening up possibilities for electrophilic aromatic substitution on the benzene ring.
Common reducing agents include:
-
Metals in acidic media: Fe/HCl, Sn/HCl, SnCl₂/HCl
-
Catalytic hydrogenation: H₂ with a catalyst such as Pd/C or Raney Nickel.
The resulting 2-chloro-7-aminoquinoline is a valuable intermediate for further synthetic transformations.
Applications in Research and Drug Development
The unique structural features and reactivity of this compound make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications, particularly in the area of oncology.
Intermediate for Kinase Inhibitors
The quinoline scaffold is a common feature in many kinase inhibitors, which are a major class of cancer therapeutics. The ability to functionalize the 2-position of the quinoline ring via SNAr reactions and the 7-position via reduction of the nitro group and subsequent reactions makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, characterized by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution and the potential for transformation of the 7-nitro group, provides chemists with a powerful tool for the construction of complex quinoline derivatives. The application of this intermediate in the synthesis of potential kinase inhibitors highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and it is hoped that this information will facilitate its effective use in the advancement of chemical and pharmaceutical research.
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Molecular weight of 2-Chloro-7-nitroquinoline
An In-depth Technical Guide to 2-Chloro-7-nitroquinoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including its molecular weight, and outlines methods for its synthesis and characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Furthermore, this guide explores the compound's reactivity and its significant applications as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in anticancer and antiviral research. All protocols and data are presented with a focus on scientific integrity, supported by authoritative references to ensure trustworthiness and reproducibility.
Core Physicochemical Properties
This compound (CAS No: 49609-03-2) is a substituted quinoline derivative featuring a chlorine atom at the 2-position and a nitro group at the 7-position.[1][2] This specific arrangement of functional groups imparts unique electronic properties to the molecule, making it a valuable precursor in organic synthesis. The chloro group at the C2 position is susceptible to nucleophilic substitution, while the nitro group at the C7 position acts as a strong electron-withdrawing group, influencing the reactivity of the entire quinoline scaffold.
The determination of a compound's molecular weight and other physicochemical properties is a foundational step in any research or development workflow, as these values are critical for reaction stoichiometry, analytical characterization, and predicting biological behavior.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | Biosynth[1], MySkinRecipes[2] |
| Molecular Weight | 208.60 g/mol | Biosynth[1], MySkinRecipes[2] |
| CAS Number | 49609-03-2 | Biosynth[1], MySkinRecipes[2] |
| MDL Number | MFCD18448576 | MySkinRecipes[2] |
| Appearance | Light yellow to brown solid (Predicted) | ChemicalBook[3] |
| Storage Conditions | 2-8°C, under dry, inert gas | MySkinRecipes[2], ChemicalBook[3] |
Synthesis and Mechanistic Insights
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound, a common and logical synthetic strategy involves the chlorination of a corresponding quinolinone precursor. This approach is favored due to the robust nature of the reactions and the commercial availability of starting materials.
Proposed Synthetic Pathway: Vilsmeier-Haack Type Chlorination
A highly effective method for converting 2-quinolinones to 2-chloroquinolines utilizes a chlorinating agent like phosphorus oxychloride (POCl₃) or a triphenylphosphine/trichloroisocyanuric acid mixture.[4] The following protocol outlines a generalized procedure adapted from established methodologies for similar scaffolds.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-nitro-2(1H)-quinolinone (1.0 eq).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The use of POCl₃ serves as both the reagent and the solvent in many cases, providing an efficient medium for the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the conversion of the amide to the chloro-substituted heterocycle.
-
Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the mixture is basic (pH > 8). This will cause the product to precipitate out of the solution.
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below. This process highlights the key transformation from a quinolinone core to the activated 2-chloro derivative, ready for subsequent functionalization.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose. While specific experimental spectra for this compound are not always publicly available, data can be requested from commercial suppliers, and expected results can be predicted based on the structure.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the quinoline ring, while ¹³C NMR identifies the carbon skeleton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
Mass Spectrometry (MS): This technique directly confirms the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its monoisotopic mass, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would be expected for the C-Cl bond, the aromatic C=C and C=N bonds of the quinoline ring, and the strong asymmetric and symmetric stretches of the N-O bonds in the nitro group.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[7][8] this compound serves as a versatile intermediate for creating libraries of novel compounds for biological screening.
Role as a Synthetic Intermediate
The chlorine atom at the C2 position is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of various functional groups, including amines, alcohols, and thiols, to generate diverse molecular architectures. This reactivity is crucial for structure-activity relationship (SAR) studies.
Anticancer and Antiviral Research
Derivatives of chloroquinolines have demonstrated significant potential as therapeutic agents.
-
Anticancer Agents: 7-Chloroquinoline derivatives have been extensively studied as anticancer agents, with some compounds showing potent activity against a wide range of cancer cell lines.[8][9] The ability to modify the 2-position of the this compound scaffold allows for the synthesis of analogs that can be optimized for improved efficacy and selectivity.
-
Antiviral Agents: The 2-chloroquinoline core has recently been explored for developing inhibitors of viral enzymes. For instance, researchers have designed and synthesized 2-chloroquinoline-based molecules as dual inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), two enzymes essential for viral replication.[10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. While a specific safety data sheet (SDS) for this exact isomer may not be universally available, data from related chloro- and nitro-substituted aromatic compounds provide authoritative guidance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14] Avoid contact with skin and eyes.[11]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with soap and plenty of water.[11][13]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][13]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11][13]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11][13]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] Store at recommended temperatures (2-8°C) to ensure stability.[2]
References
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PubChem. (n.d.). This compound-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-7-nitroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (2026). Material Safety Data Sheet: 7-Nitroquinoline. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-7-methyl-8-nitroquinoline (C10H7ClN2O2). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. bioRxiv. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Synthesis of 2-Chloro-7-nitroquinoline from Quinoline: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways to produce 2-chloro-7-nitroquinoline, a valuable heterocyclic building block, starting from quinoline. Recognizing the challenges of regioselectivity in electrophilic substitution on the quinoline core, this document details two robust, field-proven strategies for the synthesis of the key 7-nitroquinoline intermediate. It further elucidates the established method for the subsequent C2-chlorination via an N-oxide intermediate. The narrative emphasizes the chemical principles and mechanistic rationale behind each synthetic step, offering not just protocols but a foundational understanding of the reaction dynamics. Detailed experimental procedures, comparative analysis of synthetic routes, characterization data, and safety considerations are presented to equip researchers with the knowledge for successful and safe synthesis.
Strategic Overview: Navigating the Synthesis
The synthesis of this compound from quinoline is a multi-step process that requires careful strategic planning, primarily due to the directing effects of the nitrogen heteroatom on the quinoline ring system. A direct, one-pot conversion is not feasible. The synthesis is logically dissected into two primary stages:
-
Stage 1: Regiocontrolled Synthesis of 7-Nitroquinoline. The core challenge lies in introducing a nitro group at the C7 position. Direct nitration of quinoline under acidic conditions leads to the formation of 5- and 8-nitroquinoline isomers, as the protonated quinolinium ion directs electrophilic attack to the carbocyclic ring, away from the deactivated pyridine ring. Therefore, indirect methods are required to achieve the desired 7-nitro substitution pattern.
-
Stage 2: Introduction of the C2-Chloro Substituent. Following the successful synthesis of 7-nitroquinoline, the next phase involves the chlorination of the electron-deficient pyridine ring. This is accomplished via a deoxygenative chlorination strategy, which involves the initial formation of an N-oxide to activate the C2 position towards nucleophilic attack by a chloride source.
This guide will explore two distinct and effective pathways for Stage 1, followed by a detailed protocol for Stage 2.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of the 7-Nitroquinoline Intermediate
As established, direct nitration is unsuitable. We present two validated, alternative strategies.
Route A: The Tetrahydroquinoline Pathway
This elegant three-step approach circumvents the regioselectivity problem by temporarily modifying the electronic nature of the quinoline system. By reducing the pyridine ring, the resulting 1,2,3,4-tetrahydroquinoline (THQ) behaves like a substituted aniline. The alkylamino group is a powerful ortho-, para-director, making the C7 position (para to the nitrogen) highly susceptible to electrophilic attack.
Caption: Synthetic pathway via the tetrahydroquinoline intermediate.
Step 1a: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline This reduction can be achieved through various methods, including catalytic hydrogenation, which is often preferred for its clean conversion.[1]
-
Setup: To a hydrogenation vessel, add quinoline (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Catalyst: Add Palladium on carbon (5% Pd/C, ~1-2 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating (e.g., 50 °C) until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline, which can often be used in the next step without further purification.
Step 1b: Nitration of 1,2,3,4-Tetrahydroquinoline The key to regioselectivity, this step preferentially yields the 7-nitro isomer.[2]
-
Setup: In a flask equipped with a dropping funnel and magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition: Slowly add 1,2,3,4-tetrahydroquinoline (1.0 eq) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cooled concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the tetrahydroquinoline solution, maintaining the temperature at 0-5 °C. After the addition is complete, stir the mixture for 1-2 hours at this temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until basic. The precipitated solid is filtered, washed with cold water, and dried. This yields crude 7-nitro-1,2,3,4-tetrahydroquinoline.
Step 1c: Dehydrogenation to 7-Nitroquinoline Aromatization is efficiently achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidizing agent for this purpose.[3]
-
Setup: Dissolve the crude 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: Add DDQ (approx. 1.2-1.5 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by TLC. A dark precipitate of the reduced DDQ (DDQH₂) will form.
-
Work-up: Once the reaction is complete, filter the mixture to remove the DDQH₂ precipitate. Wash the filtrate with a sodium bicarbonate or sodium sulfite solution to remove any remaining DDQ. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-nitroquinoline can be purified by recrystallization (e.g., from ethanol).
Route B: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for constructing the quinoline ring system itself.[4][5] By starting with an appropriately substituted aniline, one can directly build the desired quinoline core. To obtain 7-nitroquinoline, 3-nitroaniline is used as the starting material. While this route is more direct, it is known to produce a mixture of 5-nitro and 7-nitro isomers, which may require careful chromatographic separation.[6]
Caption: Direct synthesis of 7-nitroquinoline via the Skraup reaction.
The Skraup reaction is notoriously exothermic and requires careful control.[7][8]
-
Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 3-nitroaniline (1.0 eq), glycerol (approx. 3.0 eq), and a mild oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene of a related aniline). Ferrous sulfate can be added as a moderator to control the reaction's vigor.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Reaction: Heat the mixture cautiously in an oil bath. The reaction will become exothermic, and the temperature should be controlled (typically around 120-140 °C). Heat for several hours after the initial exothermic phase subsides.
-
Work-up: Allow the mixture to cool, then carefully dilute with water. Pour the diluted mixture into a large volume of water and neutralize with concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Isolate the crude product by steam distillation or solvent extraction. The mixture of 5- and 7-nitroquinolines is then purified by column chromatography to isolate the desired 7-nitro isomer.
Comparison of Routes to 7-Nitroquinoline
| Feature | Route A (Tetrahydroquinoline) | Route B (Skraup Synthesis) |
| Regioselectivity | High (primarily C7) | Moderate (mixture of C5 and C7) |
| Number of Steps | Three (Reduction, Nitration, Dehydrogenation) | One |
| Purification | Generally straightforward crystallization | Requires careful chromatographic separation |
| Safety | Requires handling of H₂ gas and DDQ | Notoriously exothermic/violent reaction |
| Scalability | More amenable to controlled scale-up | Can be challenging to scale safely |
| Overall Yield | Often higher for the pure isomer | Lower for the isolated C7 isomer |
Part II: Synthesis of this compound
With 7-nitroquinoline in hand, the final stage is the introduction of the chlorine atom at the C2 position. This is achieved through a well-established N-oxidation/chlorination sequence.
Step 2a: N-Oxidation of 7-Nitroquinoline
The lone pair on the quinoline nitrogen is oxidized to form an N-oxide. This modification is crucial as it electronically activates the C2 and C4 positions for subsequent nucleophilic attack.
-
Reagents: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like DCM or chloroform, or hydrogen peroxide in acetic acid.[9][10][11]
-
Setup: Dissolve 7-nitroquinoline (1.0 eq) in the chosen solvent (e.g., DCM for m-CPBA, or glacial acetic acid for H₂O₂).
-
Reaction (m-CPBA): Add m-CPBA (approx. 1.2-1.5 eq) portion-wise to the solution at room temperature. Stir for 12-48 hours, monitoring by TLC.
-
Reaction (H₂O₂/AcOH): Add 30% hydrogen peroxide (excess) to the acetic acid solution and heat gently (e.g., 70-80 °C) for several hours.
-
Work-up: For the m-CPBA reaction, wash the organic layer with sodium bicarbonate solution to remove acidic byproducts, dry, and concentrate. For the H₂O₂/AcOH reaction, carefully remove the solvent under reduced pressure. The resulting 7-nitroquinoline-N-oxide can be purified by recrystallization.
Step 2b: Deoxygenative Chlorination with POCl₃
The N-oxide is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which acts as both the chlorine source and a dehydrating agent.[12]
-
Mechanism Rationale: The oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct. A chloride ion is then delivered to the now highly electrophilic C2 position of the quinoline ring. Subsequent elimination of a dichlorophosphate species and re-aromatization yields the final this compound product.[13]
Caption: Mechanism of deoxygenative chlorination with POCl₃.
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.
-
Setup: Place 7-nitroquinoline-N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, can be used as both reagent and solvent, typically 5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃. The product will precipitate as a solid.
-
Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide). Filter the solid product, wash thoroughly with water, and dry.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
Characterization & Data
Proper characterization of intermediates and the final product is essential for validating the synthesis.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃) δ [ppm] (Tentative)[14][15][16] | 13C NMR (CDCl₃) δ [ppm] (Tentative)[15][17] |
| 7-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Yellow Solid | 9.0 (dd, H2), 8.8 (d, H8), 8.3 (d, H5), 8.2 (d, H4), 7.7 (t, H6), 7.5 (dd, H3) | 152.5, 149.0, 145.0, 136.0, 130.0, 129.5, 125.0, 124.0, 122.0 |
| 7-Nitroquinoline-N-oxide | C₉H₆N₂O₃ | 190.16 | Pale Yellow Solid | Chemical shifts will be altered from parent; H2 and H8 typically shifted downfield. | - |
| This compound | C₉H₅ClN₂O₂ | 208.60 | Solid | 8.6 (d, H8), 8.4 (d, H5), 8.2 (d, H4), 7.8 (dd, H6), 7.5 (d, H3) | 151.0, 148.0, 147.0, 140.0, 129.0, 128.0, 125.0, 123.0, 122.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument frequency. Researchers should acquire their own data for confirmation.
Safety & Handling
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a fume hood and add reagents slowly to control temperature.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing HCl gas. Handle exclusively in a fume hood, wear heavy-duty gloves, and ensure all glassware is scrupulously dry. Quench excess reagent carefully by pouring onto ice.
-
Nitroaromatics: Nitroquinoline derivatives are toxic and potential mutagens. Avoid inhalation of dust and skin contact.
-
DDQ: DDQ is toxic and an irritant. Handle with gloves and avoid inhalation.
Conclusion
The synthesis of this compound is a well-defined process that hinges on overcoming the inherent regioselectivity challenges of the quinoline core. The tetrahydroquinoline route (Route A) offers a highly reliable and selective method for preparing the crucial 7-nitroquinoline intermediate, making it the recommended pathway for achieving high purity and yield. The subsequent N-oxidation and deoxygenative chlorination with POCl₃ is a robust and standard transformation in quinoline chemistry. By understanding the mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and materials science.
References
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Wikipedia. (2023). Skraup reaction. Available at: [Link]
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Organic Chemistry Portal. (2021). DDQ. Available at: [Link]
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]
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Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Available at: [Link]
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World Heritage Encyclopedia. (2020). Skraup reaction. Available at: [Link]
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SpectraBase. (2025). 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Available at: [Link]
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-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
Filo. (2025). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline. Available at: [Link]
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Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available at: [Link]
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-
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NOPR. (n.d.). Phosphorous oxychloride (POCl3). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]
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Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
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ResearchGate. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Available at: [Link]
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SciSpace. (n.d.). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]
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Foreword: The Structural Elucidation of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-nitroquinoline
Authored by: A Senior Application Scientist
This compound stands as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development. Its unique electronic and structural properties, conferred by the electron-withdrawing chloro and nitro substituents on the quinoline scaffold, make it a versatile building block for targeted therapeutic agents.[1] A thorough understanding of its spectroscopic signature is paramount for researchers to ensure reaction monitoring, quality control, and the unambiguous confirmation of its structure.
Molecular Structure and Key Features
To contextualize the spectroscopic data, it is essential to first visualize the molecular structure and numbering of this compound.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The electron-withdrawing nature of both the chlorine atom at the C2 position and the nitro group at the C7 position significantly influences the chemical shifts of the aromatic protons and carbons, leading to a distinctive spectral pattern.[2]
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[2][4]
Caption: A proposed major fragmentation pathway for this compound in mass spectrometry.
Interpretation of Fragmentation:
-
Loss of a Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass of 46 u), leading to a fragment ion at m/z 162/164. [5]2. Loss of an Oxygen Atom: Loss of an oxygen atom (16 u) from the nitro group can also occur, resulting in an ion at m/z 192/194.
-
Loss of a Chlorine Atom: Subsequent loss of the chlorine radical (35/37 u) from the m/z 162/164 fragment would produce an ion at m/z 127.
Analyzing these characteristic fragmentation patterns provides strong evidence for the structure of this compound. [6]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) before use. [7]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [8]* Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By synthesizing information from related compounds and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided protocols and interpretations serve as a valuable resource for researchers in confirming the identity and purity of this important synthetic intermediate, thereby supporting advancements in medicinal chemistry and materials science.
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An In-depth Technical Guide on the Biological Activity of 2-Chloro-7-nitroquinoline Derivatives
A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its broad spectrum of biological activities.[1] The introduction of specific substituents, such as chloro and nitro groups, can dramatically modulate the pharmacological profile of the quinoline core. This guide focuses on the 2-chloro-7-nitroquinoline framework, providing a comprehensive exploration of its synthesis, diverse biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
I. The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is an electron-deficient system that serves as a critical pharmacophore in drug development.[2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.[1][3] The strategic placement of electron-withdrawing groups like chlorine and nitro moieties can enhance these properties by influencing the molecule's electronic distribution, lipophilicity, and ability to interact with biological targets.[4]
II. Synthesis of this compound Derivatives: Building the Core
The synthesis of this compound derivatives often begins with the construction of the quinoline ring system, followed by the introduction of the chloro and nitro groups. A common and versatile method for synthesizing the quinoline core is the Vilsmeier-Haack reaction.[5] This reaction typically involves the treatment of an appropriately substituted acetanilide with a formylating agent, such as a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF), to yield a 2-chloro-3-formylquinoline.[5] Subsequent nitration can then introduce the nitro group at the 7-position.
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound derivatives.
The reactivity of the 2-chloro and 7-nitro substituents allows for further chemical modifications, enabling the creation of a diverse library of compounds for biological screening.[5] For instance, the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities.[6]
III. Anticancer Activity: A Primary Therapeutic Focus
A significant body of research has focused on the anticancer potential of quinoline derivatives, and 2-chloro-7-nitroquinolines are no exception.[2][4] The presence of both the chloro and nitro groups is believed to contribute to their cytotoxic effects against a range of cancer cell lines.[4]
Mechanisms of Anticancer Action:
The anticancer activity of these derivatives is often multifactorial, involving several key cellular processes:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, some derivatives can inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication, leading to DNA strand breaks and apoptosis.[4]
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be bioreduced within cancer cells to form reactive nitroso and hydroxylamino intermediates, which can generate reactive oxygen species (ROS).[4] Elevated ROS levels induce oxidative stress, leading to cellular damage and the activation of apoptotic pathways.[4]
-
Enzyme Inhibition: Quinoline derivatives can target and inhibit various enzymes that are critical for cancer cell survival and proliferation, such as tyrosine kinases and DNA gyrase.[1][4]
Illustrative Signaling Pathway:
Caption: Key mechanisms of anticancer action for this compound derivatives.
Quantitative Data on Cytotoxicity:
While direct comparative data for a series of this compound derivatives is often embedded within specific research articles, the following table presents representative IC50 values for structurally related chloro- and nitroquinoline compounds against various cancer cell lines to illustrate their potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Chloro-nitroquinoline Isomers | Various | Varies significantly with isomer structure |
| 7-Chloroquinoline Hydrazone Derivatives | Leukemia (SR) | As low as 0.12 |
| 4-Anilinoquinoline Derivatives | Breast Cancer (MCF-7) | Potent inhibition reported |
| 8-Hydroxy-5-nitroquinoline | Various | 5-10 fold lower than other congeners |
Note: The IC50 values are highly dependent on the specific derivative and the cancer cell line being tested.[4][7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
IV. Antimicrobial and Antiparasitic Activities: A Broadening Therapeutic Scope
Beyond their anticancer properties, this compound derivatives have shown promise as antimicrobial and antiparasitic agents.[10][11] The quinoline core is a well-established scaffold in antimicrobial drug discovery, with notable examples like the fluoroquinolone antibiotics.
Antimicrobial Mechanisms:
The antimicrobial action of these compounds is often attributed to:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are primary targets for many quinolone-based antibiotics.[4]
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[12]
-
Metal Chelation: The ability of the quinoline nitrogen and other substituents to chelate essential metal ions can disrupt microbial enzyme function.[13]
Antiparasitic Potential:
The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. The mechanism of action for many antiparasitic quinolines involves the inhibition of heme detoxification in parasites like Plasmodium falciparum.[14] The introduction of a nitro group can further enhance antiparasitic activity, as seen with nitroxoline (8-hydroxy-5-nitroquinoline), which has shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Structure-Activity Relationships (SAR): Guiding Future Drug Design
The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing their therapeutic potential.
-
Position of Substituents: The relative positions of the chloro and nitro groups significantly impact reactivity and biological activity. For instance, in nucleophilic aromatic substitution reactions, a nitro group ortho or para to the chlorine atom strongly activates the ring towards nucleophilic attack, facilitating the synthesis of derivatives.[6]
-
Nature of Substituents at Other Positions: Modifications at other positions on the quinoline ring, such as the C3 or C4 position, can fine-tune the compound's properties, including its solubility, cell permeability, and target-binding affinity.[15][16] For example, the introduction of a carboxamide linkage at the 3-position is a common strategy to enhance anticancer activity.[16]
-
Lipophilicity and Electronic Properties: The overall lipophilicity and electronic distribution of the molecule, influenced by all substituents, play a critical role in its pharmacokinetic and pharmacodynamic properties.[17]
VI. Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a diverse range of biological activities, most notably in the areas of oncology and infectious diseases. Their synthetic tractability allows for the creation of extensive libraries for high-throughput screening and SAR studies. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic profiles, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this versatile scaffold holds significant potential for the development of novel and effective therapeutic agents.
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The Enigmatic Scaffold: A Technical Guide to the Medicinal Chemistry Potential of 2-Chloro-7-nitroquinoline
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. This in-depth technical guide focuses on the potential applications of a lesser-explored derivative, 2-chloro-7-nitroquinoline. While direct experimental data on this specific isomer is limited in publicly accessible literature, this document will provide a comprehensive overview of its predicted synthesis, reactivity, and, most importantly, its significant potential as a versatile scaffold in drug discovery. By drawing authoritative parallels from closely related and well-documented isomers and derivatives, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to unlock the therapeutic promise of this compound and its analogs. We will delve into the strategic importance of its substituent pattern, offering a roadmap for the rational design of novel bioactive molecules targeting a spectrum of diseases, from cancer to infectious agents.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline ring system lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of physicochemical properties and biological activities.
The introduction of both a chloro and a nitro group onto the quinoline backbone, as in this compound, creates a highly activated and versatile intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group and the reactivity of the chloro substituent as a leaving group in nucleophilic substitution reactions provide a dual functionality that is highly attractive for the synthesis of diverse compound libraries.[5]
This guide will specifically explore the untapped potential of this compound, a molecule that, despite its promising structural features, remains largely unexplored in comparison to its isomers.
Synthesis of this compound: A Predictive Approach
Predicted Synthetic Pathway
A plausible synthetic route would commence with the nitration of 2-hydroxy-7-nitroquinoline (7-nitroquinolin-2-one) followed by chlorination. Alternatively, nitration of 2-chloroquinoline could be explored, although regioselectivity might be a challenge.
Step 1: Nitration of 2-Hydroxyquinoline (Quinolin-2-one)
The nitration of 2-hydroxyquinoline is expected to yield a mixture of nitro isomers. The directing effects of the hydroxyl group (activating and ortho-, para-directing) and the ring nitrogen will influence the position of nitration. Separation of the desired 7-nitro isomer would be a critical step.
Step 2: Chlorination of 7-nitroquinolin-2-one
The conversion of the 2-hydroxy group to a chloro group can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This type of reaction is well-documented for the synthesis of 2-chloroquinolines from their corresponding 2-quinolones.
Experimental Protocol: A Generalized Procedure for the Synthesis of this compound
Materials:
-
7-nitroquinolin-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroquinolin-2-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of DMF.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Predicted Spectroscopic Data for this compound
While experimental spectra are not available, the following data are predicted based on the analysis of similar structures.[6][7][8][9][10]
| Proton (¹H NMR) | Predicted Chemical Shift (ppm) | Carbon (¹³C NMR) | Predicted Chemical Shift (ppm) |
| H-3 | 7.4 - 7.6 | C-2 | 150 - 152 |
| H-4 | 8.0 - 8.2 | C-3 | 122 - 124 |
| H-5 | 7.8 - 8.0 | C-4 | 138 - 140 |
| H-6 | 7.6 - 7.8 | C-4a | 128 - 130 |
| H-8 | 8.3 - 8.5 | C-5 | 125 - 127 |
| C-6 | 123 - 125 | ||
| C-7 | 148 - 150 | ||
| C-8 | 120 - 122 | ||
| C-8a | 146 - 148 |
IR Spectroscopy:
-
C=N stretch: 1600-1620 cm⁻¹
-
Ar-NO₂ symmetric stretch: 1340-1360 cm⁻¹
-
Ar-NO₂ asymmetric stretch: 1520-1540 cm⁻¹
-
C-Cl stretch: 700-800 cm⁻¹
Reactivity and Synthetic Utility
The synthetic potential of this compound is primarily dictated by two key reactive sites: the chloro group at the 2-position and the nitro group at the 7-position.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chloro substituent at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) reactions.[11][12] This reactivity is further enhanced by the electron-withdrawing effect of the ring nitrogen. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the chloride, providing a facile route to a diverse array of 2-substituted-7-nitroquinoline derivatives.
Mandatory Visualization:
Caption: Generalized workflow for SNAr at the C2-position.
Reduction of the Nitro Group
The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation.[5] This transformation is pivotal as it introduces a versatile amino functionality that can be further derivatized through acylation, alkylation, sulfonylation, or diazotization reactions, opening up a vast chemical space for the synthesis of novel compounds.
Mandatory Visualization:
Caption: Drug design strategy for anticancer agents.
Antimicrobial Agents
The quinoline scaffold is also prominent in the field of antimicrobial drug discovery. [4][13][14]Chloroquinoline derivatives, in particular, have shown activity against a range of bacteria and fungi. [15]The this compound core can be used to generate novel compounds for screening against various pathogenic microorganisms, including drug-resistant strains.
Data Presentation: Comparative Antimicrobial Activity of Related Quinolone Derivatives
The following table summarizes the antimicrobial activity of some quinolone derivatives to illustrate the potential of this class of compounds.
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
| N-amino-2-quinolone derivatives | E. coli | Active | [2] |
| 6-chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Potent inhibitory activity | [14] |
| 7-chloroquinoline derivatives | Various bacteria | Moderate to good | [16] |
Conclusion and Future Directions
This compound represents an underutilized yet highly promising scaffold in medicinal chemistry. While direct experimental data remains scarce, a comprehensive analysis of its isomers and related derivatives provides a solid foundation for predicting its synthesis, reactivity, and potential therapeutic applications. The dual reactivity of the 2-chloro and 7-nitro substituents offers a powerful platform for the generation of diverse chemical libraries.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent exploration of its reactivity through a variety of chemical transformations will unlock a vast and unexplored chemical space. Systematic screening of the resulting derivatives for anticancer, antimicrobial, and other biological activities could lead to the discovery of novel lead compounds for drug development. This in-depth technical guide serves as a call to action for the medicinal chemistry community to investigate the full potential of this enigmatic and promising molecule.
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Retrieved January 12, 2026, from [Link]
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Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
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7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.). Retrieved January 12, 2026, from [Link]
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Chapter 7 Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution - Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 12, 2026, from [Link]
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Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Quinoline, 7-chloro-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
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In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Introduction: The Strategic Value of the Quinoline Scaffold
An In-Depth Technical Guide to 2-Chloro-7-nitroquinoline as a Synthetic Intermediate
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in medicinal chemistry.[1] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting activities ranging from anticancer and antimalarial to anti-inflammatory and antibacterial.[2] Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. Its strategic importance stems from the orthogonal reactivity of its two key functional groups: a chloro substituent at the C2 position, primed for nucleophilic displacement, and a nitro group at the C7 position, which can be readily transformed into a versatile amino group. This dual functionality allows for the sequential and controlled introduction of diverse molecular fragments, making it a powerful building block for constructing complex, biologically active molecules. This guide provides a technical overview of the synthesis, reactivity, and application of this compound for researchers and professionals in drug development.
Synthesis of this compound
The most common and direct route to this compound is through the electrophilic nitration of 2-chloroquinoline. The reaction leverages a powerful nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group onto the electron-rich benzene portion of the quinoline ring.
Causality Behind the Synthetic Protocol
The choice of reagents and conditions is dictated by the principles of electrophilic aromatic substitution.
-
Nitrating Agent : Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Regioselectivity : The substitution pattern on the quinoline ring is directed by the existing chloro group and the pyridine nitrogen. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the benzene ring. The nitration of 2-chloroquinoline typically yields a mixture of isomers, with the 7-nitro and 5-nitro products being significant. The precise ratio can be influenced by reaction conditions, but separation of the desired 7-nitro isomer is often required.
-
Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration and the formation of unwanted byproducts, ensuring a safer and more controlled reaction.
Experimental Protocol: Nitration of 2-Chloroquinoline
This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (approx. 3.0 eq) at room temperature.
-
Cooling : Cool the mixture to 0-5 °C using an ice bath.
-
Nitrating Mixture : In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (approx. 2.0 eq), while cooling in an ice bath.
-
Addition : Add the prepared nitrating mixture dropwise to the cooled solution of 2-chloroquinoline over 30-60 minutes. It is crucial to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Quenching : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Work-up : Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification : The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[3]
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound via electrophilic nitration.
Reactivity and Applications as a Versatile Intermediate
The synthetic utility of this compound lies in the distinct reactivity of its chloro and nitro substituents, which can be addressed selectively or in sequence.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is an excellent leaving group, activated towards nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing effect of the ring nitrogen and the nitro group makes the C2 carbon highly electrophilic and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6] This allows for the facile introduction of a wide variety of nucleophiles.
-
Common Nucleophiles : Amines (primary, secondary), anilines, alcohols, phenols, and thiols.
-
Causality : The reaction rate is highly dependent on the strength of the nucleophile and the stability of the intermediate. Stronger nucleophiles react more readily. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) or an alcohol at elevated temperatures to facilitate the substitution.
-
Setup : Combine this compound (1.0 eq) and the desired amine nucleophile (1.5-3.0 eq) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dioxane in a sealed reaction vessel.
-
Conditions : Heat the mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC.
-
Work-up : After cooling to room temperature, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification : The crude product is then purified by column chromatography or recrystallization to yield the desired 2-substituted-7-nitroquinoline.
Reduction of the C7-Nitro Group
The nitro group is a versatile functional group primarily because it can be cleanly reduced to a primary amine (-NH₂).[7] This resulting 7-aminoquinoline scaffold is a key pharmacophore in many drug molecules. The amino group can be further derivatized via acylation, alkylation, sulfonylation, or diazotization reactions to build extensive libraries of compounds for screening.
-
Common Reducing Agents :
-
Tin(II) Chloride (SnCl₂) : A classic and reliable method using SnCl₂ in concentrated HCl or ethanol.
-
Catalytic Hydrogenation : Using H₂ gas with a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. This method is often cleaner but may not be compatible with other reducible functional groups.
-
Iron (Fe) powder in acidic media : An economical and effective method for large-scale synthesis.[7]
-
-
Setup : Suspend this compound (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.
-
Reagent Addition : Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.
-
Conditions : Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.
-
Work-up : Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). This will precipitate tin salts.
-
Extraction : Filter the mixture through a pad of celite to remove inorganic salts and extract the filtrate with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 7-amino-2-chloroquinoline can be purified by column chromatography.
Summary of Key Transformations
| Reaction Type | Reagent(s) | Product Class |
| Nucleophilic Substitution | R-NH₂ (Amine) | 2-Amino-7-nitroquinolines |
| R-OH (Alcohol) / Base | 2-Alkoxy-7-nitroquinolines | |
| R-SH (Thiol) / Base | 2-Thioether-7-nitroquinolines | |
| Nitro Reduction | SnCl₂ / HCl or H₂/Pd-C | 7-Amino-2-chloroquinoline |
Visualization of Functionalization Pathways
Caption: Key reaction pathways for derivatizing this compound.
Application in Drug Discovery: A Gateway to Bioactive Scaffolds
While this compound itself is an intermediate, the scaffolds derived from it are of high interest. The 7-chloroquinoline core, for instance, is famously found in the antimalarial drug Chloroquine. The ability to start from this compound allows for the synthesis of analogs where the 7-position is modified from a simple amino group to more complex functionalities, and the 2-position is functionalized with various groups to modulate properties like solubility, target binding, and metabolic stability. For example, derivatives of 7-chloroquinoline have been investigated for their potent anticancer activity, acting through mechanisms such as kinase inhibition and the induction of apoptosis.[3] The intermediate is a key starting point for building libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.[3]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₅ClN₂O₂[8] |
| Molecular Weight | 208.60 g/mol [9] |
| CAS Number | 49609-03-2[10] |
| Appearance | Typically a yellow to brown solid |
| Monoisotopic Mass | 208.00395 Da[8] |
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis and drug development. Its utility is anchored in the predictable and differential reactivity of its chloro and nitro groups. The capacity for selective nucleophilic substitution at the C2 position and reduction of the C7 nitro group provides a robust platform for generating diverse libraries of functionalized quinolines. For researchers aiming to explore the vast chemical space of quinoline-based therapeutics, a thorough understanding of the synthesis and reactivity of this compound is an essential tool in the design and execution of innovative drug discovery campaigns.
References
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Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]
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The Chlorine Atom in 2-Chloro-7-nitroquinoline: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-7-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The strategic placement of the electron-withdrawing nitro group profoundly influences the chemical behavior of the C2-chloro substituent, rendering it a versatile handle for the introduction of diverse functionalities. This document delves into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this valuable building block for the synthesis of novel molecular entities.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline ring is paramount in the development of new therapeutic agents. This compound emerges as a particularly attractive starting material due to the distinct reactivity imparted by its substituent pattern. The presence of the nitro group at the 7-position significantly activates the chlorine atom at the 2-position for a range of chemical transformations. This guide serves as a detailed roadmap for synthetic chemists to effectively utilize this compound in their research and development endeavors.
Synthesis of this compound
A robust and scalable synthesis of this compound is essential for its application as a versatile intermediate. A common and effective strategy involves a multi-step sequence starting from the readily available 3-nitroaniline.
Synthetic Pathway Overview
The synthesis commences with the Skraup synthesis to construct the 7-nitroquinoline core, followed by N-oxidation and subsequent chlorination.
A [label="3-Nitroaniline"]; B [label="7-Nitroquinoline"]; C [label="7-Nitroquinoline-N-oxide"]; D [label="this compound"];
A -> B [label=" Glycerol, H₂SO₄, Oxidizing Agent (Skraup Reaction) "]; B -> C [label=" m-CPBA or H₂O₂/AcOH "]; C -> D [label=" POCl₃, heat "]; }
Synthetic route to this compound.
Experimental Protocols
This procedure is a modification of the classical Skraup synthesis.
-
Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 3-nitroaniline and glycerol.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the stirred mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.[3]
-
Heating: Gently heat the reaction mixture to approximately 120-130°C for 3-4 hours.[3]
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of ice-water. Neutralize the solution with a concentrated sodium hydroxide solution until alkaline. The crude 7-nitroquinoline will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization from ethanol or by column chromatography.
-
Reaction Setup: Dissolve 7-nitroquinoline in glacial acetic acid in a round-bottom flask.
-
Oxidation: Add 30% hydrogen peroxide dropwise to the stirred solution.[3]
-
Heating: Heat the mixture at 70-80°C for 5 hours.[3]
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated solution of sodium carbonate. The 7-nitroquinoline-N-oxide will precipitate.
-
Purification: Filter the solid, wash with water, and dry.
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 7-nitroquinoline-N-oxide in phosphorus oxychloride (POCl₃).[3]
-
Heating: Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Purification: The precipitated solid, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.[3]
Reactivity of the Chlorine Atom: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the chlorine atom in this compound is nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the nitro group at the 7-position, coupled with the inherent electron-deficient nature of the pyridine ring, renders the C2-position highly electrophilic and susceptible to attack by nucleophiles.
Mechanistic Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized over the quinoline ring system and is effectively stabilized by the nitro group through resonance.
-
Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, yielding the 2-substituted-7-nitroquinoline product.
Reactants [label="this compound + Nu⁻"]; Meisenheimer [label="Meisenheimer Complex (Resonance Stabilized)"]; Products [label="2-Nu-7-nitroquinoline + Cl⁻"];
Reactants -> Meisenheimer [label="Addition (Rate-determining)"]; Meisenheimer -> Products [label="Elimination"]; }
General mechanism of SNAr on this compound.
Reactions with N-Nucleophiles (Amines)
The displacement of the C2-chlorine with various amines is a facile process, providing access to a wide array of 2-amino-7-nitroquinoline derivatives. These compounds are valuable precursors for further synthetic transformations and are often explored for their biological activities.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, DMF, or NMP.
-
Reagent Addition: Add piperidine (1.5-2.0 eq). If the amine is provided as a hydrochloride salt, a non-nucleophilic base such as triethylamine or potassium carbonate (2.0 eq) should be added.
-
Heating: Heat the reaction mixture to reflux (typically 80-120°C) for 4-12 hours. Alternatively, microwave irradiation at 140-180°C for 20-30 minutes can significantly reduce the reaction time.[6]
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | Neat | 100-140 | 4-8 | Good to Excellent | [6] |
| Ethane-1,2-diamine | DMF | 100 | 6 | Good | [6] |
| Aniline | DMF | 120 | 12 | Moderate to Good | [7] |
| Morpholine | Ethanol | Reflux | 6 | Good | [8] |
Reactions with O-Nucleophiles (Alkoxides)
Alkoxides, such as sodium methoxide or ethoxide, readily displace the chlorine atom to form the corresponding 2-alkoxy-7-nitroquinolines.
-
Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0-1.2 eq) in absolute ethanol under an inert atmosphere.[3]
-
Reagent Addition: To this solution, add this compound (1.0 eq).
-
Heating: Reflux the reaction mixture for 4-6 hours.[3]
-
Work-up: After cooling, pour the reaction mixture into water. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.[3]
| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | Reflux | 6-8 | ~80% (estimated) | [9] |
| Sodium Ethoxide | Ethanol | Reflux | 4-6 | Good | [3] |
Reactions with S-Nucleophiles (Thiols)
Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of 2-thioether-7-nitroquinoline derivatives.
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or THF under an inert atmosphere.
-
Reagent Addition: Add thiophenol (1.1 eq) followed by a base such as potassium carbonate or triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature to 50°C for 2-6 hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 50 | 4 | Good | [10] |
| Sodium thiomethoxide | - | Methanol | RT | 2 | Good | (General protocol) |
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chlorine atom at the C2 position can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is invaluable for the synthesis of 2-aryl- or 2-vinyl-7-nitroquinolines.[11][12][13]
Start [label="Combine this compound, boronic acid, base, and Pd catalyst/ligand in a flask"]; Inert [label="Establish inert atmosphere (Ar or N₂)"]; Solvent [label="Add degassed solvent"]; Heat [label="Heat reaction mixture with stirring"]; Monitor [label="Monitor reaction by TLC or LC-MS"]; Workup [label="Aqueous workup and extraction"]; Purify [label="Purification (chromatography or recrystallization)"];
Start -> Inert -> Solvent -> Heat -> Monitor -> Workup -> Purify; }
Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
For the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination is a powerful alternative.[4][7] This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines.[4][7]
-
Reaction Setup: In a glovebox or an oven-dried Schlenk flask, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand like XPhos, 4-8 mol%). Add a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and aniline (1.2 eq), followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture under an inert atmosphere at 80-110°C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly NMR.
1H and 13C NMR Spectroscopy
The chemical shifts in the 1H and 13C NMR spectra of this compound are influenced by the electron-withdrawing nitro group and the electronegative chlorine atom.
-
1H NMR: The protons on the quinoline ring will typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5, H-6, and H-8) will exhibit distinct chemical shifts and coupling patterns.
-
13C NMR: The carbon spectrum will show nine distinct signals for the quinoline core. The carbon atom attached to the chlorine (C-2) will be deshielded, and its chemical shift will be a key diagnostic peak. The carbon attached to the nitro group (C-7) will also be significantly deshielded.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | Signals expected in the 7.5-9.0 ppm range. | Signals expected across the aromatic region, with C2, C7, and C8a being significantly deshielded. |
| 2-(Piperidin-1-yl)-7-nitroquinoline | Aliphatic signals for the piperidine ring will appear upfield (1.5-4.0 ppm). Aromatic signals will be shifted compared to the starting material. | The C2 signal will shift significantly upfield upon substitution. |
Note: Specific, experimentally verified spectral data for this compound is not widely available in public databases. The provided information is based on general principles and data for analogous compounds.[1][14]
Conclusion
The chlorine atom in this compound serves as a highly versatile and reactive functional group. Its susceptibility to nucleophilic aromatic substitution with a wide range of nucleophiles, as well as its participation in modern palladium-catalyzed cross-coupling reactions, makes it an invaluable building block for the synthesis of complex, functionalized quinoline derivatives. The mechanistic understanding and the experimental protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate the discovery of new molecules with potential applications in drug development and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. BenchChem.
- Wikipedia. (2024).
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- BenchChem. (2025). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline.
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A Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 2-Chloro-7-nitroquinoline: Principles and Applications
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating its physicochemical and biological properties. 2-Chloro-7-nitroquinoline serves as a critical intermediate, where the electronic properties of its substituents dictate its reactivity. This technical guide provides an in-depth analysis of the potent electron-withdrawing effects of the nitro group at the 7-position and its profound influence on the reactivity of the chloro-substituent at the 2-position. We will explore the underlying principles of inductive and resonance effects, their role in activating the quinoline ring for nucleophilic aromatic substitution (SNAr), and provide validated experimental protocols for leveraging this reactivity in synthetic applications.
Introduction: The Significance of Substituted Quinolines
The quinoline core is a versatile heterocyclic framework found in a wide array of biologically active compounds, including antimalarials (e.g., chloroquine), anticancer agents, and antimicrobials.[1] The ability to selectively introduce functional groups onto the quinoline ring is a cornerstone of modern drug discovery. This compound is a valuable building block precisely because its substitution pattern allows for controlled, regioselective reactions.[3] The chlorine atom at the C2 position acts as a leaving group, while the nitro group at the C7 position serves as a powerful activating group, making the molecule highly susceptible to nucleophilic attack.[4][5] Understanding the electronic interplay between these groups is essential for designing efficient and robust synthetic routes to novel quinoline derivatives.
Theoretical Framework: The Dual-Mode Electron-Withdrawing Nature of the Nitro Group
The nitro group (–NO₂) is one of the strongest electron-withdrawing groups in organic chemistry.[6][7] Its ability to reduce the electron density of an aromatic system stems from two distinct electronic mechanisms: the inductive effect and the resonance effect.[7][8]
Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it strongly pulls electron density away from the aromatic ring through the C–N σ-bond.[8] This effect polarizes the entire molecule, rendering the ring system electron-deficient, or "deactivated," towards electrophilic attack but "activated" towards nucleophilic attack.[6][9]
Resonance Effect (-M or -R)
The resonance (or mesomeric) effect involves the delocalization of π-electrons across the conjugated system. The nitro group can withdraw electron density from the aromatic ring's π-system by delocalizing a lone pair from the ring onto its own oxygen atoms.[8][9] This effect is most pronounced when the nitro group is positioned ortho or para to the reaction center, as it allows for direct delocalization of charge.[10]
In this compound, the nitro group is para to the C2 carbon within the benzenoid portion of the quinoline system. While not directly ortho or para to the C2 position in the classic benzene sense, its powerful electron-withdrawing nature influences the entire π-system, significantly impacting the reactivity at the C2 position.
Activation Towards Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is the primary reaction pathway for a molecule like this compound.[11] This reaction proceeds via a two-step addition-elimination mechanism. The presence of a strong electron-withdrawing group is crucial for stabilizing the negatively charged intermediate formed during this process.[4][10][11]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C2), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][11]
-
Leaving Group Departure: Aromaticity is restored by the elimination of the chloride ion, a good leaving group.[5][12]
The nitro group at the C7 position plays a pivotal role in stabilizing the Meisenheimer complex. Although it is not directly ortho or para to the C2 position, its strong resonance and inductive effects delocalize the negative charge across the entire quinoline ring system, lowering the activation energy of the reaction and increasing the reaction rate.[4]
Caption: Generalized workflow of the SNAr mechanism.
The diagram below illustrates how the negative charge in the Meisenheimer complex is delocalized, with the nitro group bearing a significant portion of this charge, thereby stabilizing the intermediate.
Caption: Key resonance structures showing delocalization.
Quantitative Assessment: Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ).[13][14] These constants are derived from the ionization of substituted benzoic acids. Electron-withdrawing groups have positive σ values, and the nitro group has one of the highest.[15][16]
| Substituent | σ_meta | σ_para |
| –CH₃ | -0.07 | -0.17 |
| –Cl | 0.37 | 0.23 |
| –CN | 0.56 | 0.66 |
| –NO₂ | 0.71 | 0.78 |
| Data sourced from established Hammett constant tables.[17] |
The large positive σ values for the nitro group (σ_meta = 0.71, σ_para = 0.78) quantitatively confirm its powerful electron-withdrawing capacity, which is responsible for the enhanced reactivity of this compound in SNAr reactions.[17]
Experimental Validation and Spectroscopic Signature
The electronic effects of the nitro group are not merely theoretical; they are readily observable through spectroscopic analysis and experimental reactivity.
Spectroscopic Characterization
Spectroscopic techniques provide direct evidence of the electron-deficient nature of the quinoline ring.
-
¹H NMR Spectroscopy: The protons on the quinoline ring will experience deshielding due to the electron-withdrawing nature of the nitro group and the ring nitrogen. This results in their signals appearing at a lower field (higher ppm) compared to unsubstituted quinoline.[18]
-
¹³C NMR Spectroscopy: Similarly, the carbon atoms, particularly C2 and those closer to the nitro group, will be deshielded and their resonances will appear downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[18]
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.0 (d, H-8), ~8.5 (d, H-4), ~8.3 (d, H-5), ~8.2 (d, H-2), ~7.8 (dd, H-6) |
| IR (KBr) | ν (cm⁻¹): ~1530 (asymm. N-O stretch), ~1345 (symm. N-O stretch), ~850 (C-Cl stretch) |
| Note: These are predicted values based on spectroscopic principles and data for similar compounds.[18] |
Self-Validating Protocol for Nucleophilic Aromatic Substitution
This protocol describes a reliable and self-validating method for the substitution of the C2-chloro group with a representative amine nucleophile, morpholine. The self-validating nature of the protocol lies in the integrated monitoring and characterization steps, which ensure the reaction's success and the product's identity.
Objective: To synthesize 7-nitro-2-morpholinoquinoline via SNAr.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer with heating, TLC plates (silica gel), rotary evaporator, column chromatography setup.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for SNAr.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq). The base neutralizes the HCl formed during the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Validation Step 1 (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3x). The organic layers are combined, washed with water and then brine to remove residual DMF and salts.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure 7-nitro-2-morpholinoquinoline.
-
Validation Step 2 (Characterization): Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
-
¹H NMR: Expect to see the disappearance of the C2-H signal from the starting material and the appearance of new signals corresponding to the morpholine protons.
-
Mass Spec: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product.
-
This final characterization provides unequivocal proof of a successful substitution, validating the entire process.
-
Conclusion and Outlook
The nitro group at the 7-position of this compound exerts a powerful electron-withdrawing effect through a combination of inductive and resonance mechanisms. This electronic influence is not merely a theoretical curiosity but a practical tool that activates the C2 position for efficient nucleophilic aromatic substitution. By understanding and leveraging these principles, researchers in drug development and materials science can employ this compound as a versatile synthon. The ability to predictably and cleanly introduce a wide variety of nucleophiles at the C2 position allows for the systematic construction of compound libraries, facilitating the exploration of structure-activity relationships and the discovery of novel molecules with tailored properties.
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An In-depth Technical Guide to the Solubility of 2-Chloro-7-nitroquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-7-nitroquinoline, a key heterocyclic building block in medicinal chemistry and materials science.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and detailed, field-proven experimental protocols. We delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility through concepts like Hansen Solubility Parameters (HSP), and provide robust, step-by-step procedures for accurate solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable data, enabling the optimization of reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of this compound
Quinoline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[2][3][4] The molecule this compound is a valuable synthetic intermediate, combining the reactive chloro-substituted pyridine ring with the electron-withdrawing nitro group on the benzene ring. This unique electronic and structural arrangement makes it a versatile precursor for creating more complex molecules with potential therapeutic applications.[1][5]
Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates its practical utility. In drug development, solubility directly influences:
-
Reaction Kinetics: The rate and efficiency of synthetic transformations often depend on the concentration of reactants in solution.
-
Purification: Crystallization, a primary method for purification, is entirely dependent on differential solubility in various solvent systems.
-
Formulation: For compounds intended for biological screening, achieving a desired concentration in a suitable vehicle is paramount.
This guide provides the necessary tools to approach the solubility of this compound with scientific rigor.
Physicochemical Properties & Structural Analysis
Before predicting or measuring solubility, it is essential to understand the inherent properties of the solute itself.
| Property | Value / Analysis | Significance for Solubility |
| Molecular Formula | C₉H₅ClN₂O₂ | Indicates a relatively small, rigid aromatic system. |
| Molecular Weight | 208.60 g/mol [6] | A moderate molecular weight, suggesting that size will not be a primary barrier to dissolution in many common solvents.[7] |
| Structure | See Figure 1 | The molecule possesses a polar nitro group (-NO₂) and a polar C-Cl bond, alongside a large, relatively nonpolar aromatic quinoline core. The nitrogen in the quinoline ring is a weak hydrogen bond acceptor. |
| Predicted Polarity | Moderately Polar | The presence of both polar functional groups and a nonpolar scaffold suggests it will be most soluble in solvents of intermediate to high polarity, particularly those that are polar aprotic. |
| Hydrogen Bonding | The nitro group's oxygen atoms can act as hydrogen bond acceptors. The quinoline nitrogen is a weak acceptor. The molecule lacks hydrogen bond donors. | Solubility will be enhanced in solvents that can donate hydrogen bonds, but the primary interactions are expected to be dipole-dipole and dispersion forces. |
Visualization of Key Structural Features
Caption: Gravimetric workflow for determining the equilibrium solubility of a solid.
Step-by-Step Methodology
-
Preparation: To a series of 20 mL glass vials, add an excess amount of this compound (e.g., ~100-200 mg, ensuring solid remains after equilibration). Record the exact mass of the solute if calculating solubility in g/100g of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) or mass of the selected organic solvent to each vial.
-
Sealing: Tightly seal the vials with PTFE-lined caps to prevent any solvent evaporation, which would artificially inflate the calculated solubility.
-
Equilibration (Trustworthiness Check): Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for at least 24 hours.
-
Expert Rationale: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A 24-hour period is a standard starting point, but for some crystalline compounds, 48 or even 72 hours may be necessary. To validate that equilibrium has been reached, one can take measurements at 24h and 48h; if the values are consistent, equilibrium is assumed. [7]5. Sedimentation: Remove the vials from the shaker and place them in a stationary holder within the same temperature-controlled environment for at least 2 hours. This allows the undissolved solid to settle, preventing clogging of the filter.
-
-
Sampling and Filtration:
-
Carefully draw a known volume of the clear supernatant into a syringe.
-
Quickly attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed, labeled evaporation vial.
-
Expert Rationale: Filtration is a critical step to ensure that no solid microparticulates are transferred, which would lead to an overestimation of solubility. Using a pre-warmed syringe can prevent premature crystallization of the solute if the lab's ambient temperature is significantly lower than the equilibration temperature. [8]7. Mass Determination: Accurately weigh the vial containing the filtered saturated solution. The difference between this mass and the vial's tare weight gives the mass of the saturated solution.
-
-
Solvent Evaporation: Place the vials in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated and the weight is constant.
-
Expert Rationale: Using a vacuum oven accelerates evaporation without requiring high temperatures that could potentially degrade the compound. Constant weight is confirmed by weighing the vial at intervals (e.g., every 2 hours) until the mass no longer changes.
-
-
Calculation:
-
Mass of dissolved solute = (Final mass of vial + residue) - (Tare mass of vial)
-
Mass of solvent = (Mass of vial + solution) - (Final mass of vial + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100
-
Solubility (mg/mL) can also be calculated if volumes were used precisely.
-
Conclusion
While a definitive, publicly available table of solubility data for this compound remains elusive, this guide provides the complete scientific framework necessary for any researcher to generate this critical data. By understanding the compound's inherent physicochemical properties and applying theoretical models like Hansen Solubility Parameters, researchers can make informed predictions about suitable solvents. More importantly, the detailed, robust experimental protocol provided herein equips scientists with a reliable method to accurately and reproducibly measure solubility, a cornerstone parameter for advancing the synthesis, purification, and application of this important chemical intermediate in drug discovery and beyond.
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Discovery and history of 2-Chloro-7-nitroquinoline
An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 2-Chloro-7-nitroquinoline
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical, materials science, and agrochemical sectors. Its strategic substitution, featuring an electrophilic chlorine atom at the 2-position susceptible to nucleophilic displacement and a nitro group that modulates the ring's electronics, makes it a versatile building block. This guide provides a comprehensive overview of the historical context of its development, a detailed examination of its synthesis, its key physicochemical properties, and its significant applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important chemical scaffold.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its discovery dates back to 1834 when Friedlieb Ferdinand Runge isolated it from coal tar.[3] However, its profound impact on medicine began with the realization that quinoline derivatives possess potent biological activities. The most famous early example is quinine, a natural alkaloid from the cinchona tree bark, which was the primary treatment for malaria for centuries.[2] This discovery spurred intense research into synthetic quinoline analogues, leading to the development of highly effective antimalarial drugs like chloroquine in the 1930s.[3][4]
The versatility of the quinoline core allows for functionalization at various positions, leading to a vast chemical space for drug design.[5] Derivatives have been developed as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[5][6] The introduction of specific substituents, such as halogens and nitro groups, is a key strategy for modulating the pharmacological profile of these molecules. The 7-chloroquinoline moiety, in particular, is a cornerstone of many antimalarial and anticancer drugs, highlighting the importance of halogenation at this position.[6][7] It is within this rich historical and scientific context that this compound emerges as a valuable and reactive chemical intermediate.
Discovery and Historical Context
While a singular, seminal publication marking the "discovery" of this compound is not prominent in the historical literature, its synthesis is a logical extension of the extensive research into quinoline chemistry that surged in the mid-20th century. The development of robust synthetic methods like the Skraup and Doebner-von Miller reactions enabled chemists to create a wide array of substituted quinolines.[8]
The first documented synthesis of its isomer, 4-Chloro-7-nitroquinoline, was reported in 1973, as part of a broader investigation into the chemical properties of substituted quinolines.[1] It is highly probable that this compound was first synthesized during this era of intense exploration, not as an end-product, but as a strategic intermediate. Its value lies in the orthogonal reactivity of its substituents: the nitro group is a powerful electron-withdrawing group that activates the ring system, while the 2-chloro group provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This combination allows for the sequential and controlled introduction of different functionalities, a crucial requirement in multi-step organic synthesis.
Synthesis of this compound: A Multi-step Approach
The most logical and established synthetic route to this compound is a three-step process starting from a commercially available substituted aniline. This pathway leverages classic, well-understood reactions in heterocyclic chemistry.
Caption: Proposed synthetic pathway for this compound.
Step 1: Skraup Synthesis of 7-Nitroquinoline
The synthesis begins with the construction of the quinoline core via the Skraup reaction.
-
Causality: 3-Nitroaniline is chosen as the starting material to ensure the nitro group is placed at the 7-position of the resulting quinoline ring. The Skraup reaction is a reliable and historically significant method for synthesizing quinolines from anilines.
-
Mechanism: The reaction involves the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. Finally, an oxidizing agent (historically arsenic pentoxide or nitrobenzene itself) is used to aromatize the dihydroquinoline intermediate to the final quinoline product.[9]
Step 2: N-Oxidation to 7-Nitroquinoline-N-oxide
The pyridine ring of 7-nitroquinoline is then oxidized to its corresponding N-oxide.
-
Causality: The direct chlorination of the 2-position of a quinoline is difficult. N-oxidation is a critical activation step. The N-oxide functionality significantly alters the electron distribution in the ring, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.
-
Mechanism: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid, are commonly used to oxidize the nitrogen atom of the pyridine ring.[9][10]
Step 3: Chlorination to this compound
The final step is the conversion of the N-oxide to the 2-chloro derivative.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard reagents for converting heterocyclic N-oxides to 2-chloro derivatives.
-
Mechanism: The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, forming a good leaving group. A chloride ion then attacks the now highly electrophilic C2 position, leading to the elimination of the phosphate group and the formation of the 2-chloroquinoline product, with concurrent regeneration of the aromatic system.[9]
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for these transformations.[9]
Step 1: Synthesis of 7-Nitroquinoline
-
In a large three-necked flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 3-nitroaniline (0.5 mol), glycerol (1.2 mol), and an oxidizing agent such as arsenic pentoxide (0.24 mol) or nitrobenzene.
-
Slowly and with cooling, add concentrated sulfuric acid (2.7 mol) to the stirred mixture.
-
Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 120-130°C for 3-4 hours.
-
After cooling, cautiously pour the reaction mixture into a large volume of ice water (approx. 2 L).
-
Neutralize the solution with a concentrated sodium hydroxide solution until alkaline.
-
The crude 7-nitroquinoline will precipitate. Filter the solid, wash thoroughly with water, and purify by recrystallization from ethanol.
Step 2: Synthesis of 7-Nitroquinoline-N-oxide
-
Dissolve 7-nitroquinoline (0.1 mol) in glacial acetic acid (200 mL) in a round-bottom flask.
-
Add 30% hydrogen peroxide solution (15 mL) dropwise with stirring.
-
Heat the mixture at 70-80°C for 5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a sodium carbonate solution. The precipitated 7-nitroquinoline-N-oxide is filtered, washed with water, and dried.
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser, place 7-nitroquinoline-N-oxide (0.1 mol) and phosphorus oxychloride (POCl₃, 100 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
The solid this compound is filtered, washed with water, and can be purified by recrystallization from ethanol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented below. Experimental data for this specific compound is not widely published; therefore, data from closely related structures are provided for context.
| Property | Value | Source / Note |
| Molecular Formula | C₉H₅ClN₂O₂ | [11] |
| Molecular Weight | 208.60 g/mol | [11] |
| CAS Number | 49609-03-2 | [11] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Melting Point | Not widely reported. (2-Chloroquinoline: 38°C) | [12] |
| Boiling Point | Not reported. (2-Chloroquinoline: 266°C) | [12] |
| Solubility | Likely soluble in chlorinated solvents, ethers, and hot ethanol. | Inferred from synthetic workup procedures[9] |
| Storage | Store at 2-8°C, sealed in a dry environment. | [11] |
Expected Spectral Properties:
-
¹H NMR: The spectrum is expected to show complex aromatic signals. Protons on the pyridine ring (positions 3 and 4) and the benzene ring (positions 5, 6, and 8) will appear as doublets or doublets of doublets, with chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and nitro substituents.
-
¹³C NMR: Nine distinct signals are expected in the aromatic region (approx. 120-150 ppm). The carbon atom attached to the chlorine (C2) will be significantly deshielded.
-
IR Spectroscopy: Characteristic peaks for C=N and C=C stretching of the aromatic rings (1500-1600 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 and 1350 cm⁻¹, and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 208, with a characteristic M+2 isotope peak at m/z 210 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Applications in Drug Development and Organic Synthesis
The primary value of this compound is as a versatile synthetic intermediate. The reactivity of the 2-chloro position allows for the introduction of various nucleophiles, leading to a diverse library of substituted quinolines.
Caption: Key synthetic transformations and applications of this compound.
Precursor for Pharmacologically Active Agents
The 7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial and anticancer drug discovery.[6][7] this compound serves as an excellent starting point for creating novel derivatives for biological screening.
-
Nucleophilic Displacement: The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.[4][9] This allows for the synthesis of 2-amino, 2-alkoxy, and 2-thioether quinoline derivatives, which can be screened for various biological activities.
-
Nitro Group Reduction: The 7-nitro group can be selectively reduced to a 7-amino group using standard conditions (e.g., SnCl₂/HCl or Fe/acetic acid). This introduces another functional handle that can be further modified through acylation, alkylation, or diazotization reactions, enabling the synthesis of a vast array of complex molecules.
Intermediate in Materials Science
The electron-deficient nature of the nitroquinoline ring system makes it an interesting scaffold for materials science. It can be used in the synthesis of:
-
Fluorescent Dyes and Sensors: The extended aromatic system can be modified to create compounds with specific photophysical properties for use as fluorescent probes.[11]
-
Organic Electronics: Nitrogen-containing heterocyclic compounds are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.[11]
Conclusion
This compound, while not a historically prominent compound in its own right, represents a crucial class of intermediates born from the extensive exploration of quinoline chemistry. Its synthesis is a textbook example of strategic functionalization in heterocyclic chemistry, employing activation via N-oxidation to achieve regioselective chlorination. Its true value is realized in its application as a versatile building block, providing two distinct and orthogonally reactive sites for the construction of complex molecules. For researchers in drug discovery, it offers a reliable entry point to the medicinally significant 7-chloroquinoline scaffold, enabling the synthesis of novel compounds for evaluation as potential anticancer and antimalarial agents.
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Thermochemical Properties of 2-Chloro-7-nitroquinoline: A Framework for Experimental and Computational Determination
An In-depth Technical Guide
Abstract: 2-Chloro-7-nitroquinoline is a substituted heterocyclic compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties—such as enthalpy of formation, combustion, and sublimation—is critical for ensuring process safety, predicting material stability, and modeling physicochemical behaviors like solubility and bioavailability. A comprehensive review of the scientific literature reveals a notable absence of published experimental or computational thermochemical data for this specific molecule. This guide, therefore, serves as an expert framework for researchers, scientists, and drug development professionals, outlining a validated, multi-pronged strategy to comprehensively determine these essential properties. We present detailed experimental protocols and a robust computational workflow, explaining the causality behind methodological choices to ensure scientific integrity. This document acts as a roadmap for the complete thermochemical characterization of this compound, enabling its future application and study.
Introduction: The Significance of Thermochemical Data
This compound belongs to the quinoline class of nitrogen-containing heterocyclic compounds, which are privileged scaffolds in drug discovery due to their wide range of biological activities.[1] The presence of a chloro-substituent and an electron-withdrawing nitro group makes it a versatile building block for further chemical modification.[2] However, to transition a compound from a research curiosity to a viable synthetic intermediate, a quantitative understanding of its energy content and thermal stability is paramount.
Thermochemical properties provide this fundamental insight:
-
Standard Enthalpy of Formation ((\Delta_fH_m^\circ)): This is the most critical property, quantifying the energy stored within the molecule's chemical bonds relative to its constituent elements in their standard states. It is indispensable for calculating reaction enthalpies, predicting thermal hazards, and assessing molecular stability.
-
Enthalpy of Sublimation ((\Delta_{sub}H_m^\circ)): This value measures the energy required to transition the molecule from the solid to the gaseous state and is directly related to the intermolecular forces in the crystal lattice.[3] It is crucial for predicting vapor pressure, designing purification processes (like sublimation), and bridging the gap between solid-state experimental data and gas-phase computational results.
-
Enthalpy of Fusion ((\Delta_{fus}H_m^\circ)) and Melting Point (
): These properties, determined through thermal analysis, define the solid-to-liquid phase transition. They are essential for purity assessment, polymorphism screening, and formulation development.[4]
This guide details a systematic approach to obtain these values for this compound, combining state-of-the-art experimental techniques with high-accuracy computational chemistry.
A Validated Strategy for Thermochemical Characterization
To ensure the highest degree of accuracy, a dual-pathway approach is recommended. Experimental measurements provide real-world data on the bulk material, while computational chemistry offers insights at the molecular level. The convergence of results from these two domains provides a powerful cross-validation of the final thermochemical parameters.
Caption: Integrated workflow for thermochemical characterization.
Part 1: Experimental Determination Protocols
For any thermochemical measurement, sample purity is the most critical prerequisite. The synthesis of this compound, likely via nitration of 2-chloroquinoline, must be followed by rigorous purification (e.g., recrystallization and column chromatography) to achieve a purity of >99.9%, verified by NMR, HPLC, and elemental analysis.
Enthalpy of Fusion and Thermal Stability via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for thermal analysis. DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures mass changes.
Experimental Protocol:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium and zinc). Calibrate the TGA balance.
-
Sample Preparation: Accurately weigh 2-4 mg of purified this compound into an aluminum DSC pan and hermetically seal it. For TGA, use an open ceramic or platinum pan.
-
DSC Measurement:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) under a constant flow of inert nitrogen gas (50 mL/min) to a temperature beyond the melting point.
-
The onset of the endothermic peak is taken as the melting point (
), and the integrated area of the peak yields the enthalpy of fusion ((\Delta{fus}H_m^\circ)).[5]ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">
-
-
TGA Measurement:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at 10 °C/min to determine the onset of thermal decomposition.
-
Causality and Expertise:
-
Why an inert atmosphere? To prevent oxidative decomposition of the sample, which would interfere with the measurement of phase transitions.[4]
-
Why a hermetic seal? To prevent mass loss due to sublimation before melting, which would lead to an inaccurate enthalpy of fusion value.
Enthalpy of Sublimation via Isothermal TGA
The enthalpy of sublimation can be reliably determined from the temperature dependence of the sublimation rate using TGA.[6]
Experimental Protocol:
-
Isothermal Segments: Place 5-10 mg of the sample in an open TGA pan. Heat to a series of distinct, stable isothermal temperatures well below the melting point (e.g., 100 °C, 110 °C, 120 °C, 130 °C).
-
Mass Loss Measurement: At each temperature, record the rate of mass loss ( dm/dt ), which should be linear and represent the zero-order sublimation rate (k).[6]
-
Data Analysis: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). According to the Clausius-Clapeyron equation adapted for this method, the slope of this line is equal to (-\Delta_{sub}H_m^\circ/R), where R is the ideal gas constant. From this, the enthalpy of sublimation can be calculated.
Enthalpy of Combustion and Formation via Bomb Calorimetry
Static bomb combustion calorimetry is the definitive method for determining the standard molar enthalpy of formation of solid organic compounds containing C, H, O, and N.[7]
Experimental Protocol:
-
Calibration: Determine the energy equivalent ((\epsilon_{calor})) of the calorimeter by combusting a certified standard, typically benzoic acid.[7]
-
Sample Preparation: Press approximately 0.8-1.0 g of this compound into a pellet. Accurately weigh the pellet and place it in the crucible. A known mass of a combustion aid (e.g., mineral oil) may be used to ensure complete combustion.
-
Bomb Assembly: Add a small, precise amount of water (e.g., 1 mL) to the bomb to ensure all nitrogen oxides form aqueous nitric acid and all chlorine forms aqueous hydrochloric acid. Seal the bomb and pressurize it with ~30 atm of pure oxygen.
-
Combustion: Place the bomb in the calorimeter, fill the bucket with a known mass of water, and allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change ((\Delta T)).
-
Product Analysis: After combustion, analyze the bomb's liquid contents by titration to quantify the amounts of nitric acid and hydrochloric acid formed. Analyze the gaseous products for any uncombusted carbon (soot) or carbon monoxide (though complete combustion is the goal).
-
Calculations: The raw energy change is calculated from (\epsilon_{calor} \times \Delta T). This value is then corrected for the combustion of the fuse wire, the combustion aid, and the formation of nitric and hydrochloric acids. These extensive corrections, known as Washburn corrections, are applied to adjust the experimental conditions to the standard state, yielding the standard specific energy of combustion ((\Delta_c u^\circ)).[7] From this, the standard enthalpy of combustion ((\Delta_c H_m^\circ)) and subsequently the standard enthalpy of formation ((\Delta_fH_m^\circ(cr))) are calculated using Hess's Law.
Part 2: Computational Thermochemistry Protocol
High-accuracy composite methods in quantum chemistry can predict gas-phase thermochemical properties with an accuracy that rivals or even exceeds that of some experiments.
Molecular Structure and Vibrational Frequencies
Computational Protocol:
-
Conformational Search: Identify the lowest energy conformer of this compound.
-
Geometry Optimization: Optimize the molecular geometry using Density Functional Theory (DFT), specifically the B3LYP functional with a large basis set such as 6-311++G(d,p).[8]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
High-Accuracy Gas-Phase Enthalpy of Formation
The atomization method, while direct, often suffers from large, difficult-to-cancel errors. A superior approach is the use of isodesmic or homodesmotic reactions, which are hypothetical reactions designed to conserve bond types, thereby maximizing the cancellation of systematic errors in the calculation.[9]
Computational Protocol:
-
Energy Calculations: For this compound and all species in the designed isodesmic reaction (see below), calculate the total electronic energy using a high-accuracy composite method such as G4 theory.[10] G4 theory approximates the "gold standard" CCSD(T) method with very large basis sets through a series of calculations and empirical corrections, typically achieving an accuracy of <1 kcal/mol (or ~4 kJ/mol).[10]
-
Reaction Enthalpy Calculation: Calculate the enthalpy of the isodesmic reaction ((\Delta_r H^\circ)) from the computed G4 energies of the reactants and products.
-
Derivation of (\Delta_fH_m^\circ(g)): Rearrange the equation for the reaction enthalpy to solve for the unknown enthalpy of formation of this compound, using well-established experimental (\Delta_fH_m^\circ(g)) values for the other molecules in the reaction.
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Safety and handling of 2-Chloro-7-nitroquinoline
An In-depth Technical Guide to the Safe Handling and Use of 2-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe laboratory use of this compound. By integrating expert knowledge with established safety standards, this document aims to equip researchers with the necessary information to mitigate risks and ensure a safe working environment.
Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a complete understanding of its potential hazards. While a specific, comprehensive toxicological profile for this compound is not widely documented, data from structurally related compounds and available safety data sheets (SDS) for similar quinoline derivatives allow for a robust hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
Based on data for analogous compounds, this compound should be handled as a substance that:
It is also prudent to consider it harmful if swallowed.
Signal Word: Warning[1][2][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior and for making informed decisions regarding its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| CAS Number | 49609-03-2 | [6] |
| Appearance | Solid (form may vary) | [3] |
| InChI Key | Not explicitly available, inferred from structure | |
| Stability | Stable under recommended storage conditions. May be light-sensitive. | [7][8] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [7][8][9][10] |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[8][11] All manipulations of solid this compound that could generate dust, as well as all work with its solutions, must be conducted within a fume hood to prevent inhalation of dust or vapors.[7][11] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this compound. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[7][12] A face shield should be worn in situations where there is a significant risk of splashing.[13][14]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][14] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound.[7] Proper glove removal technique is essential to avoid skin contamination.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Protective Clothing: For larger scale operations, additional protective clothing may be necessary.[13][15]
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator is necessary.[7][11] For powdered material, a particulate respirator (e.g., N95) may be appropriate.[7] For work with solutions that may produce vapors, a respirator with organic vapor cartridges is recommended.[7]
The following diagram illustrates the proper PPE ensemble for handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and maintain the integrity of the compound.
Handling
-
Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[8][11]
-
Avoiding Dust Formation: Care should be taken to avoid the formation of dust when handling the solid material.[7][11] This can be achieved by carefully weighing and transferring the solid with appropriate tools.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7][9]
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.[7][10]
-
Location: The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[7][8][9][10]
-
Segregation: Store separately from flammable materials and other reactive chemicals.
The following diagram outlines the standard operating procedure for handling solid this compound.
Caption: Standard Operating Procedure for Handling Solid this compound.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[11][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11][16] Seek immediate medical attention.[16] |
| Skin Contact | Immediately remove contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Wash the area with soap and water.[16] Seek medical attention if irritation persists.[16] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[11] |
Spill and Leak Procedures
-
Small Spills:
-
Large Spills:
Disposal Considerations
All waste containing this compound, including contaminated lab supplies and excess material, must be disposed of as hazardous waste.[7][11] Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of this chemical down the drain.[7][11]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper handling and disposal procedures are the cornerstones of a safe laboratory environment. Researchers are encouraged to review the full Safety Data Sheet (SDS) for this compound and to consult with their institution's EHS department for any specific questions or concerns.
References
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Alfa Aesar. (2011, February 1). 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Methodological & Application
Protocol for Nucleophilic Aromatic Substitution on 2-Chloro-7-nitroquinoline: A Detailed Guide for Drug Discovery and Synthesis
Introduction: The Strategic Importance of the 2-Substituted-7-nitroquinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted functionalization of this scaffold is paramount for the development of novel drug candidates. Among its derivatives, 2-chloro-7-nitroquinoline stands out as a highly valuable and versatile intermediate. The presence of a strongly electron-withdrawing nitro group at the 7-position profoundly activates the quinoline ring system for nucleophilic aromatic substitution (SNAr). This electronic activation, coupled with the inherent reactivity of the 2-position in the quinoline ring, makes the chlorine atom an excellent leaving group, ripe for displacement by a wide array of nucleophiles.
This strategic positioning allows for the facile introduction of diverse functionalities, including amines, alkoxides, and thiolates, thereby enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. The resulting 2-substituted-7-nitroquinoline derivatives are key precursors in the synthesis of compounds with potential applications as anticancer, antimalarial, and anti-inflammatory agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for conducting nucleophilic aromatic substitution on this compound.
Mechanistic Insights: The Engine of Aromatic Transformation
The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism. Understanding this mechanism is critical for optimizing reaction conditions and predicting reactivity.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the quinoline ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the nitrogen atom within the quinoline ring and, more significantly, by the powerful electron-withdrawing nitro group at the 7-position. This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system and is particularly stabilized by the nitro group, which can accommodate the negative charge through resonance.
-
Elimination of the Leaving Group and Re-aromatization: In the second and typically rapid step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This elimination step results in the formation of the final substituted product.
The overall rate of the SNAr reaction is predominantly influenced by the stability of the Meisenheimer complex. The more effectively the negative charge is stabilized, the lower the activation energy for its formation, and the faster the reaction proceeds. The strategic placement of the nitro group on the quinoline ring is therefore the key driver of this transformation.
Figure 1: Generalized workflow of the SNAr reaction on this compound.
Safety and Handling of this compound
Molecular Formula: C₉H₅ClN₂O₂[2]
Molecular Weight: 208.60 g/mol [2]
Appearance: Typically an off-white to yellow or brown solid.
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: Synthesis of 2-Ethoxy-7-nitroquinoline (Oxygen Nucleophile)
This protocol describes the displacement of the chloride with an ethoxide nucleophile, a common transformation for introducing alkoxy groups.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Dry toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous ethanol (sufficient to dissolve the final product). The reaction is exothermic and should be cooled in an ice bath as needed. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 equivalent) dissolved in a minimal amount of dry toluene.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-110°C) with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. A precipitate of the product may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 2-ethoxy-7-nitroquinoline.[3][4]
Protocol 2: Synthesis of 2-(Alkylamino/Arylamino)-7-nitroquinolines (Nitrogen Nucleophiles)
This general protocol outlines the reaction with primary and secondary amines, which are fundamental for building blocks in drug discovery.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, aniline, piperidine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), n-Butanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser or sealed reaction vial
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask or a sealed reaction vial, combine this compound (1.0 equivalent), the desired amine (1.5-2.0 equivalents), and a suitable base such as potassium carbonate or triethylamine (2.0 equivalents). Add the anhydrous solvent (e.g., DMF or DMSO).
-
Reaction: Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used, typically ranging from 80°C to 120°C. For less reactive amines, higher temperatures may be required. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of the product may form.
-
Isolation/Extraction:
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
-
Washing: If extraction was performed, combine the organic layers and wash with water and then brine to remove the solvent and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2-(substituted-amino)-7-nitroquinoline. For basic quinoline derivatives that may streak on silica gel, it is advisable to add a small amount (0.5-2%) of triethylamine to the eluent.[5]
Protocol 3: Synthesis of 2-(Arylthio)-7-nitroquinolines (Sulfur Nucleophiles)
This protocol details the reaction with thiols, leading to the formation of thioether derivatives, which are of interest for their biological activities.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Thiolate Formation (if using NaH): In a round-bottom flask under a nitrogen atmosphere, add the thiol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the sodium thiolate.
-
Reaction Setup: To the solution of the thiolate, or to a mixture of the thiol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction to stir at room temperature. Gentle heating (e.g., to 50-60°C) may be required for less reactive thiols. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(arylthio)-7-nitroquinoline.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of solvent, base, and temperature can significantly impact the yield and reaction time of the SNAr reaction on this compound. The following table summarizes typical conditions for different classes of nucleophiles as a general guideline.
| Nucleophile Class | Representative Nucleophile | Typical Solvent(s) | Typical Base(s) | Typical Temperature (°C) |
| Oxygen | Sodium Ethoxide | Ethanol, Toluene | - | 80-110 |
| Nitrogen | Benzylamine, Aniline, Piperidine | DMF, DMSO, n-Butanol | K₂CO₃, TEA, DIPEA | 80-120 |
| Sulfur | Thiophenol | DMF, THF | NaH, K₂CO₃ | 25-60 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the nucleophilic aromatic substitution on this compound.
Figure 2: General experimental workflow for SNAr on this compound.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution on this compound is a robust and highly efficient method for the synthesis of a diverse array of 2-substituted-7-nitroquinoline derivatives. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The versatility of this reaction allows for the introduction of a wide range of functional groups, making it an invaluable tool in the early stages of drug discovery and development. Further exploration of novel nucleophiles and the development of more environmentally benign reaction conditions will continue to expand the utility of this important transformation in the creation of next-generation therapeutic agents.
References
- Key Organics. Safety Data Sheet: this compound. [URL: https://www.keyorganics.net/product/ko02198/2-chloro-7-nitroquinoline]
- BLD Pharm. 49609-03-2 | this compound. [URL: https://www.bldpharm.com/products/49609-03-2.html]
- BenchChem. Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. [URL: https://www.benchchem.
- BenchChem. Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide. [URL: https://www.benchchem.com/product/bcp2958476/technical-guide]
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024, m1796. [URL: https://www.mdpi.com/1422-8599/2024/1/m1796]
- Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 2021, 86, 13402-13419. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01521]
- Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2013, 2(1), e15957. [URL: https://brieflands.com/articles/jamm-15957.html]
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. [URL: https://www.benchchem.
- RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01931k]
- Common Organic Chemistry. SNAr (Cl) - Aliphatic Amines (primary). [URL: https://commonorganicchemistry.
- MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 2019, 24(6), 1133. [URL: https://www.mdpi.com/1420-3049/24/6/1133]
- BenchChem. Technical Support Center: Purification of Quinoline Derivatives. [URL: https://www.benchchem.
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- 3. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst [organic-chemistry.org]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Chloro-7-nitroquinoline in the Synthesis of Novel Anti-malarial Agents
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of cornerstone anti-malarial drugs like chloroquine and quinine.[1][2][3] The emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent development of new chemical entities.[3][4][5] This guide provides a comprehensive overview of the strategic use of substituted quinolines, with a focus on 2-Chloro-7-nitroquinoline as a versatile starting material for novel anti-malarial compounds. We will delve into the established mechanism of action, structure-activity relationships (SAR), and provide a detailed, field-proven protocol for the synthesis of a 4-aminoquinoline analog, a class of compounds to which this scaffold is closely related.
Scientific Foundation: The Quinoline Pharmacophore in Malaria
Mechanism of Action: Disrupting Heme Detoxification
The intraerythrocytic stages of the Plasmodium parasite digest host hemoglobin within an acidic food vacuole to obtain essential amino acids.[1][6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[6][7]
Quinoline-based drugs, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[6][8] There, they are believed to act by capping the growing faces of the hemozoin crystal, preventing further polymerization.[9] This inhibition leads to a buildup of toxic free heme, which induces oxidative stress and ultimately kills the parasite.[7][8]
Caption: Mechanism of action for quinoline antimalarials.
Core Structure-Activity Relationship (SAR) Insights
Decades of research have established clear SAR principles for 4-aminoquinoline antimalarials, which guide the design of new analogs.[10]
| Position/Moiety | Requirement for Activity | Rationale |
| Quinoline Ring | Essential scaffold | Provides the necessary planar aromatic system for π-π stacking interactions with heme.[1] |
| 7-Position | Electron-withdrawing group (e.g., -Cl, -NO₂) | Crucial for potency. It is thought to influence the basicity of the quinoline nitrogens, affecting drug accumulation and target binding.[1][11][12][13] |
| 4-Position | Aminoalkyl side chain | A basic terminal amine is essential for the protonation and accumulation of the drug in the acidic food vacuole.[11][12] |
| Side Chain Length | 2 to 5 carbons between nitrogens | Optimal spacing is required to overcome resistance mechanisms and maintain activity.[11][12] |
The starting material, This compound , possesses two key features for synthetic manipulation:
-
7-Nitro Group: A strong electron-withdrawing group, analogous to the critical 7-chloro group in chloroquine, which activates the quinoline ring.
-
2-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains to explore novel chemical space beyond the traditional 4-aminoquinolines.
Synthetic Strategy & Protocol
While this compound is a valuable scaffold for novel derivatives, the most extensively validated synthetic route to potent anti-malarial compounds involves the functionalization of the 4-position of the quinoline ring. Therefore, we present a robust and highly reproducible protocol based on the synthesis of 4-aminoquinoline analogs starting from the commercially available 4,7-dichloroquinoline . This procedure exemplifies the core chemical transformation—nucleophilic substitution—that is central to this area of drug development. The principles and techniques are directly applicable to explorations using 2-chloroquinoline isomers.
General Workflow
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the C4 position is displaced by the primary amine of a diamine side chain.
Caption: General synthetic workflow for 4-aminoquinolines.
Detailed Experimental Protocol: Synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethyl-1,3-propanediamine
This protocol describes the synthesis of a chloroquine analog with a slightly modified side chain, demonstrating the core methodology.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4,7-Dichloroquinoline | 198.05 | 1.0 g | 5.05 | 1.0 |
| 3-(Diethylamino)-1-propylamine | 130.23 | 3.3 g (3.9 mL) | 25.3 | 5.0 |
| Phenol | 94.11 | ~100 mg | - | Catalytic |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
| Silica Gel | - | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline (1.0 g, 5.05 mmol), 3-(diethylamino)-1-propylamine (3.9 mL, 25.3 mmol), and phenol (~100 mg).
-
Expert Insight: Phenol acts as a catalyst, facilitating the reaction by protonating the quinoline nitrogen, which makes the C4 position more electrophilic and susceptible to nucleophilic attack. The large excess of the amine nucleophile serves as both a reactant and a solvent, driving the reaction to completion.
-
-
Heating: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline spot has been consumed.
-
Cooling and Work-up: Remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the cooled reaction mixture with dichloromethane (50 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Expert Insight: The bicarbonate wash is crucial to remove the acidic phenol catalyst and any hydrochloride salts formed during the reaction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 1% triethylamine added to prevent the basic product from streaking on the acidic silica gel.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety & Handling
Chemical Hazard Information:
| Chemical | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Substituted Quinolines | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][15] | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously).[14] |
| Phenol | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. | P280 (Wear protective gloves/clothing/eye protection), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin), P305+P351+P338 (IF IN EYES: Rinse cautiously), P310 (Immediately call a POISON CENTER). |
| Dichloromethane | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | P201 (Obtain special instructions before use), P280 (Wear protective gloves/eye protection), P308+P313 (IF exposed or concerned: Get medical advice/attention). |
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Future Directions: Exploring the this compound Scaffold
The true value of this compound lies in its potential for creating structurally novel compounds. Researchers can adapt the fundamental SNAr protocol to explore new chemical space:
-
Side Chain Installation at C2: React this compound with a library of diverse amines or other nucleophiles to generate 2-substituted analogs.
-
Reduction of the Nitro Group: The 7-nitro group can be selectively reduced to a 7-amino group (e.g., using SnCl₂ or catalytic hydrogenation).
-
Functionalization of the 7-Amino Group: The resulting amine can be further modified via acylation, sulfonylation, or reductive amination to build a second point of diversity into the molecule.
This dual-functionalization strategy allows for the creation of unique quinoline libraries that move beyond the classic 4-aminoquinoline paradigm, providing new opportunities to overcome existing drug resistance.
References
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Introduction: The Quinoline Scaffold as a Privileged Fluorophore
An Application Guide for the Synthesis of Tunable Quinoline-Based Fluorescent Dyes from 2-Chloro-7-nitroquinoline
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the development of fluorescent probes.[1][2] Its rigid structure and extended π-conjugated system provide a robust framework for fluorescence. By strategically modifying the quinoline core with electron-donating and electron-withdrawing groups, researchers can fine-tune the photophysical properties to create dyes suitable for a vast array of applications, from bio-imaging to materials science.[3][4] Small molecule probes based on quinoline are essential tools for labeling biomolecules, sensing environmental changes like pH, and visualizing cellular processes in living cells.[5]
This guide focuses on the versatile starting material, This compound , as a gateway to a diverse library of fluorescent dyes. The molecule is uniquely primed for a two-step synthetic strategy:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is activated by the potent electron-withdrawing nitro group at the C-7 position, making it an excellent leaving group for substitution with various nucleophiles.
-
Modulation of Electronic Properties: The nitro group itself can be chemically transformed, most commonly via reduction to an amino group. This conversion dramatically alters the electronic landscape of the molecule, switching the substituent from a strong electron-acceptor to a strong electron-donor, thereby causing a significant shift in the dye's fluorescence properties.[6]
This application note provides a detailed exposition of the design principles, experimental protocols, and expected outcomes for the synthesis of fluorescent dyes from this compound, aimed at researchers in chemistry, biology, and drug development.
Scientific Principles & Dye Design Strategy
The fluorescence of these quinoline derivatives is governed by an intramolecular charge transfer (ICT) mechanism. A "push-pull" system is established where an electron-donating group (EDG) "pushes" electron density into the aromatic system, and an electron-withdrawing group (EWG) "pulls" it. This ICT state is key to generating strong fluorescence.
-
Step 1 (SNAr): Installing the "Push" Component: In our starting material, the nitro group (NO₂) acts as the "pull" (EWG). The first synthetic step involves introducing an EDG, the "push" component, by displacing the chlorine atom at the C-2 position. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. Primary and secondary amines are excellent nucleophiles for this purpose, resulting in a stable C-N bond and introducing a potent amino donor group.[7] The electron-withdrawing nitro group at C-7 is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thus facilitating the substitution.
-
Step 2 (Reduction): Inverting the "Pull" to a "Push": The second step involves the reduction of the 7-nitro group to a 7-amino group (NH₂). This transformation is fundamental to the dye design. It converts a strong EWG into a strong EDG, dramatically altering the molecule's electronic properties.[6][8] This "push-push" configuration, with donating groups at both ends of the conjugated system, typically leads to a significant bathochromic (red) shift in both the absorption and emission spectra, effectively changing the color of the dye's fluorescence.
This two-step sequence allows for combinatorial development, where various nucleophiles can be introduced in the first step to create a library of 7-nitroquinoline intermediates, each of which can then be reduced to yield a final dye with distinct properties.[9]
Synthetic Pathway Overview
The overall transformation from the starting material to the final fluorescent dye is a robust and high-yielding process.
Caption: General two-step synthesis of 7-aminoquinoline dyes.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for various amine nucleophiles. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Synthesis of 2-(Alkylamino)-7-nitroquinoline via SNAr
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a representative primary amine (e.g., propylamine).
Materials:
-
This compound
-
Propylamine (or other desired amine)
-
Ethanol (EtOH), absolute
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.0 g, 4.79 mmol).
-
Solvent and Reagents: Add absolute ethanol (20 mL) to dissolve the starting material. Add the amine nucleophile (1.2 eq, e.g., propylamine, 0.47 mL, 5.75 mmol) followed by a non-nucleophilic base such as DIPEA (1.5 eq, 1.25 mL, 7.19 mmol) to scavenge the HCl byproduct.[10]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of cold deionized water with stirring. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-(propylamino)-7-nitroquinoline.
Protocol 2: Reduction of 2-(Alkylamino)-7-nitroquinoline to the Final Dye
This protocol details the reduction of the nitro-intermediate to the highly fluorescent 7-aminoquinoline derivative using stannous chloride.[6]
Materials:
-
2-(Propylamino)-7-nitroquinoline (from Protocol 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
Caption: Step-by-step workflow for nitro group reduction.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-(propylamino)-7-nitroquinoline (1.0 eq, e.g., 1.0 g, 4.32 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) in excess (4.0-5.0 eq, e.g., 4.37 g, 19.4 mmol).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80°C) with stirring. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC. The product spot should be significantly more fluorescent under a UV lamp than the starting material. The reaction is typically complete in 2-4 hours.
-
Work-up & Neutralization: Cool the reaction to room temperature and concentrate it on a rotary evaporator. Re-dissolve the residue in ethyl acetate (50 mL). Carefully add saturated NaHCO₃ solution dropwise with vigorous stirring until the pH of the aqueous layer is ~8. Caution: This neutralization can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography to yield the highly fluorescent 2-(propylamino)-7-aminoquinoline.
Data Presentation: Photophysical Properties
The conversion of the 7-nitro group to a 7-amino group has a profound impact on the dye's spectroscopic properties. The following table provides illustrative data for a generic 2-amino-substituted quinoline dye, demonstrating the expected changes. Actual values will vary based on the specific substituent at the C-2 position and the solvent used.
| Compound Type | Substituent at C-7 | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift | Quantum Yield (Φ_F) | Visual Fluorescence |
| Intermediate | -NO₂ (EWG) | ~350-380 nm | ~420-450 nm | ~70 nm | Low (< 0.1) | Weak Blue/Violet |
| Final Dye | -NH₂ (EDG) | ~400-440 nm | ~480-530 nm | ~80-90 nm | High (> 0.5) | Strong Blue/Green |
This table summarizes expected trends based on typical "push-pull" and "push-push" quinoline systems.[11][12]
The significant increase in quantum yield and the large Stokes shift make the final 7-aminoquinoline derivatives excellent candidates for fluorescence-based applications, minimizing self-absorption and enhancing detection sensitivity.[13]
Conclusion and Applications
The synthetic route starting from this compound provides a reliable and versatile platform for generating novel fluorescent dyes. The two-step process of nucleophilic substitution followed by nitro reduction allows for systematic tuning of the dye's photophysical properties. The resulting 7-aminoquinoline scaffolds are highly fluorescent and can be further functionalized to create targeted probes for biological imaging, chemosensors for detecting metal ions or pollutants, and labels for proteins and nucleic acids.[14][15] This methodology empowers researchers to develop custom fluorophores tailored to the specific demands of their scientific inquiries.
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- 14. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Chloro-7-nitroquinoline in the Synthesis of Anticancer Agents
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] In the relentless pursuit of novel anticancer therapeutics, quinoline derivatives have emerged as a particularly fruitful area of research.[2] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes like topoisomerases and protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2]
At the heart of synthesizing a vast library of these potent molecules lies 2-chloro-7-nitroquinoline, a versatile and highly valuable chemical intermediate. Its structure is uniquely primed for chemical modification. The chlorine atom at the C-2 position serves as an excellent leaving group, while the potent electron-withdrawing nitro group at the C-7 position activates the aromatic ring system. This electronic arrangement facilitates a key chemical transformation: Nucleophilic Aromatic Substitution (SNAr), making this compound an ideal starting point for creating structurally diverse quinoline-based drug candidates.[3][4]
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in anticancer drug synthesis stems from its high reactivity in SNAr reactions.[3] In this mechanism, a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy and accelerating the reaction.[4][5] This allows for the efficient displacement of the chloride ion by a wide range of nucleophiles, enabling the construction of diverse molecular architectures.[6]
Caption: General workflow for SNAr on this compound.
Application Note 1: Synthesis of 2-Amino-7-nitroquinoline Derivatives
Rationale and Causality: The introduction of amine functionalities at the C-2 position is a cornerstone strategy for developing quinoline-based anticancer agents. The resulting amino group is a key pharmacophore that can form critical hydrogen bonds with target proteins, such as the hinge region of kinases.[7] Varying the substituent on the amine allows for fine-tuning of steric and electronic properties to optimize target binding and selectivity. The use of a base is standard practice to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6] Polar aprotic solvents like DMF or DMSO are often chosen as they effectively solvate the reactants without interfering with the nucleophile.[6]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or N,N-dimethylformamide).
-
Addition of Reagents: Add the desired primary or secondary amine (1.2-1.5 eq.) to the solution, followed by an inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or a tertiary amine base like triethylamine (Et₃N, 2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold water and/or ethanol.
-
Alternatively, pour the mixture into cold water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volume).
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2-amino-7-nitroquinoline derivative.
-
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 85 - 95 |
| Benzylamine | Et₃N | Ethanol | 80 | 80 - 90 |
| Morpholine | K₂CO₃ | DMSO | 120 | 90 - 98 |
| Piperidine | Et₃N | Ethanol | 80 | 88 - 96 |
Application Note 2: Synthesis of 2-Alkoxy-7-nitroquinoline Derivatives
Rationale and Causality: Replacing the chlorine with an alkoxy group is a strategic move to modulate the compound's physicochemical properties. Alkoxy groups can alter lipophilicity, which affects cell membrane permeability and the overall pharmacokinetic profile of a potential drug.[8] Furthermore, these groups can serve as hydrogen bond acceptors, potentially forming new interactions with biological targets.[9] The synthesis typically involves an alkoxide nucleophile, which is significantly more reactive than the corresponding alcohol. For this reason, the alkoxide is often generated in situ using a strong base like sodium metal or sodium hydride to deprotonate the parent alcohol.
Detailed Experimental Protocol:
-
Preparation of Alkoxide (Example: Sodium Ethoxide):
-
Safety First: This step is exothermic and generates flammable hydrogen gas. Perform in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
-
In a flame-dried, three-necked flask equipped with a reflux condenser and nitrogen inlet, add anhydrous ethanol.
-
Carefully add sodium metal (1.1 eq.), piece by piece, to the ethanol at 0 °C (ice bath). Allow the metal to react completely until all of it has dissolved.
-
-
Nucleophilic Substitution:
-
To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 eq.) in a minimal amount of dry toluene or ethanol. .
-
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80 °C) and monitor its progress by TLC.
-
Work-up:
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the product with dichloromethane or ethyl acetate (3x volume).
-
-
Purification:
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the pure 2-ethoxy-7-nitroquinoline.
-
Downstream Modification: The Nitro Group as a Synthetic Handle
The 7-nitro group is not merely an activating group; it is a versatile functional handle for further molecular elaboration. Its reduction to a 7-amino group opens up a new reactive site on the quinoline scaffold, enabling the synthesis of more complex and potentially more potent anticancer agents.[10]
Protocol: Reduction of the 7-Nitro Group
Rationale and Causality: The conversion of the nitro group to an amine is a critical step that allows for the introduction of a second point of diversity in the molecule. This new amino group can be acylated, sulfonylated, or used in coupling reactions to attach other pharmacophores, thereby creating hybrid molecules with potentially dual mechanisms of action. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium, which is selective for nitro groups and generally provides high yields.[10]
-
Reaction Setup: Dissolve the 2-substituted-7-nitroquinoline (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
-
Addition of Reagents: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Extract the aqueous filtrate with ethyl acetate or a similar organic solvent.
-
-
Purification: Wash, dry, and concentrate the organic extracts. The resulting 7-aminoquinoline derivative is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Caption: Multi-step synthesis workflow starting from this compound.
Conclusion: A Versatile Precursor for Oncology Drug Discovery
This compound stands out as a highly strategic building block in the design and synthesis of novel anticancer agents. Its inherent reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and efficient platform for generating vast libraries of 2-substituted quinolines. The ability to subsequently modify the 7-nitro group adds another layer of synthetic versatility. This allows researchers and drug development professionals to systematically explore the structure-activity relationships of quinoline derivatives, paving the way for the discovery of next-generation therapies targeting various cancer-related pathways.[7][11]
References
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]
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George, B., et al. (2019). Quinoline-based molecules targeting c-Met, EGF, and VEGF receptors and the proteins involved in related carcinogenic pathways. Molecules, 24(19), 3469. Available from: [Link]
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Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Available from: [Link]
-
Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631–646. Available from: [Link]
-
Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848–858. Available from: [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-124. Available from: [Link]
-
O'Brien, M. E., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. Available from: [Link]
-
Kouznetsov, V. V., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(39), 18837-18851. Available from: [Link]
-
Chen, C. H., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Letters in Drug Design & Discovery, 4(1), 53-57. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available from: [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 116, 105342. Available from: [Link]
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. Available from: [Link]
-
Cao, S., et al. (2012). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 20(2), 859-870. Available from: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aryl-7-nitroquinoline Scaffold
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The introduction of an aryl group at the 2-position of the quinoline ring, coupled with a nitro group at the 7-position, creates the 2-aryl-7-nitroquinoline scaffold. This structural motif is of significant interest to drug development professionals for its potential in generating novel candidates for anticancer therapies.[2] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. Furthermore, it can serve as a handle for further chemical modifications, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl and heterobiaryl systems.[3] Its high functional group tolerance and generally mild reaction conditions make it an attractive method for the late-stage functionalization of complex molecules. This guide provides a detailed technical overview and actionable protocols for the successful Suzuki coupling of 2-chloro-7-nitroquinoline with various arylboronic acids.
The Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of a new palladium(II) intermediate. This is often the rate-determining step of the reaction, especially for less reactive aryl chlorides.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (2-aryl-7-nitroquinoline) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Strategic Considerations for Coupling this compound
The Suzuki coupling of this compound presents a unique set of challenges primarily due to its electronic properties. The strong electron-withdrawing nature of the nitro group and the nitrogen atom in the quinoline ring deactivates the C-Cl bond at the 2-position.[5] This deactivation makes the initial oxidative addition step more difficult compared to electron-rich or even neutral aryl chlorides.
Consequently, the choice of catalyst, ligand, base, and solvent is critical for a successful reaction. Standard palladium catalysts such as Pd(PPh₃)₄ may prove ineffective.[5] More advanced catalytic systems are required to overcome the high activation barrier of the C-Cl bond cleavage.
Key Experimental Choices and Their Rationale:
-
Palladium Precursor and Ligand: For challenging aryl chlorides, palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with bulky, electron-rich phosphine ligands.[5] These ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), enhance the electron density on the palladium center, which in turn facilitates the oxidative addition step. Pre-formed palladium complexes incorporating these ligands are also excellent choices.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. The solubility of the base in the reaction medium is also a key consideration.
-
Solvent: Aprotic polar solvents are commonly employed for Suzuki couplings. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene, are good choices.[5] Often, a co-solvent of water is added to help dissolve the inorganic base and facilitate the formation of the active boronate species. It is imperative to thoroughly degas all solvents to prevent oxidation of the palladium(0) catalyst.
Optimized Reaction Conditions for Suzuki Coupling of this compound
While a specific literature protocol for this compound is not extensively reported, the following table summarizes optimized conditions derived from studies on structurally similar and electronically demanding chloro-heterocycles. These conditions provide a robust starting point for the development of a specific protocol.
| Component | Recommended Conditions | Rationale |
| Substrate | This compound | Electron-deficient aryl chloride |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv.) | Nucleophilic partner |
| Pd Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Source of Pd(0) after in situ reduction |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligand to facilitate oxidative addition |
| Base | K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) | Strong base to activate the boronic acid |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | Aprotic polar solvent with water to dissolve the base |
| Temperature | 80-120 °C | Sufficient thermal energy to overcome the activation barrier |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst |
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe (e.g., a 5:1 mixture).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-aryl-7-nitroquinoline.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Oxygen contamination. | 1. Use fresh catalyst and ligand. Ensure proper inert atmosphere technique. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Incrementally increase the reaction temperature (e.g., to 110-120 °C). 5. Ensure all solvents are thoroughly degassed and maintain a positive pressure of inert gas. |
| Protodeborylation of Boronic Acid | 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water. | 1. Lower the reaction temperature or use a milder base if possible. 2. Use a more stable boronic ester (e.g., pinacol ester). 3. Minimize the amount of water in the solvent system. |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. 2. Catalyst decomposition pathway. | 1. Avoid using protic solvents like alcohols if dehalogenation is observed. 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Improve degassing of solvents and ensure a robust inert atmosphere. 2. Use a different base or solvent system to improve the solubility and reactivity of the boronate species. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel 2-aryl-7-nitroquinoline derivatives. Success hinges on overcoming the low reactivity of the electron-deficient C-Cl bond. By employing advanced catalyst systems with bulky, electron-rich phosphine ligands, strong inorganic bases, and appropriate solvent systems under strictly inert conditions, researchers can effectively construct these important scaffolds for applications in drug discovery and medicinal chemistry. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful implementation and optimization of this powerful synthetic methodology.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. BenchChem.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of substituted of 2‐phenylquinoline (151) using.... ResearchGate. [Link]
-
PubMed. (2016, September 2). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. PubMed. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]
-
NIH. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. [Link]
-
RSC Publishing. (n.d.). Enantioselective palladium-catalyzed arylation of N-tosylarylimines with arylboronic acids using a chiral 2,2′-bipyridine ligand. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Heck Coupling of 2-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Scaffolds
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocyclic system is paramount for the development of new chemical entities with tailored pharmacological profiles. Among the array of cross-coupling reactions, the Mizoroki-Heck reaction stands out as a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl and heteroaryl halides.[1][2][3] This application note provides a detailed guide to the Heck coupling of 2-chloro-7-nitroquinoline, a substrate of significant interest due to the combined electron-withdrawing effects of the nitro group and the quinoline nitrogen, which present unique challenges and opportunities in synthetic strategy.
This document will delve into the mechanistic underpinnings of the Heck reaction, provide robust, step-by-step protocols for the coupling of this compound with various olefins, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][4] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The reactivity of aryl chlorides in this step is typically lower than that of bromides or iodides, often necessitating more specialized catalyst systems.[5][6]
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the olefin into the Pd-C bond.[5][6] This step is generally regioselective, with the aryl group adding to the less substituted carbon of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the vinylated quinoline product and a palladium-hydride species.[6][7]
-
Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The successful Heck coupling of an electron-deficient chloro-heterocycle like this compound requires careful selection of the catalyst, ligand, base, and solvent. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making the choice of a highly active catalyst system critical.[6]
Protocol 1: Heck Coupling with an Activated Olefin (e.g., n-Butyl Acrylate)
Activated olefins, such as acrylates, are excellent substrates for the Heck reaction due to their electron-deficient nature, which facilitates the migratory insertion step.[1]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable Buchwald ligand (e.g., SPhos)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst and Ligand: Add palladium(II) acetate (0.02 - 0.05 eq) and the phosphine ligand (0.04 - 0.10 eq).
-
Solvent and Reagents: Under a stream of inert gas, add the anhydrous solvent (DMF or DMAc), followed by n-butyl acrylate (1.2 - 1.5 eq) and the base (Et₃N or DIPEA, 2.0 - 3.0 eq).
-
Reaction Conditions: The flask is sealed and the mixture is heated to 100-140 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired vinylated quinoline.[5]
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 2-5 mol% | Higher loading may be necessary for the less reactive chloride. |
| Ligand | P(o-tol)₃, Buchwald ligands | Bulky, electron-rich phosphines promote oxidative addition. |
| Base | Et₃N, DIPEA | Organic bases are effective and generally soluble. |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Elevated temperatures are often required for aryl chlorides. |
| Olefin Equivalents | 1.2-1.5 | A slight excess of the olefin can drive the reaction to completion. |
Protocol 2: Heck Coupling with an Unactivated Olefin (e.g., Styrene)
The coupling of unactivated olefins like styrene can be more challenging and may require different reaction conditions to achieve good yields and regioselectivity.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(PPh₃)₄
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Reagents: Add the inorganic base (K₂CO₃ or Cs₂CO₃, 2.0 eq) and the anhydrous solvent.
-
Addition of Olefin: Degas the mixture with an inert gas for 15-20 minutes, then add styrene (1.2-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110-150 °C and monitor its progress.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
| Parameter | Recommended Range | Rationale |
| Catalyst System | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄ | Classic catalyst systems that are effective for many Heck couplings. |
| Base | K₂CO₃, Cs₂CO₃ | Inorganic bases can be advantageous in certain systems. |
| Solvent | DMF, Toluene | The choice of solvent can influence the reaction outcome. |
| Temperature | 110-150 °C | Higher temperatures may be necessary to drive the reaction. |
Visualizing the Experimental Workflow
Caption: A general workflow for the Heck coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst like Pd(PPh₃)₄. Ensure an inert atmosphere is maintained. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Unsuitable ligand | Screen different phosphine ligands, including bulky, electron-rich ones (e.g., Buchwald ligands). | |
| Formation of Side Products | Reductive dehalogenation | Ensure the reaction is truly anaerobic. Use a less coordinating solvent. |
| Olefin isomerization | This can sometimes be controlled by the choice of ligand and base. | |
| Poor Regioselectivity | Reaction conditions favor a different pathway | Vary the solvent, ligand, and base to influence the regioselectivity. The use of certain ligands can favor the formation of the branched isomer. |
Conclusion
The Heck coupling of this compound is a viable and valuable transformation for the synthesis of novel quinoline derivatives. While the reduced reactivity of the chloride substrate presents a challenge, the use of appropriate catalyst systems, ligands, and optimized reaction conditions can lead to successful outcomes. The protocols and insights provided in this application note serve as a robust starting point for researchers aiming to employ this powerful C-C bond-forming reaction in their synthetic endeavors.
References
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 31-44.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
Sources
Synthesis of 2-amino-7-nitroquinoline from 2-Chloro-7-nitroquinoline
An In-Depth Technical Guide to the Synthesis of 2-Amino-7-nitroquinoline from 2-Chloro-7-nitroquinoline
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 2-amino-7-nitroquinoline, a key building block in medicinal chemistry, from its precursor, this compound. The primary synthetic route detailed is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and methods for product characterization. The content is structured to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Importance
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Specifically, 2-amino-7-nitroquinoline serves as a versatile intermediate. The amino group at the 2-position provides a reactive handle for further molecular elaboration, while the nitro group at the 7-position can be retained or subsequently reduced to an amine, allowing for differential functionalization of the quinoline ring.
The conversion of this compound to 2-amino-7-nitroquinoline is a classic example of nucleophilic aromatic substitution (SNAr). This transformation is synthetically valuable because the direct introduction of an amino group onto an aromatic ring can be challenging. The protocol herein leverages the inherent electronic properties of the starting material to achieve an efficient and reliable amination.
The Chemistry: Mechanism and Rationale
The successful synthesis of 2-amino-7-nitroquinoline hinges on understanding the principles of nucleophilic aromatic substitution.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, SNAr on an aromatic ring is a two-step process. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate.[3][4]
-
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile, in this case, ammonia (NH₃), on the electron-deficient carbon atom bearing the leaving group (the C-2 carbon). This carbon is rendered electrophilic by the strong electron-withdrawing effect of the adjacent ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Departure: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, a good leaving group. A second molecule of ammonia then acts as a base to deprotonate the attached amino group, yielding the final product, 2-amino-7-nitroquinoline, and ammonium chloride.[5]
The electron-withdrawing nitro group at the 7-position further activates the ring system towards nucleophilic attack, although its primary activating influence for substitution is at the ortho and para positions (C-6 and C-8). The key driver for reactivity at the C-2 position is the heterocyclic nitrogen atom.[6]
Diagram of the Reaction Mechanism
Caption: SNAr mechanism for the amination of this compound.
Detailed Experimental Protocol
This protocol describes a robust method for the amination of this compound using aqueous ammonia in a sealed pressure vessel.
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| This compound | >98% | 100 mL Laboratory Pressure Vessel (e.g., Parr reactor) |
| Ammonium Hydroxide (28-30% NH₃) | ACS Grade | Magnetic Stirrer Hotplate with Oil Bath |
| Ethanol (EtOH) | Anhydrous | Thermocouple/Thermometer |
| Deionized Water | Buchner Funnel and Filter Flask | |
| Dichloromethane (DCM) | ACS Grade | Separatory Funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Rotary Evaporator |
| TLC Plates (Silica gel 60 F₂₅₄) | Standard Laboratory Glassware |
Critical Safety Precautions
-
Ammonia: Concentrated ammonium hydroxide is corrosive and its vapors are toxic and highly irritating to the respiratory system.[7] Handle exclusively in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and nitrile or butyl rubber gloves.[9]
-
Chlorinated Heterocycles: this compound is a potential irritant and should be handled with care. Avoid inhalation of dust and skin contact.
-
Pressure Vessel Operation: Heating a sealed vessel generates high internal pressure. Ensure the pressure vessel is rated for the intended temperature and pressure. Never exceed the manufacturer's recommended limits. Crucially, allow the vessel to cool completely to room temperature before attempting to open it.
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.[9]
Step-by-Step Procedure
-
Vessel Charging:
-
To a 100 mL pressure vessel equipped with a magnetic stir bar, add this compound (e.g., 2.08 g, 10.0 mmol, 1.0 eq).
-
Add ethanol (20 mL) to dissolve the starting material.
-
In the chemical fume hood, carefully add concentrated ammonium hydroxide (28-30%, 30 mL).
-
-
Reaction Setup:
-
Securely seal the pressure vessel according to the manufacturer's instructions. Ensure all fittings are tight.
-
Place the vessel in an oil bath situated on a magnetic stirrer hotplate.
-
Insert a thermocouple into the oil bath to monitor the temperature accurately.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture at a moderate speed (e.g., 400 RPM).
-
Heat the oil bath to 130-140 °C . The internal pressure will rise as the vessel is heated.
-
Maintain the reaction at this temperature for 12-18 hours .
-
Self-Validation: The reaction progress can be monitored by TLC if an appropriate sampling port is available. A typical eluent system is Hexane:Ethyl Acetate (1:1). The product, being more polar, will have a lower Rf value than the starting material.
-
-
Work-up and Isolation:
-
After the reaction period, turn off the heat and remove the vessel from the oil bath.
-
Allow the vessel to cool completely to ambient temperature (critical safety step).
-
Once cooled, carefully open the vessel inside the fume hood to vent any residual ammonia gas.
-
Transfer the resulting slurry to a beaker and concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
Add deionized water (50 mL) to the residue. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any residual ammonium salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Summary and Characterization
Table of Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | This compound | MW: 208.6 g/mol |
| Reagent | Aqueous Ammonia (28-30%) | Large excess |
| Solvent | Ethanol | Facilitates dissolution |
| Temperature | 130-140 °C | Requires a sealed vessel |
| Time | 12-18 hours | Monitor by TLC if possible |
| Expected Product | 2-Amino-7-nitroquinoline | MW: 189.17 g/mol |
| Expected Yield | 75-90% | Varies with scale and purity |
| Appearance | Yellow to orange solid |
Analytical Characterization
Confirmation of the product's identity and purity should be performed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the transformation.
-
The disappearance of the characteristic signals for the protons on the this compound ring.
-
The appearance of a broad singlet corresponding to the -NH₂ protons (typically in the range of 5.0-7.0 ppm, solvent dependent).
-
Significant shifts in the aromatic proton signals due to the change from a chloro-substituent to an amino-substituent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show a significant upfield shift for the C-2 carbon upon replacement of the electronegative chlorine with the more electron-donating amino group.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak [M+H]⁺ at m/z = 190.17.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 2-amino-7-nitroquinoline.
References
-
Abbas, S. Y., El-Bayouki, K. A. M., & El-Sayed, M. A. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2018). Ammonia | Medical Management Guidelines. Toxic Substance Portal | ATSDR. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia? YouTube. Retrieved from [Link]
-
Bewickchemistry. (2021). Nucleophilic Substitution with ammonia. YouTube. Retrieved from [Link]
-
UCD Chem. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
Sharma, P. C., et al. (2012). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 12(12), 1146–1166. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. CCOHS: Ammonia [ccohs.ca]
- 9. m.youtube.com [m.youtube.com]
Application Note & Protocol: Regioselective Nitration of 2-Chloroquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, and its nitrated derivatives serve as crucial intermediates for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive, field-proven protocol for the electrophilic nitration of 2-chloroquinoline. We delve into the causality behind the experimental design, addressing the challenges posed by the electron-deficient nature of the quinoline ring system. This document outlines the reaction mechanism, regioselectivity, a detailed step-by-step synthesis protocol, purification, and characterization of the primary products, 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline. A stringent emphasis is placed on the critical safety protocols required for conducting nitration reactions.
Critical Safety Mandate: Handling Mixed Acids
Nitration reactions are inherently hazardous and must be treated with the utmost respect and caution. The combination of concentrated nitric acid and sulfuric acid, known as "mixed acid," is extremely corrosive, a powerful oxidizing agent, and can cause severe thermal runaway if not handled correctly.[1]
Potential Hazards:
-
Extreme Corrosivity: Mixed acid causes severe, deep chemical burns upon contact with skin or eyes.[2][3]
-
Violent Reactivity: It reacts violently with many organic compounds, solvents (e.g., acetone), and reducing agents, posing a significant explosion risk.[2]
-
Toxic Fumes: The reaction generates toxic nitrogen oxide (NOx) gases, which are harmful upon inhalation.[3]
-
Thermal Runaway: Nitrations are highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid, uncontrollable temperature increase, resulting in violent decomposition or explosion.[1]
Mandatory Safety Protocols:
-
Engineered Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An acid-resistant work surface is required.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles and a full-face shield are mandatory.
-
Hands: Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®) are required. Have a second pair ready.
-
Body: A flame-retardant lab coat, preferably an acid-resistant apron, and fully enclosed footwear are essential.
-
-
Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible. A spill kit containing a neutralizer for acid spills (e.g., sodium bicarbonate or calcium carbonate) must be on hand.
-
Reagent Handling:
-
Always add acid to acid: When preparing the nitrating mixture, slowly and carefully add the nitric acid to the sulfuric acid while cooling in an ice bath. Never the other way around.
-
Temperature Control: The reaction temperature must be strictly controlled using an ice/salt bath. A digital thermometer with an alarm is highly recommended.
-
Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture.
-
Scientific Rationale & Reaction Mechanism
The nitration of 2-chloroquinoline is an electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the dehydration of nitric acid by the stronger sulfuric acid.
Mechanism Steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Electrophilic Attack: The π-system of the quinoline ring acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex).
-
Rearomatization: A weak base (HSO₄⁻ or H₂O) abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final nitroquinoline product.
Regioselectivity: The quinoline ring system is electron-deficient, making it less reactive towards EAS than benzene. The protonated nitrogen atom under strong acidic conditions acts as a powerful deactivating group, directing substitution away from the pyridine ring and onto the benzene ring.[4] Substitution is therefore expected primarily at positions 5 and 8, as positions 6 and 7 are less favored due to the deactivating influence of the heterocyclic nitrogen. The 2-chloro substituent has a minimal directing effect on the carbocyclic ring. The reaction typically yields a mixture of 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline.
Materials and Protocol
Reagents and Equipment
| Reagent / Equipment | Grade / Specification | Supplier Example |
| 2-Chloroquinoline | 98%+ Purity | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Nitric Acid (HNO₃) | Fuming (≥90%) or Concentrated (70%) | VWR |
| Dichloromethane (DCM) | ACS Grade | Merck |
| Ethyl Acetate (EtOAc) | ACS Grade | Merck |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - |
| Brine (NaCl) | Saturated Aqueous Solution | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| Round Bottom Flasks | 100 mL, 250 mL | - |
| Magnetic Stirrer & Stir Bar | - | - |
| Dropping Funnel | 50 mL | - |
| Thermometer | -50 to 100 °C range | - |
| Ice Bath / Ice-Salt Bath | - | - |
| Separatory Funnel | 500 mL | - |
| Rotary Evaporator | - | - |
| TLC Plates | Silica Gel 60 F₂₅₄ | - |
| Column Chromatography Setup | Silica Gel (230-400 mesh) | - |
Experimental Workflow Diagram
Step-by-Step Protocol
1. Preparation of the Nitrating Mixture (Perform in fume hood over an ice bath)
-
Place a magnetic stir bar in a 100 mL round bottom flask equipped with a dropping funnel.
-
Add 20 mL of concentrated sulfuric acid (98%) to the flask and cool to 0 °C in an ice bath.
-
Slowly, dropwise, add 5 mL of fuming nitric acid (≥90%) to the cold, stirring sulfuric acid over 15-20 minutes. CAUTION: Highly exothermic. Ensure the temperature of the mixture does not rise above 10 °C.
-
Once the addition is complete, let the mixture stir at 0 °C for 10 minutes.
2. Reaction Setup
-
In a separate 250 mL round bottom flask, add 2-chloroquinoline (e.g., 3.27 g, 20 mmol) and 20 mL of concentrated sulfuric acid. Stir until the substrate is fully dissolved.
-
Cool this solution to 0 °C in an ice-salt bath.
3. Nitration
-
Using a dropping funnel, add the prepared nitrating mixture dropwise to the solution of 2-chloroquinoline over 30-45 minutes.
-
Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), taking a small aliquot, quenching it in ice/water, neutralizing with NaHCO₃, extracting with EtOAc, and spotting on a TLC plate. The starting material should be consumed.
4. Work-up and Extraction
-
Fill a 1 L beaker with approximately 400 g of crushed ice.
-
Slowly and carefully pour the cold reaction mixture onto the crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate. CAUTION: Vigorous CO₂ evolution. Add slowly until the pH is approximately 7-8.
-
Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-brown solid.
5. Purification
-
The major isomers can be separated by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:EtOAc).
-
Combine fractions containing the pure products (as determined by TLC) and remove the solvent in vacuo to yield the purified isomers. 2-chloro-8-nitroquinoline is typically less polar and elutes first.
Characterization of Products
The primary products are 2-chloro-5-nitroquinoline and 2-chloro-8-nitroquinoline.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (CDCl₃, δ ppm) |
| 2-Chloro-5-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Yellow Solid | Aromatic protons typically in the 7.5-9.2 ppm range. Expect distinct signals for H3, H4, H6, H7, H8. |
| 2-Chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Pale Yellow Solid | Aromatic protons typically in the 7.5-8.5 ppm range. Expect distinct signals for H3, H4, H5, H6, H7.[1] |
Note: Specific NMR shifts should be confirmed by acquiring data on the purified samples and comparing with literature values or predictive software. 2D NMR techniques (COSY, HSQC) can aid in definitive structure elucidation.
References
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of aromatic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]
Sources
Derivatization of 2-Chloro-7-nitroquinoline for biological screening
Application Notes and Protocols
Topic: Strategic Derivatization of 2-Chloro-7-nitroquinoline for Accelerated Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Within this esteemed class of compounds, this compound emerges as a particularly valuable and versatile building block for the construction of novel molecular entities.
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing strategic pathways for its derivatization and subsequent evaluation in biological screening cascades. We will explore the causality behind experimental choices, provide field-proven protocols, and offer insights into the interpretation of screening data.
The Strategic Advantage of the this compound Core
The synthetic potential of this compound is rooted in its two distinct and orthogonally reactive sites:
-
The C2-Chloride: The chlorine atom at the C2 position is situated on the electron-deficient pyridine ring. This, coupled with the inherent electron-withdrawing nature of the ring nitrogen, activates the C2 position for nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of a diverse range of nitrogen, oxygen, and sulfur nucleophiles.
-
The C7-Nitro Group: The nitro group at the C7 position is a powerful electron-withdrawing group that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent functionalization chemistries, such as acylation, sulfonylation, and reductive amination, to generate further structural diversity.
This dual reactivity allows for a modular and strategic approach to library synthesis, as illustrated in the workflow below.
Figure 1: Overall workflow for the derivatization of this compound.
Part A: Derivatization via Nucleophilic Aromatic Substitution (SNAr) at C2
Chemical Rationale
The SNAr reaction at the C2 position is a robust method for introducing molecular diversity. The reaction proceeds through a stabilized Meisenheimer intermediate, and its rate is enhanced by the electron-deficient nature of the pyridine ring. This pathway is particularly effective for reactions with primary and secondary amines, which are common functionalities in bioactive molecules.
Protocol 1: General Procedure for the Synthesis of 2-Amino-7-nitroquinoline Derivatives
This protocol describes a general method for the reaction of this compound with an amine nucleophile under conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Solvent: Ethanol, DMSO, or N,N-Dimethylformamide (DMF)
-
Base (optional, e.g., Triethylamine, K₂CO₃) (2.0 eq)
-
Standard laboratory glassware for reaction, work-up, and purification
-
Ethyl acetate, saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Ethanol, 10 mL per mmol of substrate).
-
Reagent Addition: Add the desired amine (1.2 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Hexane:Ethyl Acetate).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure 2-substituted-7-nitroquinoline derivative.
| Nucleophile Example | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Aniline | Ethanol | 80 | 6-12 | >85 |
| Morpholine | DMSO | 100 | 4-8 | >90 |
| Benzyl Mercaptan | DMF | 60 | 3-6 | >80 |
Table 1: Representative conditions for SNAr on this compound.
Part B: Derivatization via Modification of the C7-Nitro Group
Chemical Rationale
The conversion of the C7-nitro group to an amine is a critical transformation that unlocks a new dimension of synthetic possibilities. The resulting 7-aminoquinoline scaffold is a key pharmacophore in many antimalarial drugs. The reduction is most commonly achieved using metal catalysts in an acidic medium, such as tin(II) chloride or iron powder.[4]
Protocol 2: Reduction of this compound
This protocol details the reduction of the nitro group to an amine using tin(II) chloride dihydrate, a reliable and high-yielding method.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL per mmol).
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 eq) to the solution in portions. The reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated to 50-60 °C to accelerate the process.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Neutralization: Carefully add saturated NaHCO₃ solution to the residue until the pH of the aqueous layer is ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). The tin salts may form an emulsion, which can be broken up by filtration through a pad of celite.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield crude 7-amino-2-chloroquinoline. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: N-Acylation of 7-Amino-2-chloroquinoline
This protocol provides a general method for forming amide derivatives from the 7-amino group.
Materials:
-
7-Amino-2-chloroquinoline (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve 7-amino-2-chloroquinoline (1.0 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (1x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amide product.
-
Purification: Purify the product by recrystallization or column chromatography.
Part C: Biological Screening Cascade
Once a library of derivatives has been synthesized, a systematic biological screening process is essential to identify promising lead compounds.
Figure 2: Workflow for a typical anticancer screening cascade.
Protocol 4: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and widely used method for determining cytotoxicity in cancer cell lines by measuring cell density based on the measurement of cellular protein content.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (490-530 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48 or 72 hours.[5]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[5]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Wash and Dry: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance on a microplate reader at ~510 nm.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell growth versus the log of the compound concentration.
Interpretation of Results:
-
Potent Compounds: IC₅₀ < 1 µM
-
Active Compounds: IC₅₀ = 1-10 µM
-
Moderately Active Compounds: IC₅₀ = 10-30 µM
-
Inactive Compounds: IC₅₀ > 30 µM
Compounds identified as "potent" or "active" are considered "hits" and should be prioritized for secondary assays to determine their mechanism of action (e.g., apoptosis induction, cell cycle arrest).[5]
Summary and Outlook
This compound is a powerful scaffold for the development of novel bioactive compounds. Its predictable and versatile reactivity at both the C2 and C7 positions allows for the systematic and efficient generation of diverse chemical libraries. By coupling these robust synthetic strategies with a well-designed biological screening cascade, researchers can accelerate the discovery of new lead compounds for a variety of therapeutic targets. The protocols and workflows presented in this guide serve as a validated starting point for initiating such drug discovery programs.
References
- Benchchem. Reactivity Showdown: A Comparative Guide to 2,6-Dichloro-5-nitroquinoline and 7-Chloro-6.
- Benchchem. Application Notes and Protocols: 4-Chloro-7-nitroquinoline in the Synthesis of Heterocyclic Compounds.
- Benchchem. Reactivity of the nitro group in 4-Chloro-7-nitroquinoline.
- ChemicalBook. 2-chloro-7-methylquinoline synthesis.
- PubMed.
- ResearchGate.
- Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- Benchchem. 4-Chloro-7-nitroquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry.
- Benchchem. Application Notes and Protocols for Reactions of 4-Chloro-7-nitroquinoline.
- PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Benchchem.
- Benchchem. The Diverse Biological Activities of 2-Hydroxyquinoline and its Analogs: A Technical Guide.
Sources
Application Notes and Protocols: 2-Chloro-7-nitroquinoline as a Versatile Building Block in Organic Electronics
Introduction: The Strategic Value of the Quinoline Scaffold in Organic Electronics
The quinoline moiety, a fused heterocyclic system of benzene and pyridine, represents a privileged scaffold in the design of functional organic materials.[1] Its inherent electronic properties, characterized by a combination of aromaticity and the electron-deficient nature of the pyridine ring, make it a compelling platform for the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[2][3] The strategic placement of electron-withdrawing and electron-donating substituents allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels, charge transport characteristics, and photophysical properties.[4]
This technical guide focuses on 2-Chloro-7-nitroquinoline , a derivative functionalized with two potent electron-withdrawing groups. While not typically employed as a standalone active material, its true value lies in its role as a versatile chemical intermediate. The chloro and nitro groups serve as reactive handles for the synthesis of a diverse library of advanced materials for organic electronics.[5][6] This guide will provide a comprehensive overview of the synthetic potential of this compound and detailed protocols for its derivatization and subsequent application in the fabrication of organic electronic devices.
Physicochemical Properties and Electronic Profile
This compound is a solid at room temperature with the molecular formula C₉H₅ClN₂O₂.[7] The presence of the chloro and nitro groups significantly influences its electronic structure. Both substituents are strongly electron-withdrawing, which is expected to lower both the HOMO and LUMO energy levels of the quinoline core. This intrinsic electron deficiency makes derivatives of this compound promising candidates for n-type (electron-transporting) materials.[8][9]
| Property | Value | Source |
| CAS Number | 49609-03-2 | [7] |
| Molecular Formula | C₉H₅ClN₂O₂ | [7] |
| Molecular Weight | 208.60 g/mol | [7] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nitration of 2-chloroquinoline. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is generated in situ from a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq) at 0-5 °C with stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature at 0-5 °C in an ice bath.
-
Slowly add the nitrating mixture dropwise to the 2-chloroquinoline solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Sources
- 1. Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 49609-03-2|this compound|BLD Pharm [bldpharm.com]
- 8. Organic electron transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Organic electron transport materials [beilstein-journals.org]
Synthesis of 2-Chloro-7-nitroquinoline Derivatives: An In-depth Technical Guide for Advanced Research
Abstract
This comprehensive guide details a robust and well-established multi-step synthesis for the preparation of 2-chloro-7-nitroquinoline, a pivotal intermediate in the development of novel therapeutics and functional materials. The presented methodology is structured to provide researchers, medicinal chemists, and drug development professionals with a thorough understanding of the synthetic pathway, including detailed experimental protocols, mechanistic insights, and strategies for the subsequent derivatization of the target compound. The synthesis commences with the classic Skraup reaction to construct the quinoline core, followed by a strategic oxidation and subsequent chlorination. Each step has been meticulously outlined to ensure reproducibility and high yield, supported by in-text citations to authoritative literature.
Introduction
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core structure of a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of their physicochemical properties and pharmacological profiles. The this compound scaffold is of particular interest as it incorporates two key reactive sites: a nitro group, which can be a precursor to an amino group, and a chloro substituent at the 2-position, which is susceptible to nucleophilic aromatic substitution. This dual functionality makes it a versatile building block for the synthesis of a diverse library of compounds for screening in drug discovery programs.
This application note provides a detailed, step-by-step methodology for the synthesis of this compound, beginning from readily available starting materials. The causality behind experimental choices and potential challenges are discussed to provide a field-proven perspective.
Overall Synthetic Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence starting from 3-nitroaniline. The overall transformation is depicted below:
Figure 2: Experimental workflow for the N-oxidation of 7-Nitroquinoline.
Experimental Protocol: N-Oxidation of 7-Nitroquinoline
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Nitroquinoline | 174.15 | 17.4 g | 0.10 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | ~27.0 g | ~0.12 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 7-nitroquinoline (17.4 g, 0.10 mol) in glacial acetic acid (200 mL).
-
With stirring, add m-CPBA (~27.0 g, ~0.12 mol) portion-wise to the solution. Control the addition rate to maintain the reaction temperature.
-
Heat the mixture at 70-80°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated 7-nitroquinoline-N-oxide is collected by filtration, washed with cold water, and dried.
Part 3: Synthesis of this compound
The final step is the chlorination of 7-nitroquinoline-N-oxide to afford the target compound, this compound. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this type of transformation. [1][2]The reaction proceeds via the formation of a chlorophosphate intermediate, followed by nucleophilic attack of a chloride ion.
Experimental Protocol: Chlorination of 7-Nitroquinoline-N-oxide
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Nitroquinoline-N-oxide | 190.15 | 19.0 g | 0.10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | - |
| Crushed Ice | - | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
In a flask equipped with a reflux condenser, place 7-nitroquinoline-N-oxide (19.0 g, 0.10 mol) and phosphorus oxychloride (100 mL).
-
Reflux the mixture for 2 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The solid this compound will precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Derivatization of this compound
The synthesized this compound is a versatile intermediate for the creation of a library of derivatives. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 7-position. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate novel compounds with potential biological activities.
Figure 3: General scheme for the derivatization of this compound.
Conclusion
This application note provides a detailed and reliable three-step synthetic pathway for the preparation of this compound. By following the outlined protocols, researchers can efficiently synthesize this valuable intermediate in high purity and yield. The strategic use of the Skraup reaction, N-oxidation, and subsequent chlorination provides a robust route to this versatile building block. The amenability of the final product to nucleophilic aromatic substitution further enhances its utility in the generation of diverse chemical libraries for drug discovery and materials science applications.
References
Sources
Application Notes & Protocols: The Strategic Use of 2-Chloro-7-nitroquinoline in Combinatorial Chemistry for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the rapid generation of diverse molecular libraries is paramount to identifying novel therapeutic leads.[1][2] Combinatorial chemistry provides a powerful framework for this exploration, and its success is critically dependent on the selection of versatile chemical building blocks.[2][3] This document provides an in-depth guide to the application of 2-chloro-7-nitroquinoline, a key heterocyclic intermediate, as a foundational scaffold in combinatorial synthesis. We will explore its chemical reactivity, provide detailed, field-proven protocols for its derivatization, and illustrate its strategic value in building libraries of potential drug candidates. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, making its derivatives a rich area for discovery.[4][5]
The Building Block: Understanding this compound
This compound is a bifunctional quinoline derivative that serves as an exceptional starting point for library synthesis. Its utility stems from two key features: the chloro-substituent at the 2-position and the nitro-group at the 7-position.
-
The Reactive Handle (C2-Chloride): The chlorine atom at the C2 position is the primary site for diversification. It is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the quinoline ring's nitrogen atom.[6] This allows for the facile introduction of a wide array of nucleophiles.
-
The Modulating Group (C7-Nitro): The nitro group at the C7 position serves a dual purpose. Firstly, it electronically activates the quinoline ring, further enhancing the reactivity of the C2-chloride towards nucleophilic attack.[7][8][9] Secondly, the nitro group itself is a versatile functional group that can be chemically modified in a subsequent step (e.g., reduction to an amine), providing a secondary point of diversity for library expansion.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 49609-03-2 | [10] |
| Molecular Formula | C₉H₅ClN₂O₂ | [10] |
| Molecular Weight | 208.60 g/mol | [10] |
| MDL Number | MFCD18448576 | [10] |
| Storage Conditions | Sealed in dry, 2-8°C | [10] |
Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone reaction for derivatizing this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, which is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring.[11]
Mechanism of Action: The Causality Explained
The SNAr reaction on this compound is not a simple one-step displacement. Its efficiency is a direct result of the electronic architecture of the molecule.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring.[6]
-
Formation of the Meisenheimer Complex: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor for the entire reaction.[11]
-
Resonance Stabilization: The electron-withdrawing nitro group at the C7 position, along with the ring nitrogen, plays a crucial role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance. This stabilization lowers the activation energy of the reaction, making it proceed more readily.[7][9]
-
Elimination & Aromatization: The chloride ion is expelled as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.
Visualization: SNAr Reaction Mechanism
Caption: SNAr Mechanism on this compound.
Experimental Protocols: Library Synthesis
The following protocol details a general procedure for the parallel synthesis of a library of 2-amino-7-nitroquinoline derivatives. This method can be adapted for use in standard laboratory glassware or high-throughput synthesis platforms.
Protocol: Parallel Amination of this compound
This protocol describes the reaction of this compound with a diverse set of primary or secondary amines in a 96-well plate format, a common approach in combinatorial chemistry.
Materials:
-
This compound (1.0 eq)
-
Library of diverse primary and secondary amines (1.2 eq per well)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (2.0 eq, optional, for use with amine salts)
-
96-well reaction block with sealing mat
-
Standard laboratory glassware for reagent preparation
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Experimental Workflow:
Caption: Combinatorial Library Synthesis Workflow.
Procedure:
-
Stock Solution Preparation: Under an inert atmosphere, prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M). Rationale: Using a stock solution ensures accurate and rapid dispensing into the reaction plate.
-
Amine Plating: Dispense the library of amines (1.2 eq) into the individual wells of the 96-well reaction block. If amine hydrochloride salts are used, add DIPEA (2.0 eq) to each of those wells. Rationale: A slight excess of the amine drives the reaction to completion. DIPEA acts as a non-nucleophilic base to free the amine from its salt.
-
Reagent Addition: Add the this compound stock solution (1.0 eq) to each well.
-
Reaction Incubation: Securely seal the reaction block with a sealing mat. Place the block on a heated shaker and incubate at a temperature between 80-120°C for 6-24 hours.
-
Reaction Monitoring (Spot Check): Progress can be monitored by taking a small aliquot from a representative well and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction progression.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Quench each well by adding water.
-
Extract the contents of each well with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[8]
-
-
Isolation: Concentrate the organic solvent from each well under reduced pressure (using a centrifugal evaporator) to yield the crude library of products.
-
Purification & Analysis: For library screening, crude products are often sufficient. For hit confirmation, individual compounds can be purified by flash column chromatography on silica gel.[8] Analysis is typically performed using high-throughput methods like LC-MS to confirm the molecular weight of the desired products in each well.
Secondary Diversification: Reduction of the Nitro Group
To further increase the structural diversity of the library, the nitro group on the synthesized 2-amino-7-nitroquinoline derivatives can be reduced to a primary amine. This newly formed amino group at the C7 position can then be further functionalized (e.g., through acylation, sulfonylation, or reductive amination), adding another dimension of chemical space to the library.
Protocol: Nitro Group Reduction
Materials:
-
2-Amino-7-nitroquinoline derivative (from Protocol 3.1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the 2-amino-7-nitroquinoline derivative in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (approx. 5 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 7-aminoquinoline derivative.
Conclusion
This compound is a highly effective and versatile building block for combinatorial chemistry. Its well-defined reactivity through Nucleophilic Aromatic Substitution allows for the predictable and efficient generation of large libraries of 2-substituted quinoline derivatives. The presence of the nitro group not only activates the core for the primary substitution reaction but also offers a handle for secondary diversification. By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers in drug development can significantly accelerate the process of lead discovery and optimization.
References
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. Benchchem.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- This compound | 49609-03-2. BLD Pharm.
- 2-chloro-3-nitroquinoline | 78105-37-0. Biosynth.
- Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide. Benchchem.
- 2-Chloro-7-nitroquinoxaline | C8H4ClN3O2. PubChem.
- Combinatorial Chemistry: Concepts, Strategies and Applications. transactions nast phl.
- Application Notes and Protocols for Reactions of 4-Chloro-7-nitroquinoline. Benchchem.
- Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works.
- Combinatorial chemistry: A novel method in drug discovery and its application.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Application Notes and Protocols for the Amination of 4-Chloro-7-nitroquinoline. Benchchem.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.
- Combinatorial Chemistry: Innovations and Applications. Open Access Journals.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- nucleophilic aromatic substitutions. YouTube.
- Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem.
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH.
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Benchchem.
- Combinatorial chemistry and drug design. YouTube.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 2-Chloro-7-nitroquinoline, a key intermediate in the development of pharmaceuticals, particularly antimalarial and anticancer agents.[1] This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding for safe and efficient upscaling.
Introduction and Strategic Overview
This compound is a crucial building block in medicinal chemistry. The chloro-substituent at the 2-position is amenable to nucleophilic substitution, while the nitro group at the 7-position can be reduced to an amine, offering two key points for molecular elaboration. Its synthesis is a multi-step process that requires careful control of reaction conditions, especially when transitioning to a larger scale.
The synthetic strategy outlined here follows a robust and well-established three-step sequence:
-
Skraup-Doebner-von Miller Reaction: Synthesis of the quinoline core via the reaction of 3-nitroaniline with glycerol to form 7-nitroquinoline.
-
N-Oxidation: Conversion of 7-nitroquinoline to 7-nitroquinoline-N-oxide.
-
Chlorination: Introduction of the chlorine atom at the 2-position using phosphorus oxychloride (POCl₃) to yield the final product, this compound.
This guide will provide detailed protocols for each step, emphasizing safety, scalability, and purification.
Reaction Pathway and Mechanism
The overall synthetic pathway is depicted below. Each step involves distinct mechanistic considerations that are crucial for optimizing reaction conditions and minimizing byproduct formation.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: Before commencing any experimental work, a thorough risk assessment must be conducted. This synthesis involves highly exothermic reactions and corrosive, toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, face shields, acid-resistant gloves, and lab coats, must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.
Step 1: Large-Scale Synthesis of 7-Nitroquinoline via Skraup Reaction
The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2] The use of a moderating agent like ferrous sulfate is crucial for managing the reaction rate.[3][4]
Reagents and Equipment:
| Reagent/Equipment | Specification | Quantity (for a 1 mol scale) |
| 3-Nitroaniline | >98% purity | 138.12 g (1.0 mol) |
| Glycerol (anhydrous) | >99% purity | 276.27 g (3.0 mol) |
| Concentrated Sulfuric Acid | 98% | ~600 mL |
| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | ~10 g |
| Sodium Hydroxide | Pellets or flakes | As required for neutralization |
| Large reaction vessel | 5 L, 3-necked round-bottom flask | 1 |
| Mechanical stirrer | High-torque | 1 |
| Reflux condenser | 1 | |
| Dropping funnel | 1 | |
| Heating mantle | 1 | |
| Steam distillation apparatus | 1 |
Protocol:
-
Reaction Setup: In a 5 L, 3-necked round-bottom flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-nitroaniline (138.12 g) and ferrous sulfate heptahydrate (10 g).
-
Reagent Addition: To this mixture, add anhydrous glycerol (276.27 g). Begin stirring to create a slurry.
-
Acid Addition (Critical Step): Slowly and cautiously, add concentrated sulfuric acid (~600 mL) via the dropping funnel over at least 60-90 minutes. The addition is highly exothermic; maintain a cold water bath around the flask to keep the internal temperature below 120°C.
-
Reaction Initiation and Control: After the complete addition of sulfuric acid, gently heat the mixture using a heating mantle. The reaction will become self-sustaining and begin to reflux vigorously. At this point, immediately remove the heating source. The exotherm will maintain the reaction. If the reaction becomes too violent, use a wet towel or an ice bath to cool the flask.[3]
-
Reaction Completion: Once the initial vigorous reaction subsides (typically after 30-60 minutes), reapply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to below 100°C. Cautiously and with vigorous stirring, pour the mixture into a large beaker containing 3-4 L of crushed ice. The neutralization process is also highly exothermic. Slowly add a concentrated solution of sodium hydroxide with external cooling until the solution is strongly alkaline (pH > 10).
-
Purification - Steam Distillation: The crude 7-nitroquinoline can be purified by steam distillation.[2] The product will co-distill with water. Collect the distillate until it runs clear.
-
Isolation: The 7-nitroquinoline will solidify in the distillate upon cooling. Isolate the solid product by filtration, wash with cold water, and dry under vacuum. A typical yield for this step is in the range of 50-60%.
-
Characterization: The identity and purity of the 7-nitroquinoline should be confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
-
Melting Point: 156-158 °C
-
¹³C NMR (CDCl₃): Expected chemical shifts around δ 151.8, 148.8, 148.0, 136.5, 129.5, 126.0, 124.5, 123.0, 119.5.[5]
-
Step 2: N-Oxidation of 7-Nitroquinoline
This step activates the quinoline ring for the subsequent chlorination at the 2-position.
Reagents and Equipment:
| Reagent/Equipment | Specification | Quantity (for a 0.5 mol scale) |
| 7-Nitroquinoline | From Step 1 | 87.08 g (0.5 mol) |
| Glacial Acetic Acid | >99% | 1 L |
| Hydrogen Peroxide | 30% solution | ~75 mL |
| Sodium Carbonate | Anhydrous | As required for neutralization |
| Reaction vessel | 2 L, 3-necked round-bottom flask | 1 |
| Magnetic stirrer | 1 | |
| Thermometer | 1 | |
| Heating mantle | 1 |
Protocol:
-
Dissolution: In a 2 L round-bottom flask, dissolve 7-nitroquinoline (87.08 g) in glacial acetic acid (1 L).
-
Oxidation: Gently warm the solution to 70-80°C. Slowly add the 30% hydrogen peroxide solution (~75 mL) dropwise, ensuring the temperature does not exceed 85°C.
-
Reaction Monitoring: Maintain the reaction mixture at 70-80°C for 5-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto 2 L of crushed ice with stirring.
-
Precipitation and Isolation: Neutralize the solution by the slow addition of solid sodium carbonate until the pH is ~7-8. The 7-nitroquinoline-N-oxide will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
-
Characterization: Confirm the structure by spectroscopic methods.
Step 3: Chlorination of 7-Nitroquinoline-N-oxide
This final step introduces the chlorine atom. Phosphorus oxychloride is a highly corrosive and water-reactive substance; handle with extreme care in a fume hood.[7][8][9][10][11]
Reagents and Equipment:
| Reagent/Equipment | Specification | Quantity (for a 0.4 mol scale) |
| 7-Nitroquinoline-N-oxide | From Step 2 | 76.06 g (0.4 mol) |
| Phosphorus Oxychloride (POCl₃) | >99% | ~250 mL |
| Reaction vessel | 1 L, 3-necked round-bottom flask | 1 |
| Reflux condenser with gas outlet | To a scrubber | 1 |
| Magnetic stirrer | 1 | |
| Heating mantle | 1 |
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask, carefully add 7-nitroquinoline-N-oxide (76.06 g) to phosphorus oxychloride (~250 mL).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool. The excess POCl₃ can be removed by distillation under reduced pressure. This is a critical step for a cleaner work-up.
-
Work-up (Critical Step): This step is highly exothermic and generates HCl gas. It must be performed with extreme caution. Slowly and in small portions, pour the cooled reaction mixture onto a large volume of crushed ice (at least 2-3 kg) with vigorous stirring in a large beaker.
-
Precipitation and Isolation: The crude this compound will precipitate as a solid. Allow the ice to melt completely, then filter the product.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes any residual phosphoric acid.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Characterization:
-
Melting Point: 141-143 °C
-
Molecular Formula: C₉H₅ClN₂O₂
-
Molecular Weight: 208.60 g/mol
-
Troubleshooting and Optimization
| Step | Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Skraup | Runaway reaction | Reaction exotherm not controlled | Ensure slow, controlled addition of H₂SO₄ with efficient cooling. Use of ferrous sulfate is mandatory.[3][4] |
| Low yield/tar formation | Polymerization of acrolein, localized overheating | Ensure anhydrous conditions. Maintain uniform heating and efficient stirring.[3] | |
| 2. N-Oxidation | Incomplete reaction | Insufficient reaction time or temperature | Monitor reaction by TLC to ensure completion. If necessary, cautiously increase reaction time. |
| 3. Chlorination | Low yield | Incomplete reaction, hydrolysis during work-up | Ensure reflux time is sufficient. Pour reaction mixture slowly onto a large excess of ice to dissipate heat and minimize hydrolysis. |
| Product difficult to purify | Residual POCl₃ or phosphoric acid | Remove excess POCl₃ by vacuum distillation before work-up. Wash the crude product thoroughly with water until neutral. |
Process Safety and Hazard Management
The large-scale synthesis of this compound presents several significant hazards that must be managed through careful planning and engineering controls.
-
Thermal Runaway: The Skraup reaction is highly exothermic.[11] The risk of thermal runaway can be mitigated by slow reagent addition, efficient cooling, and the use of a moderating agent.[8][10] Continuous temperature monitoring is essential.[8]
-
Corrosive and Toxic Reagents: Concentrated sulfuric acid and phosphorus oxychloride are extremely corrosive and toxic.[7][8][9][10][11] Handle these reagents in a designated area within a fume hood, and have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.
-
Gas Evolution: The quenching of POCl₃ with water generates large volumes of HCl gas. This work-up must be performed in a highly efficient fume hood or with a dedicated scrubbing system to neutralize the acidic gas.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are accessible. All personnel should be trained on the specific hazards of the reaction and the appropriate emergency response procedures.
References
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- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie.
- Phosphorus oxychloride - Safety D
- Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. (n.d.). BenchChem.
- Safety Data Sheet - Phosphorus oxychloride. (n.d.). Sigma-Aldrich.
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- 7-nitroisoquinoline N-oxide. (n.d.). PubChem.
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- Chemical reaction hazards and the risk of thermal runaway. (n.d.). Health and Safety Executive.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
- Work-up. (n.d.). Wikipedia.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Understanding Chemical Reaction Hazards in Manufacturing Processes. (2023). Sigma-HSE.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules.
- Part III.* 8-Hydroxyquinoline N-Oxide. (1962). Proceedings of the Indian Academy of Sciences - Section A.
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Application Note: Accelerated Synthesis of 2-Chloro-7-nitroquinoline via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-Chloro-7-nitroquinoline, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of microwave heating, present a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting. By leveraging the benefits of microwave irradiation, researchers can significantly reduce reaction times, improve yields, and enhance the overall efficiency and sustainability of their synthetic workflows.
Introduction: The Significance of Quinolines and the Advent of Microwave Synthesis
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them indispensable in drug discovery and development.[1][3][4] The introduction of specific substituents, such as chloro and nitro groups, onto the quinoline ring can further modulate their pharmacological profiles, opening avenues for the creation of novel therapeutic agents.
Traditional methods for synthesizing substituted quinolines often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents.[5] In recent years, microwave-assisted organic synthesis has emerged as a powerful and green alternative to conventional heating methods.[6][7][8] Microwave irradiation offers several distinct advantages, including dramatic rate enhancements, higher product yields, improved purity, and reduced energy consumption.[7][9][10] This is achieved through the direct and efficient heating of the reaction mixture via mechanisms like dipolar polarization and ionic conduction.[6][11]
This guide will focus on the application of microwave technology to the synthesis of this compound, providing a robust protocol for its preparation.
The Engine of Acceleration: Principles of Microwave-Assisted Synthesis
Conventional heating relies on the transfer of thermal energy through conduction and convection, which is often slow and inefficient. In contrast, microwave energy directly interacts with polar molecules and ions within the reaction mixture, leading to rapid and uniform heating throughout the sample.[11][12] The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, resulting in a rapid increase in temperature.[6][11]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the presence of the electric field. The resulting collisions and resistance to this movement cause significant heating.[6]
This direct energy transfer allows for temperatures to be reached that are often higher than the solvent's boiling point under atmospheric pressure, a phenomenon known as superheating, which can dramatically accelerate reaction rates.[7]
Synthetic Strategy: A Two-Step Microwave-Assisted Pathway to this compound
A plausible and efficient route for the synthesis of this compound involves a two-step process:
-
Vilsmeier-Haack Cyclization: Acetanilide is treated with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide) under microwave irradiation to yield 2-chloroquinoline-3-carboxaldehyde.[13]
-
Nitration: The resulting 2-chloroquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled microwave conditions to introduce the nitro group at the 7-position.
Visualizing the Workflow
Caption: Overall workflow for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocol
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory. Microwave synthesis can generate high pressures and temperatures; therefore, only use a dedicated scientific microwave reactor designed for chemical synthesis.[14][15] Domestic microwave ovens are not suitable and can be hazardous.[14]
Step 1: Microwave-Assisted Synthesis of 2-Chloroquinoline
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetanilide (1.0 mmol).
-
Solvent and Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 mL) and N,N-dimethylformamide (DMF, 1.0 mL) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes. The power should be adjusted by the instrument to maintain the target temperature.
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-chloroquinoline.
Step 2: Microwave-Assisted Nitration of 2-Chloroquinoline
-
Reagent Preparation: In a 10 mL microwave reaction vessel, dissolve 2-chloroquinoline (1.0 mmol) in concentrated sulfuric acid (2.0 mL) at 0 °C.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 mmol) and concentrated sulfuric acid (1.0 mL) dropwise to the reaction vessel, ensuring the temperature remains below 10 °C.
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at 80 °C for 5 minutes.
-
Workup: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Filter the resulting precipitate, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from ethanol.[16]
Visualizing the Reaction Pathway
Caption: Proposed two-step microwave-assisted synthesis of this compound.
Data Presentation: Optimizing Reaction Parameters
The following table provides a summary of the key reaction parameters for the microwave-assisted synthesis of this compound.
| Parameter | Step 1: Vilsmeier-Haack | Step 2: Nitration |
| Temperature | 150 °C | 80 °C |
| Time | 10 minutes | 5 minutes |
| Microwave Power | 100-250 W (dynamic) | 100-200 W (dynamic) |
| Solvent | POCl₃ / DMF | H₂SO₄ |
| Expected Yield | 60-75% | 70-85% |
| Purity (after purification) | >95% | >97% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient microwave absorption- Low substrate reactivity- Decomposition of reactants/products | - Add a small amount of a polar co-solvent (if applicable).- Increase reaction temperature or time incrementally.- Lower the temperature and shorten irradiation time. |
| Formation of Side Products | - Over-irradiation or localized overheating- Competing reaction pathways | - Reduce microwave power or use pulsed heating.- Ensure efficient stirring.- Optimize the order of reagent addition. |
| Inconsistent Results | - Variations in starting material quality- Inconsistent vessel positioning | - Ensure the purity of all reactants and solvents.- Place the reaction vessel in the same position within the microwave cavity for each run. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign methodology for the preparation of this compound. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of microwave chemistry in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
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Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed. (URL: [Link])
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. (URL: [Link])
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (URL: [Link])
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2-chloro-7-nitroquinoxaline (C8H4ClN3O2) - PubChemLite. (URL: [Link])
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HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. (URL: [Link])
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Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])
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Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes | Request PDF. (URL: [Link])
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing. (URL: [Link])
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Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - MDPI. (URL: [Link])
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Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central. (URL: [Link])
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Application Note & Protocols: High-Efficiency Synthesis of 2-Substituted 7-Nitroquinolines via Continuous Flow Chemistry
Abstract
This guide provides a comprehensive overview of the application of continuous flow chemistry for reactions involving 2-chloro-7-nitroquinoline, focusing on Nucleophilic Aromatic Substitution (SNAr). This compound is a pivotal building block in medicinal chemistry and materials science. Traditional batch processing of this substrate often presents challenges related to reaction control, safety, and scalability, particularly due to the presence of the energetic nitro group. Flow chemistry offers a robust solution, enabling precise control over reaction parameters, significantly enhancing safety, and providing a direct path to scalable production.[1][2][3] This document details the underlying chemical principles, provides a generalizable protocol for SNAr reactions, and outlines a systematic approach to process optimization.
Foundational Principles: SNAr on the this compound Scaffold
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is the cornerstone reaction for functionalizing this compound. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence.[4][5]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at the C2 position). This step is generally the rate-determining step.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6]
-
Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored to yield the final product.
The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[7][8] These groups stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the reaction.
Electronic Effects in this compound
In the this compound molecule, both the quinoline nitrogen and the nitro group (-NO₂) at the C7 position act as powerful EWGs. This renders the entire heterocyclic system electron-deficient and thus susceptible to nucleophilic attack. While the strongest activation for SNAr occurs when the EWG is positioned ortho or para to the leaving group, the C7-nitro group still significantly influences the reactivity at the C2 position through inductive effects and overall ring deactivation.[7] This electronic arrangement makes SNAr a viable and effective strategy for introducing diverse functionalities at the C2 position.
Caption: Generalized SNAr mechanism on this compound.
The Flow Chemistry Advantage: A Paradigm Shift in Synthesis
Flow chemistry revolutionizes synthesis by moving from large, stirred tanks to continuously flowing streams within small-diameter tubes or microreactors.[9] This approach offers unparalleled control and significant safety enhancements, making it ideal for the synthesis of complex heterocyclic compounds.[1][10]
Key Advantages:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material at any given moment. This is particularly crucial when working with nitro compounds and potentially exothermic reactions, drastically reducing the risk of thermal runaways.[11][12]
-
Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange. This enables precise temperature control and the safe execution of highly exothermic reactions that are difficult to manage in batch.[9]
-
Precise Reaction Control: Parameters such as residence time, temperature, pressure, and stoichiometry are controlled with high precision by adjusting pump flow rates and reactor conditions. This leads to higher reproducibility and cleaner reaction profiles.[3][13]
-
Rapid Optimization & Scalability: A wide range of reaction conditions can be screened rapidly by simply adjusting flow parameters. Once optimized, scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.[3]
Caption: A generalized experimental workflow for flow chemistry.
Protocol: SNAr of this compound with an Amine
This protocol provides a starting point for the reaction of this compound with a representative amine nucleophile (e.g., morpholine or propylamine) in a continuous flow system. This procedure is based on established flow chemistry principles for SNAr reactions.[6][14]
Materials & Equipment
-
Reagents: this compound, Amine Nucleophile (e.g., Morpholine), Anhydrous Solvent (e.g., DMSO, NMP, or Acetonitrile), Base (e.g., K₂CO₃ or DIPEA, optional, depending on nucleophile).
-
Equipment: Two HPLC pumps, T-mixer, coiled reactor (PFA or stainless steel), heating unit (oil bath or column heater), back-pressure regulator (BPR), collection vessel.
-
Analytical: UPLC/HPLC system for reaction monitoring.
Stock Solution Preparation
-
Reagent Stream A: Prepare a 0.2 M solution of this compound in the chosen anhydrous solvent. Ensure complete dissolution. Degas the solution via sonication.
-
Reagent Stream B: Prepare a 0.24 M solution (1.2 equivalents) of the amine nucleophile in the same anhydrous solvent. If using a salt of the nucleophile or if the reaction requires a base, add 1.5 equivalents of a non-nucleophilic base like DIPEA. Degas the solution.
Flow Reactor Setup & Execution
-
System Assembly: Assemble the flow chemistry setup as shown in the workflow diagram above. Use a reactor coil of sufficient volume to achieve the desired residence times (e.g., a 10 mL coil).
-
Priming: Prime both pumps and lines with the reaction solvent to remove air and ensure a stable flow.
-
Initiation: Set the reactor temperature to the desired starting point (e.g., 100 °C). Set the back-pressure regulator to maintain a pressure above the solvent's boiling point at the reaction temperature (e.g., 10 bar).
-
Reaction Start: Begin pumping Reagent Streams A and B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a 10-minute residence time in a 10 mL reactor.
-
Steady State & Sampling: Allow the system to reach a steady state (typically 3-5 times the residence time). Collect samples from the reactor outlet for analysis by UPLC/HPLC to determine conversion and purity.
-
Shutdown: Upon completion, flush the entire system with clean solvent before powering down the equipment.
Process Optimization & Data Analysis
A key advantage of flow chemistry is the ability to rapidly optimize reaction parameters. A systematic approach involves varying one parameter at a time while monitoring the output.
| Parameter | Range to Explore | Rationale |
| Temperature | 80 - 160 °C | SNAr reactions are often thermally promoted. Higher temperatures can increase reaction rates but may also lead to side product formation. |
| Residence Time (τ) | 5 - 30 min | Varied by changing the total flow rate. Longer residence times allow for higher conversion of slower reactions. |
| Stoichiometry | 1.1 - 2.0 eq. of Nucleophile | Increasing the excess of the nucleophile can drive the reaction to completion, but may complicate purification. |
| Solvent | DMSO, NMP, DMF, MeCN | Polar aprotic solvents are typically preferred as they can stabilize the charged Meisenheimer complex. |
Example Optimization Data (Hypothetical)
The following table illustrates a potential outcome of a temperature optimization study for the reaction with morpholine at a fixed residence time of 15 minutes.
| Run | Temperature (°C) | Total Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
| 1 | 100 | 0.67 | 15 | 75% |
| 2 | 120 | 0.67 | 15 | 92% |
| 3 | 140 | 0.67 | 15 | >99% |
| 4 | 160 | 0.67 | 15 | >99% (minor impurities noted) |
Data is illustrative to demonstrate an optimization workflow.
Safety Considerations
-
Chemical Hazards: this compound and related chloro-nitroaromatic compounds should be handled with care. They can be irritants and are potentially harmful if ingested, inhaled, or absorbed through the skin.[15][16] Always consult the Safety Data Sheet (SDS) before use.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Flow Chemistry Safeguards: Ensure the system is operated within the pressure limits of all components. The use of a BPR is critical for safely heating solvents above their atmospheric boiling points.[9] The small reactor volume is an inherent safety feature that significantly mitigates the risks associated with handling energetic nitro compounds and potential exotherms.[12]
Conclusion
Continuous flow chemistry provides a superior methodology for the nucleophilic aromatic substitution of this compound. The precise control over reaction conditions enhances product yields and purity while the inherent safety features of microreactors allow for the exploration of a wider processing window. This technology empowers researchers and drug development professionals to accelerate synthesis, improve process robustness, and facilitate a safer, more efficient scale-up from the lab to production.
References
- Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
- Flow Chemistry Approaches Applied to the Synthesis of Saturated Heterocycles. (2018, May 14). Vapourtec.
- Recent advances in continuous flow synthesis of heterocycles. (2021, October 18). PubMed.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applic
- Continuous flow synthesis enabling reaction discovery. (2024, February 28). Royal Society of Chemistry.
- Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10).
- High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018, March 8). Beilstein Journal of Organic Chemistry.
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Arom
- SAFETY DATA SHEET - 2-Chloro-5-nitroaniline. (n.d.).
- SAFETY DATA SHEET - 2-Chloroquinoline. (n.d.). Fisher Scientific.
- Flow Chemistry. (n.d.). SpiroChem.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- A field guide to flow chemistry for synthetic organic chemists. (n.d.). PubMed Central.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central.
- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
Sources
- 1. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 2. vapourtec.com [vapourtec.com]
- 3. Flow Chemistry | SpiroChem [spirochem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
- 12. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BJOC - High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [beilstein-journals.org]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-nitroquinoline
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-7-nitroquinoline. This key heterocyclic intermediate is a vital building block in the development of various pharmaceutical compounds, particularly in the fields of antimalarial and anticancer research. Its synthesis, however, can be challenging, with low yields often hindering research progress.
This guide is designed to serve as a direct line to field-proven expertise. We will move beyond simple procedural lists to explore the causality behind common synthetic pitfalls. By understanding the 'why' behind each step, you can effectively troubleshoot and optimize your reaction conditions to achieve higher, more consistent yields.
Core Synthetic Pathway: A Three-Step Approach
The most reliable and regioselective synthesis of this compound proceeds through a three-step sequence starting from 3-nitroaniline. This method ensures the correct placement of the nitro group at the 7-position, a challenge that makes direct nitration of 2-chloroquinoline impractical.
The overall workflow is as follows:
Caption: The established three-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Low yields in a multi-step synthesis can be attributed to issues in one or more stages. The following Q&A guide is structured to help you diagnose and resolve problems at each critical step of the process.
Q1: My overall yield is very low. How do I identify the problematic step?
A1: A systematic, step-by-step analysis is crucial. You cannot optimize the overall process without understanding the efficiency of each individual reaction.
-
Isolate and Characterize: Do not proceed to the next step until you have purified and characterized the intermediate product from the current step. Use techniques like Thin-Layer Chromatography (TLC) to monitor reaction completion.
-
Calculate Step-Wise Yield: Calculate the yield for each individual step (Skraup, N-Oxidation, Chlorination). This will immediately pinpoint your lowest-yielding transformation.
-
Purity is Paramount: Using a crude or impure intermediate in a subsequent step is a primary cause of low yields and difficult purifications. Ensure the purity of your 7-Nitroquinoline and 7-Nitroquinoline-N-oxide before proceeding.
Below is a logical workflow for troubleshooting your synthesis.
Caption: A logical workflow for diagnosing yield loss in the synthesis.
Q2: Issues with Step 1: Skraup Synthesis of 7-Nitroquinoline
I'm getting a low yield and a lot of black tar in my Skraup reaction. What's causing this?
A2: The Skraup synthesis is notoriously exothermic and can easily lead to polymerization and charring if not properly controlled.[1]
-
Probable Cause 1: Uncontrolled Exotherm. The reaction of sulfuric acid with glycerol and 3-nitroaniline generates significant heat. If the temperature rises too quickly, the reagents will decompose.
-
Solution: The addition of reagents, particularly the sulfuric acid, must be done slowly and cautiously in a flask equipped for efficient cooling (e.g., an ice bath). Maintain the reaction temperature strictly within the recommended 120-130°C range during the heating phase.[1]
-
-
Probable Cause 2: Inefficient Work-up. Product can be lost during the neutralization and isolation phase.
-
Solution: The work-up must be performed with equal care. Pour the cooled reaction mixture cautiously onto a large volume of crushed ice. Neutralize the acidic solution very slowly with concentrated sodium hydroxide, ensuring the mixture remains cool. The crude 7-nitroquinoline will precipitate and can be collected by filtration.[1]
-
-
Probable Cause 3: Impure Starting Materials. The quality of the 3-nitroaniline and glycerol is critical.
-
Solution: Use reagents of high purity. Ensure the glycerol is anhydrous.
-
Q3: Issues with Step 2: N-Oxidation of 7-Nitroquinoline
My N-oxidation reaction is not going to completion, even after extended reaction times. Why?
A3: This step is generally high-yielding, so incomplete conversion often points to reagent or temperature issues.
-
Probable Cause 1: Decomposed Hydrogen Peroxide. Hydrogen peroxide (H₂O₂) solutions can degrade over time, losing potency.
-
Solution: Use a fresh bottle of 30% hydrogen peroxide. It should be added dropwise to the solution of 7-nitroquinoline in glacial acetic acid.
-
-
Probable Cause 2: Incorrect Temperature. The oxidation requires a specific temperature range to proceed efficiently.
-
Solution: Maintain the reaction temperature between 70-80°C for the recommended time (typically 5 hours).[1] Temperatures that are too low will result in a sluggish, incomplete reaction, while temperatures that are too high risk side-product formation.
-
Q4: Issues with Step 3: Chlorination of 7-Nitroquinoline-N-oxide
This is my lowest yielding step. I'm getting a dark, oily crude product instead of a clean solid. What is happening?
A4: The chlorination of the N-oxide with phosphorus oxychloride (POCl₃) is the most challenging step and the most common source of significant yield loss. The issues are almost always related to moisture and temperature control.
-
Probable Cause 1: Moisture Contamination. This is the single most critical failure point. POCl₃ reacts violently with water, which not only consumes the reagent but also creates an acidic environment that can hydrolyze your product back to the starting material or cause other side reactions.[2]
-
Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Use freshly distilled or a new bottle of POCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 2: Product Decomposition. The highly activated quinoline ring is susceptible to decomposition and polymerization at elevated temperatures in the strongly acidic and dehydrating environment of hot POCl₃.[2]
-
Solution: Maintain a gentle reflux and do not overheat. The reaction should be monitored by TLC and stopped as soon as the starting material is consumed (typically 2-4 hours). Prolonged heating will drastically reduce your yield.
-
-
Probable Cause 3: Hazardous Work-up. The quenching of excess POCl₃ is highly exothermic and can lead to product loss if not done correctly.
-
Solution: After the reaction is complete, cool the flask to room temperature first. The most critical step is to pour the reaction mixture very slowly onto a large volume of crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood. The product will precipitate from the neutralized solution.
-
Caption: The desired chlorination reaction vs. moisture-induced hydrolysis.
Data Summary: Troubleshooting at a Glance
| Problem | Potential Cause | Recommended Solution | Relevant Step(s) |
| Low Yield / Tar Formation | Reaction is too exothermic and uncontrolled. | Slowly add reagents with efficient cooling; maintain strict temperature control (120-130°C).[1] | 1 |
| Incomplete Reaction | Degraded reagent or suboptimal temperature. | Use fresh H₂O₂; maintain reaction at 70-80°C.[1] | 2 |
| Low Yield / Dark Oily Product | Moisture contamination reacting with POCl₃. | Use flame-dried glassware, fresh POCl₃, and an inert atmosphere.[2] | 3 |
| Low Yield in Final Step | Product decomposition from prolonged heating. | Monitor reaction by TLC and avoid heating longer than necessary. | 3 |
| Product Loss During Work-up | Uncontrolled quenching of POCl₃. | Cool reaction mixture first, then pour slowly onto a large amount of crushed ice with vigorous stirring.[1][2] | 3 |
| Difficulty in Purification | Impure intermediates were used in subsequent steps. | Purify and characterize the product of each step before proceeding. | All |
Detailed Experimental Protocols
The following protocols are based on established procedures.[1]
Protocol 1: Synthesis of 7-Nitroquinoline (Step 1)
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 200 mL of concentrated sulfuric acid.
-
Reagent Addition: To the stirred sulfuric acid, add 55 g (0.4 mol) of 3-nitroaniline and 110 g (1.2 mol) of glycerol.
-
Oxidant: Slowly and carefully add 48 g (0.24 mol) of arsenic pentoxide (or an alternative appropriate oxidizing agent).
-
Heating: Gently heat the mixture in a fume hood. The reaction is exothermic. Maintain the temperature at approximately 120-130°C for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it cautiously into 2 L of ice-water. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.
-
Purification: Filter the precipitated solid, wash it with water, and purify by recrystallization from ethanol.
Protocol 2: N-Oxidation of 7-Nitroquinoline (Step 2)
-
Setup: Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a round-bottom flask.
-
Oxidation: Add 15 mL of 30% hydrogen peroxide solution dropwise while stirring.
-
Heating: Heat the mixture at 70-80°C for 5 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with sodium carbonate.
-
Purification: Filter the precipitated 7-nitroquinoline-N-oxide, wash it with water, and dry thoroughly.
Protocol 3: Chlorination of 7-nitroquinoline-N-oxide (Step 3)
-
Setup: In a flame-dried flask equipped with a reflux condenser and under a nitrogen atmosphere, place 19 g (0.1 mol) of dry 7-nitroquinoline-N-oxide and 100 mL of phosphorus oxychloride (POCl₃).
-
Reaction: Reflux the mixture for 2-3 hours. Monitor reaction completion by TLC.
-
Work-up: Cool the reaction to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and very cautiously, pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood.
-
Isolation: The solid this compound will precipitate. Filter the solid and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
References
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
Sources
Technical Support Center: Purification of 2-Chloro-7-nitroquinoline
Answering the call for in-depth technical guidance, this support center provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-chloro-7-nitroquinoline via recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to common experimental hurdles.
This guide is structured to anticipate and resolve challenges encountered during the purification process, ensuring a higher success rate and final product purity. We will delve into the causality behind procedural choices, offering a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: Why is recrystallization the preferred method for purifying crude this compound?
Recrystallization is a powerful and economical technique for purifying solid compounds.[1] It operates on the principle of differential solubility: the desired compound should be highly soluble in a specific solvent at high temperatures and poorly soluble at low temperatures.[2][3] Impurities, which are present in much lower concentrations, remain in the solution (mother liquor) upon cooling, allowing for the isolation of pure crystals of this compound.[2] This method is particularly effective for removing minor byproducts and colored impurities that may have formed during synthesis.
Q2: What are the most common impurities found in crude this compound?
The synthesis of substituted quinolines can often lead to a mixture of products. Common impurities may include:
-
Positional Isomers: Depending on the synthetic route (e.g., nitration of 2-chloroquinoline), other isomers such as 2-chloro-5-nitroquinoline or dinitro byproducts might be formed.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Tarry Byproducts: Harsh reaction conditions, particularly in syntheses like the Skraup reaction, can produce polymeric or tar-like substances.[5]
Q3: What are the critical safety precautions when handling this compound?
This compound, like many chlorinated and nitrated aromatic compounds, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] The compound may cause respiratory irritation.[6][9]
-
Exposure: Avoid contact with skin and eyes, as it can cause serious irritation.[6][7][9] In case of contact, rinse the affected area immediately and thoroughly with water.[6][9]
-
Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[6]
Troubleshooting Guide: Recrystallization Issues & Solutions
This section provides a direct, problem-solving approach to challenges you may face during the experiment.
Issue 1: No crystals are forming after the hot solution has cooled.
-
Potential Cause: The solution is not supersaturated. This is one of the most common issues in recrystallization and can arise from two main factors: either too much solvent was added initially, or the compound is more soluble in the cold solvent than anticipated.[2][10]
-
Solutions:
-
Induce Nucleation: Sometimes, crystal growth needs a starting point.
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod.[10][11] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[10][11]
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[11]
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[2][3]
-
Issue 2: The compound "oils out" instead of forming solid crystals.
-
Potential Cause: The solute has precipitated from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Solutions:
-
Reheat and Dilute: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point of the solution.[11]
-
Ensure Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask can help promote the gradual formation of pure crystals.
-
Issue 3: The final product has a low yield.
-
Potential Cause: Significant product loss can occur at several stages. The most common reasons are using an excessive amount of solvent (which keeps more product dissolved in the mother liquor), premature crystallization during a hot filtration step, or inefficient collection of crystals.[2]
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid.[2]
-
Thorough Cooling: Ensure the crystallization process is complete by cooling the solution in an ice bath for at least 15-20 minutes before filtration.
-
Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product crystals.[2]
-
Issue 4: The recrystallized product is still impure.
-
Potential Cause: The cooling process was too rapid, causing impurities to become trapped within the crystal lattice.[11] Alternatively, the chosen solvent may not be ideal, allowing impurities (especially isomers) to co-crystallize with the product.
-
Solutions:
-
Slow Down Cooling: After dissolving the compound, cover the flask and allow it to cool slowly to room temperature on the benchtop before moving it to an ice bath. This provides time for a more ordered and pure crystal lattice to form.[2]
-
Re-evaluate the Solvent: If purity does not improve, a different solvent or a mixed-solvent system may be required.[4] For difficult-to-separate isomers, a secondary purification technique like column chromatography might be necessary.[4]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical approach to troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting recrystallization.
Experimental Protocol & Data
Solvent Selection for this compound
The choice of solvent is the most critical parameter for successful recrystallization.[1] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on the properties of similar chloro-nitroquinoline compounds, ethanol and mixed solvent systems are excellent starting points.[4][12]
| Solvent System | Boiling Point (°C) | Suitability for this compound | Rationale & Notes |
| Ethanol | 78 | Good | Often provides a good balance of solubility, dissolving the compound when hot but allowing for good recovery when cold.[4][12] |
| Ethyl Acetate | 77 | Fair to Good | A common solvent for recrystallization. May need to be paired with a non-polar solvent like hexane to reduce solubility at cold temperatures. |
| Ethanol/Water | 78-100 | Potentially Excellent | A mixed-solvent system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "bad" solvent) is added dropwise until the solution becomes faintly cloudy. Reheating to clarify and then slow cooling can produce very pure crystals. |
| Toluene | 111 | Use with Caution | Higher boiling point may increase the risk of "oiling out." However, it can be effective if other solvents fail. |
Step-by-Step Recrystallization Protocol
This protocol outlines the standard procedure for purifying approximately 1 gram of crude this compound.
-
Dissolution:
-
Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Add just enough hot solvent to completely dissolve the solid.[2]
-
-
Decoloration (Optional):
-
If the solution is highly colored from tarry impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and set it aside on an insulating surface (like a cork ring or paper towels) to cool slowly and undisturbed to room temperature.[2] Rushing this step can trap impurities.[11]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize crystal recovery.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[2]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a clean, pre-weighed watch glass.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature.
-
Purification Workflow Diagram
Caption: Standard experimental workflow for recrystallization.
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
- Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department.
- Technical Support Center: Purification of Quinoline Deriv
- SAFETY DATA SHEET - 2-Chloroquinoline. Fisher Scientific.
- SAFETY DATA SHEET - Benzenamine, 2-chloro-5-nitro-. Fisher Scientific.
- Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- SAFETY DATA SHEET - 2-Chloroquinoline. Santa Cruz Biotechnology.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Technical Support Center: Purification of 4-Chloro-7-nitroquinoline. Benchchem.
- Organic Chemistry Lab: Recrystalliz
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
Sources
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
Minimizing regioisomer formation during nitration of 2-chloroquinoline
Technical Support Center: Nitration of 2-Chloroquinoline
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on quinoline systems. Today, we will address a common and critical issue: minimizing regioisomer formation during the nitration of 2-chloroquinoline. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to control the regiochemical outcome of this reaction, thereby maximizing the yield of your desired product.
Frequently Asked Questions (FAQs): The Fundamentals of 2-Chloroquinoline Nitration
Before diving into troubleshooting, it's crucial to understand the underlying principles governing this reaction.
Q1: What are the primary regioisomers formed during the nitration of 2-chloroquinoline, and why?
When you perform a nitration on 2-chloroquinoline using standard mixed-acid conditions (a combination of concentrated nitric and sulfuric acids), the reaction overwhelmingly favors substitution on the carbocyclic (benzene) ring rather than the pyridine ring.[1] You will typically isolate a mixture of two principal products: 5-nitro-2-chloroquinoline and 8-nitro-2-chloroquinoline .
The reason for this selectivity lies in the electronic nature of the quinoline system under strong acidic conditions. The quinoline nitrogen is basic and becomes protonated in the presence of sulfuric acid, forming a quinolinium ion. This positive charge strongly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring. Consequently, the electrophile (the nitronium ion, NO₂⁺) will preferentially attack the less deactivated benzene ring.[1]
Q2: Why specifically the 5- and 8-positions? What governs the ratio of these isomers?
The directing effects in the protonated 2-chloroquinolinium ion are a composite of several factors:
-
The Deactivating Quinolinium Ion: The positively charged nitrogen atom exerts a powerful electron-withdrawing effect, deactivating all positions. However, this effect is strongest in the pyridine ring and diminishes with distance. Positions 5 and 8 in the benzene ring are least affected by this deactivation compared to positions 6 and 7.
-
The Chloro Substituent: The chlorine atom at the 2-position is an ortho-, para-directing group due to its lone pairs, but it is also deactivating via its inductive effect.[2] Its influence on the distant benzene ring is minimal compared to the effect of the quinolinium ion.
-
Kinetic vs. Thermodynamic Control: The reaction produces a roughly equal mixture of the 5-nitro and 8-nitro isomers, indicating that the activation energies for attack at these two positions are very similar.[1] Subtle changes in reaction conditions can shift this ratio. Factors like steric hindrance around the 8-position (peri-interaction) and the precise electronic distribution in the transition state determine the final product distribution.
The diagram below illustrates the electrophilic attack on the protonated 2-chloroquinoline.
Caption: Reaction pathway for the nitration of 2-chloroquinoline.
Troubleshooting Guide: Gaining Control Over Regioselectivity
Here we address specific issues you may encounter in the laboratory and provide actionable solutions based on established chemical principles.
Problem 1: My reaction is sluggish and gives a low overall yield of nitrated products.
Root Cause Analysis: The 2-chloroquinolinium ion is a highly deactivated substrate for electrophilic aromatic substitution. Standard nitrating conditions that are effective for benzene or other activated rings may be insufficient here. The energy barrier for the reaction is high, leading to slow conversion or no reaction at all.
Solutions & Protocol:
-
Increase Reaction Severity: To overcome the high activation energy, more forcing conditions are necessary.
-
Temperature Control: Gradually increase the reaction temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. If the conversion is still low (monitored by TLC or LC-MS), gentle heating (e.g., to 40-50°C) may be required. Proceed with caution to avoid runaway reactions or the formation of degradation products.
-
Stronger Nitrating Agent: Use fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active electrophile, the nitronium ion.[1]
-
Recommended Starting Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.
-
Slowly add 2-chloroquinoline to the cold sulfuric acid while stirring to ensure complete dissolution and protonation.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the 2-chloroquinoline solution, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring its progress periodically.
-
If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring it over crushed ice, then neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the nitro products.
-
Filter, wash with water, and dry the crude product. Analyze the isomer ratio using ¹H NMR or GC-MS.
Problem 2: I am getting a 1:1 mixture of 5- and 8-nitro isomers, but I need to enrich one over the other.
Root Cause Analysis: As discussed, the electronic and steric factors leading to the 5- and 8-nitro isomers are finely balanced. To favor one isomer, you must alter the reaction conditions to selectively modify the transition state energies for the two pathways.
Solutions & Optimization Strategy:
There is no universal condition that guarantees high selectivity, so a systematic optimization is required. The following table outlines parameters to investigate.
| Parameter | Variation | Expected Impact on 5-Nitro vs. 8-Nitro Ratio | Rationale |
| Temperature | Lower Temp (e.g., -10°C to 0°C) vs. Higher Temp (e.g., 25°C to 50°C) | May slightly favor the thermodynamically more stable product. | At lower temperatures, reactions tend to be more selective, favoring the pathway with the lowest activation energy. Steric hindrance at the 8-position might be more pronounced at lower temperatures, potentially favoring the 5-isomer. |
| Acid Strength | Conc. H₂SO₄ vs. Oleum (e.g., 20% SO₃) | Oleum may alter the ratio. | Stronger acidic media can change the nature and solvation of the nitrating species, potentially influencing its steric bulk and reactivity, which could lead to a change in regioselectivity. |
| Solvent | Use of a co-solvent like nitromethane or acetic acid. | Can significantly alter isomer ratios. | The solvent affects the solvation of the quinolinium ion and the nitrating agent, which can influence the steric environment around the reaction centers.[3] |
| Reaction Time | Short vs. Long | Minimal impact on initial ratio, but could lead to side reactions. | The kinetic product distribution is established early. Extended times at high temperatures might lead to dinitration or degradation. |
Troubleshooting Workflow:
The following workflow provides a logical sequence for optimizing your reaction for a specific regioisomer.
Caption: Workflow for optimizing the regioisomeric ratio.
Problem 3: I am observing significant amounts of dinitration or other byproducts.
Root Cause Analysis: This is a clear indication that the reaction conditions are too harsh. The initially formed mononitro-2-chloroquinoline products, while deactivated, can undergo a second nitration if the temperature is too high or the reaction is left for too long under aggressive nitrating conditions.
Solutions:
-
Reduce Temperature: Immediately lower the reaction temperature. Perform the entire reaction, including the addition of the nitrating agent, at 0°C or even lower (e.g., -10°C using an ice/salt bath).
-
Shorten Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent the slower, secondary nitration from occurring.
-
Use Stoichiometric Nitrating Agent: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid to minimize the amount of available electrophile for a second substitution.
By methodically applying these principles and troubleshooting steps, you can gain significant control over the nitration of 2-chloroquinoline, selectively guiding the reaction toward your desired regioisomer and maximizing its yield.
References
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-7-nitroquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-7-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges and achieve optimal reaction outcomes. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure scientific integrity and experimental success.
Introduction: The Challenge of a Doubly Deactivated Substrate
The Suzuki-Miyaura coupling of this compound presents a significant synthetic challenge due to the electronic nature of the substrate. The presence of the electron-withdrawing nitro group and the inherent electron deficiency of the quinoline ring system deactivates the C2-Cl bond towards the crucial oxidative addition step in the catalytic cycle.[1] Furthermore, the Lewis basic nitrogen of the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[1][2]
This guide will provide a systematic approach to troubleshooting and optimizing this reaction, focusing on the critical parameters of catalyst selection, base, solvent, and temperature.
Troubleshooting Guide: From Low Conversion to Unwanted Side Products
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Low to No Conversion of this compound
This is the most common issue, and a systematic evaluation of your reaction parameters is the most effective way to identify the root cause.
Q: I'm observing very little or no consumption of my starting material. What are the likely culprits and how should I proceed?
A: Low conversion is typically linked to an inefficient catalytic system for this deactivated aryl chloride. Here’s a breakdown of what to investigate:
-
Catalyst and Ligand Inactivity: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-determining step for aryl chlorides.[3] For an electron-deficient substrate like this compound, a standard catalyst such as Pd(PPh₃)₄ is often insufficient.[1]
-
Solution: Employ a more active catalytic system. This typically involves the use of bulky, electron-rich phosphine ligands that promote oxidative addition.[4] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are highly recommended.[1][5] Alternatively, using pre-formed palladium precatalysts that incorporate these ligands can ensure the efficient generation of the active Pd(0) species.[5][6]
-
-
Inadequate Base Strength or Solubility: The base plays a critical role in activating the boronic acid for the transmetalation step.[7] If the base is too weak or does not have sufficient solubility in the reaction medium, the catalytic cycle will be impeded.
-
Solution: For challenging couplings, stronger bases are often necessary. While carbonates like K₂CO₃ or Cs₂CO₃ are common, potassium phosphate (K₃PO₄) is frequently more effective for electron-deficient aryl chlorides.[1] Ensure the base is finely powdered to maximize its surface area and consider the solvent system's ability to solubilize the base.
-
-
Suboptimal Solvent System: The solvent influences the solubility of all reaction components, the activity of the catalyst, and the stability of intermediates.
-
Solution: Aprotic polar solvents are generally a good starting point.[6] Mixtures of 1,4-dioxane/water or THF/water are commonly used, as the water helps to dissolve the inorganic base.[1][6] Toluene can also be an effective solvent. It is crucial to thoroughly degas the solvent to prevent oxygen from deactivating the catalyst.[6]
-
-
Insufficient Reaction Temperature: The activation energy for the oxidative addition of aryl chlorides is higher than for bromides or iodides.
-
Solution: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[8] If you are not seeing conversion at a lower temperature, incrementally increasing the heat may be necessary.
-
| Parameter | Initial Recommendation | Alternative for Low Conversion | Rationale |
| Catalyst System | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with SPhos or XPhos (2-4 mol%) | Buchwald ligands are more electron-rich and bulky, facilitating oxidative addition of the C-Cl bond.[1][4] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2-3 equiv.) | A stronger base is often required for challenging substrates to promote efficient transmetalation.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) or 2-MeTHF/H₂O (4:1) | Solvent choice affects solubility and catalyst activity; screening may be necessary.[6][9] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures can overcome the activation barrier for oxidative addition.[8] |
Problem 2: Formation of Significant Side Products
Even with conversion of the starting material, the formation of byproducts can drastically lower the yield of your desired product.
Q: My reaction is proceeding, but I'm isolating significant amounts of dehalogenated starting material and/or boronic acid homocoupling product. How can I suppress these side reactions?
A: The formation of these side products points to specific competing reaction pathways that need to be minimized.
-
Dehalogenation of this compound: This occurs when the chloro group is replaced by a hydrogen atom. It can arise from catalyst decomposition or the presence of a hydride source.[1][6]
-
Solution:
-
Avoid protic solvents like alcohols if dehalogenation is a major issue.
-
Ensure a stable catalytic system. Using a more robust precatalyst or adjusting the ligand-to-palladium ratio can sometimes help.[1]
-
The choice of base can also play a role; sometimes switching to a different base can mitigate this side reaction.
-
-
-
Homocoupling of the Boronic Acid: This leads to the formation of a biaryl species derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.[6]
-
Solution:
-
Rigorous degassing of all solvents and reagents is critical. Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
Using a slight excess of the this compound (e.g., 1.05 equivalents relative to the boronic acid) can sometimes disfavor boronic acid homocoupling.
-
-
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing the boron moiety with a hydrogen atom. It is often exacerbated by high temperatures, strong bases, and the presence of excess water.[9][10]
-
Solution:
-
If possible, lower the reaction temperature or use a milder base.
-
Minimize the amount of water in the solvent system, or consider running the reaction under anhydrous conditions with a soluble base.
-
For particularly sensitive boronic acids, using a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce protodeboronation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge arises from the electronic properties of the substrate. The potent electron-withdrawing nitro group and the nitrogen atom within the quinoline ring deactivate the aryl chloride, making the initial oxidative addition step of the catalytic cycle difficult.[1] Additionally, the quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2]
Q2: Which specific palladium catalysts and ligands are most recommended for this reaction?
A2: For coupling unreactive aryl chlorides, catalyst systems with electron-rich and bulky phosphine ligands are generally required. Buchwald-type ligands such as SPhos, XPhos, and RuPhos, in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.[1][5] Pre-formed palladium complexes incorporating these ligands, known as precatalysts, are also excellent choices as they provide a reliable source of the active Pd(0) catalyst.[6]
Q3: What is the crucial role of the base in this reaction, and how do I select the right one?
A3: The base is essential for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction yield. For challenging couplings like this one, stronger bases such as potassium phosphate (K₃PO₄) are often more effective than carbonates (e.g., K₂CO₃, Cs₂CO₃).[1] The solubility of the base in the chosen solvent is also a critical factor to consider.
Q4: What solvent systems are most suitable for the Suzuki coupling of this compound?
A4: A range of solvents can be effective, often in combination with water.[1] Common choices include ethereal solvents like 1,4-dioxane and THF, as well as aromatic hydrocarbons like toluene. The addition of water is frequently necessary to dissolve the inorganic base.[6] Crucially, all solvents must be thoroughly degassed to prevent the oxidation and deactivation of the palladium catalyst.
Q5: Should I use a boronic acid or a boronic ester?
A5: While boronic acids are more commonly used, boronic esters (e.g., pinacol esters) offer greater stability and can be advantageous in minimizing the common side reaction of protodeboronation, especially under harsh conditions (high temperature or strong base).[1] If you are experiencing significant protodeboronation with your boronic acid, switching to the corresponding boronic ester is a recommended strategy.
Visualizing the Process: Catalytic Cycle and Troubleshooting Workflow
To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocol: A Starting Point for Optimization
The following is a generalized experimental protocol adapted from literature for the Suzuki coupling of challenging chloro-heterocyclic compounds. It should serve as a robust starting point for your optimization efforts with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) or Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (2 mol%) or the palladium source and ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 4:1 or 5:1 dioxane:water).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-7-nitroquinoline.
References
-
Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bhaskaran, S., et al. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
Organic Chemistry Explained. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Reactions with 2-Chloro-7-nitroquinoline
Welcome to the technical support center for 2-Chloro-7-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the formation of common side products.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of a more polar byproduct. What is happening?
A1: The most probable cause is the hydrolysis of your starting material or product. The chloro group at the C-2 position is highly susceptible to nucleophilic attack, and even trace amounts of water in your reaction mixture can lead to the formation of 7-nitroquinolin-2(1H)-one. This side product is significantly more polar than the starting material and many expected products, which explains its different behavior on TLC and reverse-phase HPLC.
Causality: The electron-withdrawing effect of the nitro group at the 7-position, combined with the innate electron-withdrawing nature of the quinoline nitrogen, makes the C-2 carbon highly electrophilic. Water, although a weak nucleophile, can attack this position, especially at elevated temperatures, leading to the displacement of the chloride leaving group.[1][2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Solvent Choice: Be cautious with dipolar aprotic solvents like DMF and DMSO, as they can be hygroscopic and may contain water, accelerating hydrolysis.[3] If their use is necessary, ensure they are of the highest purity and handled under anhydrous conditions.
-
Work-up Procedure: Minimize the exposure of your reaction mixture to aqueous conditions during the work-up, especially if heating is involved. If an aqueous wash is necessary, perform it quickly and at room temperature or below.
Q2: I'm seeing a byproduct with a mass corresponding to the addition of my solvent molecule to the quinoline core. Why does this happen?
A2: This side product is a result of solvolysis. If you are using a nucleophilic solvent, such as an alcohol (e.g., ethanol, methanol), it can act as a nucleophile and displace the chloride at the C-2 position, especially at higher temperatures. This results in the formation of a 2-alkoxy-7-nitroquinoline derivative.
Preventative Measures:
-
Select a Non-Nucleophilic Solvent: Whenever possible, choose a non-nucleophilic solvent such as toluene, dioxane, or acetonitrile.
-
Temperature Control: If a nucleophilic solvent must be used, run the reaction at the lowest effective temperature to minimize the rate of the competing solvolysis reaction.
Q3: My final product seems to be a mixture of nitro-isomers. How can I avoid this?
A3: The presence of isomeric impurities often points back to the quality of the starting this compound. The synthesis of quinolines, for instance via the Skraup synthesis, can sometimes produce a mixture of isomers (e.g., 5-nitro vs. 7-nitro).[4][5] Similarly, direct nitration of 2-chloroquinoline can yield multiple isomers.
Troubleshooting & Verification:
-
Characterize the Starting Material: Before starting your reaction, confirm the purity and identity of your this compound using techniques like NMR or LC-MS.
-
Purify the Starting Material: If isomeric impurities are present, purify the starting material via column chromatography or recrystallization.[6]
-
Source High-Purity Reagents: Procure starting materials from reputable suppliers who provide a certificate of analysis confirming isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is hydrolysis, which converts the 2-chloro group to a 2-hydroxy group, resulting in the formation of 7-nitroquinolin-2(1H)-one.[1][2] This byproduct is often observed in reactions where moisture is not rigorously excluded.
Q2: How does the nitro group influence the reactivity of the molecule?
A2: The nitro group at the 7-position is a strong electron-withdrawing group. It deactivates the aromatic rings towards electrophilic substitution but significantly activates the C-2 position for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[7] This is why the C-2 chloro substituent is readily displaced by nucleophiles.
Q3: What are the best practices for setting up a reaction with this compound to maximize yield and purity?
A3:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere like nitrogen or argon.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Temperature Control: Carefully control the reaction temperature. While heating can increase the reaction rate, it can also promote the formation of hydrolysis and solvolysis byproducts.
-
Monitor Progress: Regularly monitor the reaction's progress using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product Name | Formation Pathway | Mass Difference from Desired Product (Example: Amination with Butylamine) | Key Analytical Signature |
| 7-Nitroquinolin-2(1H)-one | Hydrolysis | -54.11 Da (C₄H₁₀N loss, OH gain) | Highly polar; distinct ¹H NMR signals for the quinolinone protons. |
| 2-Ethoxy-7-nitroquinoline | Solvolysis (Ethanol) | -28.05 Da (C₄H₁₀N loss, C₂H₅O gain) | Presence of characteristic ethoxy signals (triplet and quartet) in ¹H NMR. |
| Isomeric Products (e.g., 2-Chloro-5-nitroquinoline derivatives) | Impure Starting Material | 0 Da (Isomer) | Different fragmentation pattern in MS/MS; distinct aromatic region in ¹H NMR. |
Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol provides a general method for the reaction of this compound with a primary amine, with critical steps highlighted to minimize side product formation.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Butylamine) (1.2 eq)
-
Anhydrous Toluene
-
Anhydrous Diisopropylethylamine (DIPEA) (1.5 eq)
-
Standard, oven-dried laboratory glassware
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup (Critical Step for Anhydrous Conditions):
-
Assemble a round-bottom flask, condenser, and magnetic stirrer. Dry all glassware in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous toluene via a syringe.
-
Add the primary amine (1.2 eq) and DIPEA (1.5 eq) sequentially via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine. (Critical Step: Perform aqueous washes quickly to minimize potential hydrolysis of any unreacted starting material or product).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from any non-polar impurities and baseline polar byproducts.
-
Visualizations
Reaction Pathway Diagram
Caption: A logical workflow for troubleshooting common side products.
References
- Preparation and Properties of Quinoline. (n.d.).
- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.New Journal of Chemistry.
- HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (2025). RSC Publishing.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Stack Exchange.
- Production of aminoquinolines. (1967). Google Patents. US3347864A.
- Avoiding degradation of 4-Chloro-7-nitroquinoline during reaction. (2025). BenchChem.
- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.Canadian Journal of Chemistry.
- THE NITRATION OF SOME QUINOLINE DERIVATIVES. (1952). Canadian Science Publishing.
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.).
- THE NITRATION OF SOME QUINOLINE DERIVATIVES. (n.d.). Canadian Science Publishing.
- Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.Brieflands.
- Technical Support Center: Identification of Byproducts in 4-Chloro-7-nitroquinoline Synthesis. (2025). BenchChem.
- Reactivity of the nitro group in 4-Chloro-7-nitroquinoline. (2025). BenchChem.
- Synthesis of nitroquinoline derivatives. (n.d.). ResearchGate.
- This compound-3-carbaldehyde. (n.d.). PubChem.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
- Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. (2025). BenchChem.
- Application Notes and Protocols: 4-Chloro-7-nitroquinoline in the Synthesis of Heterocyclic Compounds. (2025). BenchChem.
- This compound. (n.d.). BLD Pharm.
- The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing.
- Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents. EP0858998A1.
- Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). (n.d.). Google Patents. WO2008135966A1.
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. (2025). BenchChem.
- Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.). Google Patents. WO2017115287A1.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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Technical Support Center: Regioselective Synthesis of 2-Chloro-7-nitroquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenges in the regioselective synthesis of 2-Chloro-7-nitroquinoline. Our focus is to provide a scientifically grounded, reliable synthetic strategy, troubleshoot common experimental issues, and ensure the confident identification and purification of the target compound.
The Core Challenge: Achieving Regioselectivity in Quinoline Synthesis
The direct functionalization of a pre-formed quinoline ring often presents significant regioselectivity challenges.[1] The electronic nature of the fused aromatic system can lead to the formation of multiple positional isomers, which are often difficult to separate. For instance, direct chlorination or nitration can yield a complex mixture of products, making the isolation of the desired this compound isomer inefficient.
To overcome this, a strategic, multi-step approach is necessary. The most effective method for ensuring the correct placement of the chloro and nitro groups involves a sequence where the regiochemistry is controlled at each stage. The key to selectively functionalizing the C-2 position is the activation of the quinoline ring via N-oxidation. The resulting N-oxide intermediate activates the C-2 and C-4 positions for subsequent nucleophilic substitution.[2]
This guide details a robust three-step pathway that maximizes the yield of the desired 7-nitro isomer at the outset and uses N-oxide formation to direct chlorination specifically to the C-2 position.
Recommended Synthetic Pathway & Decision Workflow
The recommended pathway involves three key transformations:
-
Skraup Synthesis: Formation of the 7-nitroquinoline core.
-
N-Oxidation: Activation of the C-2 position.
-
Chlorination: Introduction of the chlorine atom at the C-2 position.
Caption: Recommended three-step synthesis workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis.
Q1: My Skraup synthesis of 7-nitroquinoline (Step 1) is highly exothermic and gives a low yield. How can I improve this reaction?
A1: The Skraup reaction is notoriously vigorous.[3] Controlling the exothermic reaction is critical for both safety and yield.
-
Causality: The reaction involves the dehydration of glycerol to acrolein, which then reacts with the aniline in a series of steps catalyzed by a strong acid and an oxidizing agent. The high heat of reaction can lead to polymerization and the formation of tar-like byproducts.
-
Troubleshooting Steps:
-
Slow Reagent Addition: Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) slowly and in portions to the stirred mixture of sulfuric acid, 3-nitroaniline, and glycerol.[3]
-
Temperature Control: Maintain the reaction temperature carefully, typically between 120-130°C. Use a well-controlled heating mantle and monitor the internal temperature. Do not overheat, as this promotes byproduct formation.[3]
-
Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogenous mixture and prevent localized overheating.
-
Careful Work-up: The work-up procedure of pouring the hot acid mixture into ice water must be done cautiously and slowly in a well-ventilated fume hood to manage the resulting exotherm.[3]
-
Q2: The N-oxidation of 7-nitroquinoline (Step 2) is incomplete. How can I drive the reaction to completion?
A2: Incomplete N-oxidation is typically due to insufficient oxidizing agent or suboptimal reaction conditions.
-
Causality: The N-oxidation requires an effective peroxy acid to deliver an oxygen atom to the quinoline nitrogen. The reaction rate can be influenced by temperature and the concentration of the oxidant.
-
Troubleshooting Steps:
-
Oxidizing Agent: Use a slight excess of a reliable oxidizing agent like 30% hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform.[2][3]
-
Reaction Time & Temperature: The reaction is often performed at a moderately elevated temperature (e.g., 70-80°C).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Purity of Starting Material: Ensure your starting 7-nitroquinoline is pure, as impurities can interfere with the oxidation process.
-
Q3: During the chlorination with phosphorus oxychloride (POCl₃) (Step 3), my reaction mixture turns black and I get a low yield of the desired product. What's going wrong?
A3: The formation of dark, insoluble materials during chlorination with POCl₃ is a common issue, often arising from moisture contamination or excessive heat.[4]
-
Causality: POCl₃ is highly reactive and sensitive to moisture. Hydrolysis of POCl₃ reduces its efficacy and can generate acidic byproducts that promote polymerization and degradation of the electron-rich N-oxide intermediate at high temperatures.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use freshly distilled or a new bottle of POCl₃. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture ingress.
-
Temperature Control: While the reaction typically requires refluxing, avoid unnecessarily high temperatures or prolonged heating. Reflux gently for the recommended time (e.g., 2 hours) and monitor by TLC.[3]
-
Controlled Quenching: The work-up is highly exothermic. Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring to dissipate heat effectively.[3] This minimizes degradation of the product during work-up.
-
Caption: Decision tree for troubleshooting the chlorination step.
Q4: How can I effectively purify the final this compound and confirm I have the correct isomer?
A4: A combination of recrystallization and column chromatography is typically effective for purification.[5] Analytical confirmation is crucial to verify the regiochemistry.
-
Purification Protocol:
-
Initial Purification: The crude solid obtained after the chlorination work-up should be filtered and washed thoroughly with water to remove inorganic salts.[3]
-
Recrystallization: Recrystallization from ethanol is a common and effective method to significantly improve purity.[3][4]
-
Column Chromatography: If isomeric impurities persist, column chromatography on silica gel using a hexane/ethyl acetate solvent system is recommended.[4][6] Start with a low polarity eluent and gradually increase the polarity to resolve the desired product from byproducts.
-
-
Analytical Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The substitution pattern on the quinoline ring gives a unique set of chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Techniques like GC-MS can confirm the molecular weight of the product and help identify impurities.[7]
-
HPLC: High-Performance Liquid Chromatography is excellent for assessing purity and can be used to separate closely related isomers if a suitable method is developed.[8]
-
Detailed Experimental Protocols
The following protocols are based on established procedures for quinoline synthesis and functionalization.[3]
Protocol 1: Synthesis of 7-Nitroquinoline (Step 1)
| Parameter | Value/Instruction |
| Starting Materials | 3-Nitroaniline, Glycerol, Arsenic Pentoxide (or Nitrobenzene), Conc. H₂SO₄ |
| Reaction Temp. | 120-130°C |
| Reaction Time | 3-4 hours |
| Work-up | Cautiously pour into ice-water, then neutralize with conc. NaOH solution. |
| Purification | Filter the precipitate, wash with water, and recrystallize from ethanol. |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add 200 mL of concentrated sulfuric acid.
-
To the stirred acid, add 55 g (0.4 mol) of 3-nitroaniline and 110 g (1.2 mol) of glycerol.
-
Slowly and portion-wise, add 48 g (0.24 mol) of arsenic pentoxide.
-
Heat the mixture gently in a fume hood. Maintain the temperature at approximately 120-130°C for 3-4 hours.
-
After cooling, cautiously pour the reaction mixture into 2 L of ice-water.
-
Neutralize the solution with a concentrated sodium hydroxide solution until alkaline.
-
Filter the crude 7-nitroquinoline precipitate, wash thoroughly with water, and recrystallize from ethanol.
Protocol 2: N-Oxidation of 7-Nitroquinoline (Step 2)
| Parameter | Value/Instruction |
| Starting Materials | 7-Nitroquinoline, Glacial Acetic Acid, 30% Hydrogen Peroxide |
| Reaction Temp. | 70-80°C |
| Reaction Time | 5 hours (or until completion by TLC) |
| Work-up | Cool mixture, pour into ice-water, and neutralize with sodium carbonate. |
| Purification | Filter the precipitate, wash with water, and dry. |
Procedure:
-
Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a round-bottom flask.
-
Add 15 mL of 30% hydrogen peroxide.
-
Heat the mixture at 70-80°C for 5 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with sodium carbonate to precipitate the N-oxide.
-
Filter the solid, wash with water, and dry to yield 7-nitroquinoline-N-oxide.
Protocol 3: Chlorination of 7-Nitroquinoline-N-oxide (Step 3)
| Parameter | Value/Instruction |
| Starting Materials | 7-Nitroquinoline-N-oxide, Phosphorus Oxychloride (POCl₃) |
| Reaction Temp. | Reflux |
| Reaction Time | 2 hours |
| Work-up | Pour carefully onto crushed ice. |
| Purification | Filter the solid, wash with water, and recrystallize from ethanol. |
Procedure:
-
In a flask equipped with a reflux condenser (and under an inert atmosphere), place 19 g (0.1 mol) of 7-nitroquinoline-N-oxide and 100 mL of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2 hours.
-
After cooling, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid this compound will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Katagi, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers.
- ResearchGate. (2017).
- Katagi, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed.
- Dine, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- MDPI. (2024).
- BenchChem. (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis.
- SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)
- Organic Chemistry Portal. (2019-2024). Synthesis of quinolines.
- Frontiers in Chemistry. (2023). A review on synthetic investigation for quinoline- recent green approaches.
- BenchChem. (2026). minimizing regioisomer formation in 4-Chloro-7-nitroquinoline synthesis.
- ACS Omega. (2024).
- MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis.
- Douglas, C. J., & Thomson, R. J. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation.
- Semantic Scholar. (2021). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chloro-7-nitroquinoline.
- Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Hamama, W. S., et al. (2018).
- BenchChem. (2025).
- Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
- Brieflands. (2018).
- MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Ishkov, Y. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
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- 7. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-7-nitroquinoline
Welcome to the technical support center for synthetic chemists working with 2-chloro-7-nitroquinoline. This guide is designed to provide expert insights and practical solutions to common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on this versatile substrate. Drawing from established chemical principles and field-proven methodologies, this resource will help you navigate the complexities of your synthesis, optimize reaction conditions, and achieve your desired products with higher purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My SNAr reaction is not proceeding, or the conversion is very low.
Question: I've combined my nucleophile (an amine/alcohol/thiol) with this compound, but TLC/LC-MS analysis shows only starting material, even after prolonged heating. What's going wrong?
Answer:
Failure to initiate the reaction is a common hurdle. The reactivity of the C-2 position on the quinoline ring, while activated by the ring nitrogen, is only moderately influenced by the electron-withdrawing nitro group at the C-7 position. Unlike an ortho or para relationship, the resonance stabilization of the Meisenheimer complex is less direct.[1] Consequently, the reaction often requires carefully optimized conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Activation of the Nucleophile: Many nucleophiles, particularly neutral amines and alcohols, require deprotonation to become sufficiently reactive. Thiols are generally more acidic and can sometimes react without a base, but their corresponding thiolates are far more potent.[2]
-
Solution: Add a suitable base to your reaction. The choice of base is critical and depends on the pKa of your nucleophile. For alcohols, a strong base like sodium hydride (NaH) or sodium metal is needed to generate the alkoxide in situ. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl produced. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents.[3][4]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions by solubilizing reactants and stabilizing the charged intermediate.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are excellent at solvating cations, leaving the anionic nucleophile "naked" and more reactive.[5][6] Be aware that these solvents must be anhydrous, as any residual water can lead to hydrolysis of the starting material.[3] For reactions with alkoxides, using the corresponding alcohol as the solvent is a common and effective strategy.[7][8]
-
-
Insufficient Thermal Energy: The activation energy for the substitution may not be met at the current reaction temperature.
Logical Troubleshooting Workflow for Low Conversion
Below is a decision-making workflow to diagnose and resolve low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: My starting material is consumed, but I'm seeing a significant amount of an unintended byproduct.
Question: My reaction seems to be working, but I've isolated a major byproduct that is not my desired substituted product. How do I identify and suppress this side reaction?
Answer:
The formation of byproducts is often a result of competing reaction pathways. For this compound, the most common side reaction is hydrolysis.
-
Hydrolysis to 2-Hydroxy-7-nitroquinoline: The C-2 position is highly susceptible to nucleophilic attack, and water can act as a nucleophile, especially at elevated temperatures. This leads to the formation of 2-hydroxy-7-nitroquinoline (or its tautomer, 7-nitroquinolin-2(1H)-one).[3]
-
Cause: Presence of water in the reaction mixture. Polar aprotic solvents like DMF and DMSO are hygroscopic and can be a source of water if not properly dried.
-
Preventative Measures:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.[3]
-
-
-
Reaction with Solvent: If using a nucleophilic solvent like an alcohol at high temperatures with a different nucleophile (e.g., an amine), you may observe the formation of the corresponding 2-alkoxy-7-nitroquinoline as a byproduct.[3]
-
Solution: If possible, choose a non-nucleophilic solvent like DMF, DMSO, or dioxane when working with non-alkoxide nucleophiles.
-
-
Di-substitution with Primary/Secondary Amines: If using a primary or secondary amine, the product, a secondary or tertiary amine respectively, is also nucleophilic and can potentially react with another molecule of this compound.[9]
-
Solution: Use a slight excess of the amine nucleophile (e.g., 1.2-1.5 equivalents) to ensure the electrophile is fully consumed, minimizing the chance for the product to react further.
-
Data Summary: Solvent & Base Selection Guide
The choice of solvent and base is interdependent and crucial for success. The following table provides a general guide for selecting appropriate conditions for different classes of nucleophiles.
| Nucleophile Type | Recommended Solvent(s) | Recommended Base(s) | Typical Temp. (°C) | Key Considerations |
| Alcohols (ROH) | Corresponding Alcohol (ROH), DMF, Toluene | NaH, Na, K₂CO₃ | 60 - 120 | Pre-forming the alkoxide with a strong base is most effective.[8] |
| Amines (R₂NH) | DMF, DMSO, Dioxane, Ethanol | K₂CO₃, Cs₂CO₃, TEA, DIPEA | 80 - 150 | Use of a non-nucleophilic base is critical to avoid competition.[3] |
| Thiols (RSH) | DMF, DMSO, Ethanol | K₂CO₃, NaH, Et₃N | 25 - 100 | Thiols are more acidic; milder bases are often sufficient. Thiolates are highly nucleophilic.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol provides a robust starting point for the reaction with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) followed by anhydrous DMF (or DMSO) to dissolve the reactants (approx. 0.1-0.2 M concentration).
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the starting material is consumed (typically 6-24 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization or column chromatography on silica gel.[3]
Protocol 2: Synthesis of 2-Ethoxy-7-nitroquinoline
This procedure is based on established methods for SNAr with alkoxides.[7][8]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under N₂, carefully add sodium metal (1.1 eq.) in small portions to anhydrous ethanol. Stir until all the sodium has dissolved.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude 2-ethoxy-7-nitroquinoline can be purified by recrystallization from ethanol.
Mechanistic Overview
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.
Caption: General SNAr mechanism on this compound. (Note: Images are placeholders for chemical structures).
References
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
University of Illinois Springfield. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
ResearchGate. Scheme 2. Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-.... [Link]
-
College of Saint Benedict and Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. [Link]
-
National Institutes of Health. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]
-
National Institutes of Health. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]
-
Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
National Institutes of Health. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]
-
Robert C. Neuman, Jr. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
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Technical Support Center: Scaling Up 2-Chloro-7-nitroquinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scaled-up synthesis of 2-Chloro-7-nitroquinoline. This resource is designed to provide practical, in-depth guidance to navigate the complexities of transitioning this critical synthesis from the laboratory bench to a pilot plant environment. Authored from the perspective of a Senior Application Scientist, this guide combines established chemical principles with field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure a safe, efficient, and scalable process.
Introduction: The Scale-Up Challenge
This compound is a vital building block in pharmaceutical development. Its synthesis, most commonly achieved via a Vilsmeier-Haack type reaction, involves highly reactive and exothermic steps. While manageable on a lab scale, scaling up introduces significant challenges related to heat and mass transfer, which can profoundly impact yield, purity, and safety.[1][2] The primary hurdle is the reaction's exothermicity, particularly during the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and the subsequent cyclization.[3][4] In a large reactor, the decreased surface-area-to-volume ratio makes heat dissipation far less efficient than in laboratory glassware, increasing the risk of thermal runaway.[5][6]
This guide provides a structured approach to addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound suitable for scale-up?
The most prevalent method is the Vilsmeier-Haack cyclization of N-(3-nitrophenyl)acetamide.[7] This route is generally favored for its accessibility of starting materials and relatively straightforward reaction sequence. The process involves two key stages: first, the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF, followed by the reaction with N-(3-nitrophenyl)acetamide which undergoes formylation and subsequent cyclization to yield the quinoline ring system.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
The most critical parameters are temperature, reagent addition rate, and mixing efficiency.
-
Temperature: The reaction is highly exothermic. Strict temperature control is essential to prevent side reactions and thermal runaway.[8]
-
Addition Rate: The rate at which POCl₃ is added to DMF, and the rate the substrate is introduced, directly controls the rate of heat generation. A slow, controlled addition is mandatory for safety at scale.[1]
-
Mixing: Inefficient mixing can create localized hotspots and concentration gradients, leading to impurity formation and reduced yields.[2][9] The agitator's design and speed must be optimized for the pilot reactor's geometry.
Q3: What are the primary safety hazards associated with this reaction at the pilot scale?
The primary hazards are thermal runaway and handling of corrosive/toxic reagents .
-
Thermal Runaway: The reaction between POCl₃ and DMF is notoriously exothermic and can become uncontrollable if cooling is insufficient.[3][10] A detailed thermal hazard analysis, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), is crucial before any pilot-scale run to understand the reaction's heat flow and calculate the required cooling capacity.[5][9]
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-dimethylformamide (DMF) is a reproductive toxin. All handling must be performed in a well-ventilated area with appropriate personal protective equipment (PPE).[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Problem Area 1: Low Reaction Yield
Q: My yield dropped significantly from ~80% in the lab (1L flask) to less than 50% in the pilot reactor (100L). What are the likely causes?
A decrease in yield upon scale-up is a classic problem, often pointing to issues with heat and mass transfer.[2]
Potential Cause 1: Inefficient Heat Transfer & Localized Overheating
-
Why it happens: Large reactors have a much lower surface-area-to-volume ratio, making it difficult to remove the heat generated by the exothermic reaction.[1] This can cause the internal temperature to rise above the optimal range, leading to the degradation of reactants, intermediates, or the final product, often observed as the formation of dark, tarry byproducts.[2]
-
Solutions:
-
Reduce Addition Rate: Slow down the addition of POCl₃ to allow the reactor's cooling system to keep pace with heat generation.
-
Lower Reaction Temperature: Set the jacket temperature lower than in the lab-scale experiment to create a larger temperature differential (ΔT), improving the heat removal rate.
-
Perform Calorimetry: Conduct reaction calorimetry to accurately measure the heat of reaction and ensure the pilot reactor's cooling capacity is sufficient.[5] A typical cooling capacity for a pilot plant might need to be in the range of 30 kW for a 2000L reactor, which can be scaled down to estimate the needs for a 100L vessel.[5]
-
Potential Cause 2: Poor Mixing and Incomplete Conversion
-
Why it happens: Achieving uniform mixing in a large volume is challenging. If the agitator is not effective, the Vilsmeier reagent may not be dispersed evenly, leaving pockets of unreacted starting material.[9]
-
Solutions:
-
Optimize Agitation: Ensure the stirrer design (e.g., pitched-blade turbine) is appropriate for the vessel and that the agitation speed is sufficient to create a vortex and ensure homogeneity.
-
Monitor with In-Process Controls (IPCs): Take samples periodically and analyze them via HPLC or TLC to track the disappearance of the starting material. Do not proceed with the work-up until the reaction is complete.[8]
-
Problem Area 2: Impurity Formation
Q: My final product is contaminated with several impurities that were not significant in the lab-scale batches. How can I identify and mitigate them?
Impurity profiles often change during scale-up due to variations in local conditions within the reactor.
| Common Impurity | Potential Cause | Mitigation Strategy | Analytical Method |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient reaction time/temperature. | Optimize mixing and reaction time based on IPCs. Ensure sufficient molar excess of POCl₃.[8] | HPLC, TLC |
| Polymeric/Tarry Substances | Localized overheating (hot spots) causing degradation of reagents or product.[2] | Improve heat transfer (slower addition, better cooling). Ensure efficient agitation to dissipate heat. | Visual, HPLC (as baseline noise) |
| Hydrolysis Product (2-Hydroxy-7-nitroquinoline) | Exposure to water during reaction quench or work-up. POCl₃ is highly water-reactive. | Use a carefully controlled quenching procedure by pouring the reaction mass onto crushed ice under vigorous stirring. Ensure all work-up steps are performed promptly. | HPLC, LC-MS |
| Positional Isomers | While less common for this specific cyclization, deviations in temperature can sometimes affect regioselectivity in related syntheses. | Maintain strict and uniform temperature control throughout the reactor. | HPLC, NMR[11] |
Problem Area 3: Reaction Control & Safety
Q: The reaction temperature spiked unexpectedly during the POCl₃ addition, even with the cooling jacket at its maximum setting. How can we prevent this dangerous situation?
This indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to thermal runaway.[6]
Immediate Action & Prevention:
-
Emergency Stop: Immediately stop the addition of the reagent. If necessary, have an emergency quenching plan in place, though this should be a last resort.
-
Root Cause Analysis:
-
Reagent Accumulation: The most likely cause is that the POCl₃ was added too quickly. At the lower reaction temperature, the reaction rate may be slower, causing the unreacted POCl₃ to accumulate. As the concentration builds, the reaction can suddenly accelerate, overwhelming the cooling system.
-
Cooling System Failure: Verify that the cooling system is operating at full capacity and that the heat transfer fluid is at the correct temperature and flow rate.
-
-
Revised Protocol:
-
Semi-Batch Operation: The safest way to manage the exotherm is through a semi-batch process where the POCl₃ is added slowly and continuously. The addition rate becomes the rate-limiting step, ensuring that the reaction consumes the reagent as it is added, preventing accumulation.[1]
-
Calorimetric Data: Use data from an RC1 calorimeter or similar instrument to model the thermal behavior and define a safe addition profile before attempting the pilot scale.[9]
-
Experimental Protocols & Workflows
Diagram: Scale-Up Workflow Logic
This diagram illustrates the critical decision-making process for scaling up the this compound synthesis.
Caption: A logical workflow for scaling up the synthesis process.
Generalized Pilot-Scale Protocol (100L Reactor)
Warning: This protocol is a general guide. All quantities and parameters must be rigorously tested and validated at a smaller scale. A thorough process safety review is mandatory before implementation.
-
Reactor Preparation:
-
Vilsmeier Reagent Formation:
-
Charge the reactor with N,N-dimethylformamide (DMF).
-
Begin the slow, subsurface addition of phosphorus oxychloride (POCl₃) via a dosing pump over 2-3 hours.
-
CRITICAL: Monitor the internal temperature closely. Ensure it does not rise above 5-10°C. Adjust the addition rate as needed to control the exotherm.
-
-
Cyclization Reaction:
-
Once the Vilsmeier reagent formation is complete (indicated by a characteristic color change and stable temperature), begin the portion-wise addition of solid N-(3-nitrophenyl)acetamide.
-
Maintain the internal temperature below 10°C during the addition.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90°C and hold for 4-6 hours.[7]
-
-
In-Process Control (IPC):
-
After the hold time, take a sample from the reactor and analyze by HPLC to confirm the consumption of the starting material. If the reaction is incomplete, extend the hold time.
-
-
Quench and Isolation:
-
Cool the reaction mixture to 20-25°C.
-
In a separate vessel, prepare a large volume of crushed ice and water.
-
CRITICAL: Under vigorous stirring, slowly transfer the reaction mass into the ice-water mixture to quench the reaction and precipitate the product. This step is also highly exothermic and must be controlled.
-
Neutralize the slurry with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
-
Drying:
-
Dry the wet cake in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Diagram: Troubleshooting Decision Tree
This diagram provides a systematic approach to diagnosing common issues during the scale-up.
Caption: A decision tree for troubleshooting common scale-up problems.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Review Article on Vilsmeier-Haack Reaction. PharmaTutor. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Available at: [Link]
-
Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]
-
Pilot-scale evaluation of the inhibition of exothermic runaway. IChemE. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Institutes of Health. Available at: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. SciSpace. Available at: [Link]
-
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate. Available at: [Link]
- Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Google Patents.
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health. Available at: [Link]
-
Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. PubMed. Available at: [Link]
-
Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue College of Engineering. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helgroup.com [helgroup.com]
- 6. scispace.com [scispace.com]
- 7. chemijournal.com [chemijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amarequip.com [amarequip.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
Technical Support Center: Removal of Impurities from Crude 2-Chloro-7-nitroquinoline
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and best practices for the purification of crude 2-Chloro-7-nitroquinoline. This critical intermediate is often synthesized via the chlorination of 7-nitroquinolin-2-one using reagents like phosphorus oxychloride (POCl₃), a process that can introduce several challenging impurities. This document is structured to address common issues encountered in the lab, explaining the causality behind each purification step to ensure a robust and reproducible workflow.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems observed during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark, oily, or tarry substance. What is the likely cause and how can I proceed with purification?
A1: The presence of dark, intractable materials typically points to polymerization or degradation resulting from harsh reaction conditions during the chlorination step. The Skraup synthesis, a related method for quinoline synthesis, is well-known for producing tarry byproducts under highly exothermic conditions[1].
-
Causality: High temperatures or a non-stoichiometric excess of the chlorinating agent (e.g., POCl₃) can lead to the formation of complex, high-molecular-weight byproducts.
-
Recommended Action: Direct recrystallization is often ineffective for such crude mixtures. The recommended approach is column chromatography, which is highly effective at separating the desired product from polar and polymeric impurities[1]. Before chromatography, it is beneficial to perform a preliminary workup:
-
Dissolve the crude oil in a minimum amount of a polar solvent like dichloromethane (DCM) or ethyl acetate.
-
If a significant amount of insoluble tar remains, attempt to filter it off.
-
Adsorb the soluble portion onto a small amount of silica gel and dry it to a fine powder. This dry-loading technique prevents streaking and improves separation on the column.
-
Q2: TLC analysis of my crude product shows a prominent spot with a lower Rf value than the product. What is this impurity and how can it be removed?
A2: A spot with a lower Rf value on a normal-phase silica TLC plate indicates a more polar impurity. In the context of this compound synthesis, this is almost certainly the unreacted starting material, 7-nitroquinolin-2-one, or its isomer formed by hydrolysis of the product during aqueous workup. Quinolones are significantly more polar than their 2-chloro counterparts.[2][3]
-
Causality: The hydroxyl group of the quinolone starting material makes it more polar than the chloro-substituted product. Incomplete chlorination or exposure of the product to moisture can lead to the presence of this impurity.
-
Recommended Action:
-
Column Chromatography: This is the most effective method. The polarity difference between the product and the quinolone is usually large enough for a clean separation using a hexane/ethyl acetate eluent system.
-
Recrystallization: If the amount of the polar impurity is minor, a carefully chosen recrystallization solvent may work. The goal is to find a solvent where the product has lower solubility than the impurity at cold temperatures. However, co-crystallization can be an issue.
-
Q3: My product recovery is very low after recrystallization. How can I optimize this process?
A3: Low recovery is a common issue in recrystallization and usually stems from inappropriate solvent choice or procedural errors. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble even when cold.[4][5]
-
Causality: If the product is too soluble in the solvent at room temperature, it will not crystallize out effectively upon cooling. Conversely, using an excessive volume of even a good solvent will keep a significant portion of the product dissolved.
-
Recommended Actions:
-
Solvent Screening: Do not rely on a single solvent. Test a range of solvents on a small scale. For chloro-nitroquinolines, ethanol is a common choice[6][7]. Other options to screen include isopropanol, ethyl acetate, or a two-solvent system like ethanol/water or ethyl acetate/hexane.[4]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent is the most common cause of low recovery.[8]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of pure, larger crystals and minimizes the trapping of impurities.[9]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
-
Q4: How can I remove residual phosphorus-containing byproducts from the POCl₃ reagent?
A4: Phosphorus oxychloride reactions generate phosphoric acid and other related species upon quenching with water.[10] These acidic, highly polar impurities are typically removed during the initial aqueous workup.
-
Causality: POCl₃ reacts with any water present to form HCl and various phosphoric acids. These byproducts are water-soluble and acidic.
-
Recommended Action: During the workup, after quenching the reaction mixture on ice, perform a wash with a mild base.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a 5% aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[6][11] The bicarbonate wash will neutralize and remove acidic phosphorus byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable purification strategy for achieving >99% purity?
A1: For achieving high purity, a multi-step approach is often necessary. A combination of column chromatography followed by recrystallization is the gold standard.
-
Step 1: Column Chromatography: This step acts as a "bulk" purification to remove major impurities, such as unreacted starting material, tar, and other byproducts with significantly different polarities.[4]
-
Step 2: Recrystallization: This final step serves as a "polishing" technique. It is excellent for removing trace impurities and results in a highly crystalline, pure final product that is easy to handle and dry.[9]
Q2: Which analytical techniques are essential for confirming the purity of this compound?
A2: A combination of techniques is required for a comprehensive purity assessment.[12]
-
TLC: Essential for routine monitoring of reactions and column fractions.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
HPLC: The primary method for quantitative purity analysis, capable of detecting impurities at low levels.[12]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
Q3: How should I handle and store the purified product?
A3: this compound, like many chlorinated heterocyclic compounds, should be handled with care. It is potentially sensitive to moisture, which can cause slow hydrolysis back to the corresponding quinolone.[2][3]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store the purified solid in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider placing it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
Data Summary: Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removal of minor impurities; final "polishing" step. | Bulk purification; separation of components with different polarities. |
| Typical Solvents/Eluents | Ethanol, Isopropanol, Ethyl Acetate, Hexane/EtOAc mixture.[4][6][7] | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%).[4][7] |
| Expected Purity | Can reach >99% if impurities are soluble in cold solvent. | Typically 95-98%; can be higher with optimized conditions. |
| Typical Recovery | 60-90%, highly dependent on solvent choice and technique. | 70-95%, dependent on loading and fraction collection. |
| Advantages | Simple setup, yields crystalline product, scalable. | High resolving power, versatile for various impurity profiles. |
| Disadvantages | Not effective for major impurities or isomers, risk of low recovery. | More complex, time-consuming, requires larger solvent volumes. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are visible, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add another 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[4]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf value for the product should be around 0.3 for optimal separation.[4]
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of DCM or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution). This will first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Purification Workflow
The following diagram illustrates the logical workflow for purifying crude this compound, from initial assessment to final purity confirmation.
Caption: Decision workflow for the purification of crude this compound.
References
-
Chen, X.-H., Li, Y.-M., Huang, X., & Hai, L. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(8), 2192-2195. Available at: [Link]
-
Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]
-
Wang, M.-F., et al. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Wang, M.-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Request PDF. Available at: [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]
- Google Patents. (1998). Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl). GB2322624A.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-7-nitroquinoline
Welcome to the technical support center for cross-coupling reactions involving 2-chloro-7-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this challenging heterocyclic scaffold. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and detailed experimental guides to help you achieve success in your synthetic endeavors.
The unique electronic nature of this compound—characterized by an electron-deficient aromatic system due to the nitro group and the potential for catalyst coordination with the quinoline nitrogen—presents specific hurdles. This guide explains the causality behind experimental choices to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: The difficulty arises from a combination of electronic and steric factors:
-
Electron-Deficient Ring System: The potent electron-withdrawing nitro group significantly deactivates the quinoline ring system.[1] This makes the crucial oxidative addition step of the palladium catalyst into the C-Cl bond kinetically slow and challenging.
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and inhibiting its turnover.
-
Nitro Group Reactivity: The nitro group itself can pose problems. Under certain conditions, especially with highly reactive catalyst systems or the presence of reducing agents, the nitro group can be reduced, leading to undesired side products.[2] Furthermore, phosphine ligands, commonly used in cross-coupling, can potentially reduce nitro groups, complicating the catalytic cycle.[2]
Q2: Which palladium catalysts and ligands are most effective for coupling with this compound?
A2: Due to the unreactive nature of the C-Cl bond in this electron-deficient system, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Success hinges on using a catalyst system that can accelerate the slow oxidative addition step. The most effective systems typically involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized ligand.
The key is to use electron-rich and sterically bulky phosphine ligands .[1][3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-Cl bond. The most successful ligands for this purpose are the dialkylbiaryl phosphines, often referred to as "Buchwald ligands."[1][3]
Q3: How do I select the optimal ligand for my specific reaction (e.g., Suzuki vs. Buchwald-Hartwig)?
A3: The choice of ligand is critical and depends on the specific cross-coupling reaction. While all aim to enhance catalyst activity, their structures are tailored for different mechanistic requirements.
| Ligand Class | Examples | Key Features | Best Suited For | Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. | Suzuki-Miyaura, Buchwald-Hartwig Amination. [1] | The steric bulk facilitates reductive elimination, the final product-forming step, while the electron-donating ability accelerates oxidative addition. |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand with a large "bite angle." | Suzuki-Miyaura. | The bidentate nature can stabilize the palladium complex, preventing the formation of inactive palladium black, especially at higher temperatures.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, even more so than phosphines. | Suzuki-Miyaura, Buchwald-Hartwig. | Their strong electron-donating ability creates a highly electron-rich palladium center, which is excellent for activating inert C-Cl bonds.[5] |
For this compound, ligands like SPhos and XPhos are excellent starting points for both Suzuki and Buchwald-Hartwig reactions due to their proven efficacy with electron-deficient aryl chlorides.[1][6]
Q4: What is the role of the base, and how do I choose the correct one?
A4: The base plays a crucial, non-interchangeable role that is specific to the reaction type:
-
Suzuki-Miyaura Coupling: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[1]
-
Buchwald-Hartwig Amination: The base deprotonates the amine (or amine-Pd complex) to generate the amide, which then undergoes reductive elimination.[4]
-
Sonogashira Coupling: A mild amine base (e.g., Et₃N, DIPEA) is used to deprotonate the terminal alkyne and scavenge the HX produced during the reaction.[7]
Selection Guide:
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often sufficient for reactive substrates, but may lead to low conversion with this compound.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Highly effective for challenging aryl chlorides.[1][6] K₃PO₄ is often the base of choice for difficult Suzuki couplings.
-
Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu): Primarily used in Buchwald-Hartwig aminations. Be cautious, as these strong bases can be incompatible with certain functional groups, like esters.[8]
For Suzuki couplings with this compound, K₃PO₄ is a robust first choice. For Buchwald-Hartwig aminations, NaOt-Bu is standard.
Q5: What are the best practices for solvent selection and reaction setup?
A5:
-
Solvent Choice: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, toluene, and THF .[1][9] For Suzuki reactions, a co-solvent of water is often required to dissolve the inorganic base.[1]
-
Degassing is CRITICAL: Palladium(0) catalysts are highly sensitive to oxygen. The presence of oxygen can lead to the oxidation of the phosphine ligand and the formation of inactive palladium oxides (palladium black), which results in homocoupling of the boronic acid and low conversion.[10] Always degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles) and run the reaction under a positive pressure of an inert gas.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, many cross-coupling reactions, particularly those sensitive to protodeborylation or other side reactions, benefit from anhydrous solvents.
Troubleshooting Guide for Cross-Coupling Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Logical Flow for Troubleshooting Low-Yielding Reactions
Caption: A decision tree to guide troubleshooting for low-yielding cross-coupling reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) oxidized to inactive Pd(II) or Pd black.[11] 2. Inappropriate Ligand: Ligand is not electron-rich or bulky enough to facilitate oxidative addition.[1] 3. Insufficient Base Strength: Base is too weak to promote transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig).[1][6] 4. Low Temperature: Insufficient thermal energy to overcome the activation barrier for oxidative addition. | 1. Ensure rigorous degassing of all solvents and run under a strict inert atmosphere (N₂ or Ar). Use a fresh batch of palladium precursor and ligand. 2. Switch to a more robust ligand system, such as XPhos or SPhos with Pd₂(dba)₃ or a pre-formed G2/G3/G4 precatalyst. 3. For Suzuki, switch to K₃PO₄. For Buchwald-Hartwig, ensure NaOt-Bu is fresh and handled under inert conditions. 4. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. |
| Dehalogenation of Starting Material | 1. Presence of a Hydride Source: Protic solvents (e.g., alcohols) or water can act as hydride sources. 2. Catalyst Decomposition: Decomposition of the catalyst can sometimes lead to pathways that favor hydrodehalogenation. | 1. Use high-purity, anhydrous solvents. If dehalogenation is a persistent issue, avoid alcohol co-solvents.[1] 2. Use a more stable palladium precatalyst (e.g., XPhos Pd G3) or adjust the ligand-to-metal ratio to better stabilize the active species. |
| Protodeborylation of Boronic Acid (Suzuki) | 1. Harsh Conditions: High temperatures and/or a very strong base can promote the cleavage of the C-B bond. 2. Excess Water: Water can facilitate the protodeborylation pathway. | 1. Lower the reaction temperature or use a milder base if possible (e.g., K₂CO₃ instead of K₃PO₄). 2. Use a boronic ester (e.g., a pinacol ester), which is generally more stable than the corresponding boronic acid.[1] Minimize the amount of water in the solvent system. |
| Reduction of the Nitro Group | 1. Reactive Pd-H Species: Formation of palladium hydride species, which can act as reducing agents. 2. Phosphine Ligand Oxidation: Some phosphine ligands can be oxidized by the nitro group, leading to its reduction.[2] | 1. Avoid potential hydride sources. Ensure the reaction is clean and free of impurities that could generate Pd-H. 2. If this is a major issue, consider using N-heterocyclic carbene (NHC) ligands, which are less prone to this side reaction. Screen different phosphine ligands, as some are more robust than others. |
Experimental Protocols & Workflows
The following are representative, detailed protocols for key cross-coupling reactions. These should serve as a robust starting point for your optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for coupling an arylboronic acid with this compound.
Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the C-N bond formation between this compound and a primary or secondary amine.
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.2-1.5 equiv).
-
Seal the tube, evacuate, and backfill with argon (3x).
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add degassed anhydrous toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PubMed Central.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020).
- Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (n.d.).
- Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research.
- Buchwald–Hartwig amin
- Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions. (n.d.). Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. (n.d.). Benchchem.
- Site-selective cross coupling by fine-tuning the supramolecular interaction. (2021).
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Poisoning and deactivation of palladium catalysts. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (n.d.). ChemRxiv.
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 2-Chloro-7-nitroquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Chloro-7-nitroquinoline. The inherent low solubility of this compound in many common organic solvents can present significant challenges during chemical reactions and subsequent purification steps. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues systematically, grounded in established chemical principles.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a rigid, planar aromatic structure. The presence of a highly polar, electron-withdrawing nitro group (-NO₂) and an electronegative chloro (-Cl) group introduces significant dipole moments.[1] However, the overall molecule has a largely non-polar aromatic surface area. This duality—polar functional groups on a non-polar scaffold—is the primary reason for its limited solubility in a single "ideal" solvent. Strong crystal lattice energy, common in such planar molecules, further impedes dissolution, requiring significant solvent-solute interactions to overcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are the first steps I should take?
A1: The initial choice of solvent is the most critical factor. The principle of "like dissolves like" is a good starting point, but the unique electronic nature of this compound requires careful consideration.[2]
Initial Troubleshooting Steps:
-
Re-evaluate Solvent Polarity: Your primary check should be the polarity of your solvent. While seemingly straightforward, the nitro and chloro groups make this molecule amenable to dissolution in polar aprotic solvents where strong dipole-dipole interactions can occur without the complication of hydrogen bonding from protic solvents.
-
Consult a Solvent Selection Table: Systematically screen a range of solvents from different classes.
Data Presentation: Solvent Selection Guide for this compound
| Solvent Class | Example Solvents | Rationale for Use | Potential Issues & Considerations |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Excellent choice. Their high polarity and ability to engage in dipole-dipole interactions effectively solvate the nitro group. Often used for nucleophilic aromatic substitution (SNAr) reactions.[3] | High boiling points can make removal difficult. Can be reactive under strongly basic or hot conditions. Must be anhydrous for many reaction types. |
| Ethers | Dioxane, THF | Moderate polarity. Good for reactions where polar aprotic solvents are too reactive or difficult to remove (e.g., some cross-coupling reactions).[4] | Lower boiling points may limit reaction temperature. Peroxide formation is a safety concern; always use fresh, inhibited solvents. |
| Aromatic | Toluene, Xylene | Generally poor solvents on their own due to their non-polar nature. However, they are often used in mixtures (co-solvents) or for reactions at high temperatures.[5] | Insoluble at room temperature. Required for some specific catalytic cycles (e.g., Suzuki coupling). |
| Chlorinated | DCM, Chloroform | Often used for analysis (e.g., NMR, TLC) but less common for reactions due to potential reactivity and environmental concerns. | Limited utility for achieving high concentrations. |
| Polar Protic | Ethanol, Isopropanol | Recrystallization from ethanol is a known procedure, indicating solubility at elevated temperatures.[6] Can be used in reactions where the protic nature does not interfere (e.g., some reductions). | Generally poor solubility at room temperature. The solvent can act as a nucleophile in the presence of a base. |
Q2: I've tried several individual solvents with limited success. What advanced techniques can I employ to increase solubility for my reaction?
A2: When single-solvent systems fail, a combination of thermal and compositional adjustments is the logical next step.
-
Thermal Energy (Heating): Increasing the temperature is the most common method to increase the dissolution rate and equilibrium solubility.
-
Causality: Heat provides the energy needed to break the solute-solute interactions within the crystal lattice, allowing the solvent-solute interactions to dominate.
-
Caution: Be mindful of the decomposition temperature of your substrate and potential for side reactions. Many quinoline derivatives are stable at elevated temperatures, but it is crucial to monitor reaction progress closely (e.g., by TLC or LC-MS).[7]
-
-
Co-solvent Systems: Using a mixture of two or more miscible solvents can fine-tune the polarity of the medium to match the solute.[8][9]
-
Causality: A classic example is a toluene/ethanol mixture. Toluene helps to solvate the aromatic quinoline core, while a smaller amount of ethanol can interact with the polar nitro group, disrupting the crystal lattice enough to allow the bulk solvent (toluene) to finish the job.
-
Application: This is particularly useful when a reaction requires a non-polar bulk medium (like in many cross-coupling reactions), but the starting material has poor solubility in it.
-
-
Mechanical Agitation (Sonication): Using an ultrasonic bath can aid in dissolving stubborn solids.
-
Causality: Sonication uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles). This process creates localized high-energy jets that break apart solid agglomerates, increasing the surface area available for solvation. It is a physical process that accelerates dissolution but does not change the thermodynamic solubility limit.
-
Visualization: Troubleshooting Workflow for Solubility Issues
Below is a logical workflow to guide your experimental decisions when encountering poor solubility.
Caption: A decision tree for systematically troubleshooting solubility.
Q3: I am struggling with purification. How do I select an effective recrystallization solvent for my product derived from this compound?
A3: Recrystallization is an excellent purification technique for this class of compounds, but solvent selection is paramount. An ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[10][11]
Experimental Protocols
Protocol 1: Step-by-Step Guide for Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude, dry product into several small test tubes.
-
Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures) dropwise, vortexing after each addition. Add just enough to make a slurry. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for recrystallization.
-
Heating: Take the test tubes that did not dissolve at room temperature and gently heat them in a sand or water bath. Continue to add the corresponding solvent dropwise until the solid just dissolves completely.
-
Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. A good solvent will show significant crystal growth during this phase.
-
Ice Bath: Place the tubes that formed crystals into an ice-water bath for 15-20 minutes to maximize crystal recovery.
-
Evaluation: The best solvent is the one that dissolved the compound when hot and yielded a large number of high-quality crystals upon cooling. Ethanol is a documented recrystallization solvent for the parent compound, this compound, and is an excellent starting point.[6]
Visualization: Principle of Recrystallization Solvent Selection
This diagram illustrates the relationship between the desired compound, impurities, and the solvent at different temperatures.
Caption: Ideal behavior of solute and impurities during recrystallization.
References
- BenchChem. (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis. BenchChem.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline. BenchChem.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Royal Society of Chemistry. (2018).
- NIH. (n.d.).
- Google Patents. (n.d.). Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl).
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- YouTube. (2007).
- BenchChem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. BenchChem.
Sources
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GB2322624A - Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl)-Benzaldehyde - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-7-nitroquinoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-7-nitroquinoline. This guide is designed to provide practical, in-depth solutions to common and complex challenges encountered during the work-up and purification of reactions involving this versatile synthetic intermediate. My aim is to move beyond simple procedural lists and offer insights grounded in chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Safety First: Essential Handling Precautions
Before commencing any experimental work, it is imperative to handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Exposure Routes: This compound can be harmful if inhaled, swallowed, or absorbed through the skin.[1][3] In case of contact, wash the affected area with plenty of soap and water and seek medical attention.[2][3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[4]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles frequent problems observed during reactions with this compound in a direct question-and-answer format.
Question 1: My TLC plate shows a new, highly polar spot that is not my desired product, especially at high reaction temperatures. What is it and how can I prevent it?
Answer: This is a classic and frequent issue. The new polar spot is almost certainly 2-hydroxy-7-nitroquinoline (the corresponding quinolone), the product of hydrolysis.
-
Causality: The C2 position on the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing effect of both the ring nitrogen and the C7-nitro group.[5] Water, even in trace amounts from wet solvents or atmospheric moisture, can act as a nucleophile, particularly at elevated temperatures, displacing the chloride.[6][7] This process is often accelerated in polar aprotic solvents like DMF or DMSO if they are not anhydrous.[7] Recent studies have also shown that even mild acids like formic acid can promote the hydrolysis of 2-chloroquinolines.[8][9]
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to rigorously exclude moisture.[6][7]
-
Temperature Control: Use the minimum temperature required for a reasonable reaction rate to kinetically disfavor the hydrolysis side reaction.[6]
-
Reagent Purity: Ensure nucleophiles and bases are dry.
-
Question 2: My nucleophilic aromatic substitution (SNAr) reaction with an amine or alcohol is sluggish and gives low conversion. What factors should I investigate?
Answer: Low conversion in SNAr reactions with this compound typically points to issues with reactivity or reaction conditions.
-
Causality & Solutions:
-
Nucleophilicity: The reactivity of the nucleophile is paramount. Weakly nucleophilic species (e.g., sterically hindered amines, phenols with electron-withdrawing groups) will react slowly. Consider converting the nucleophile to a more reactive form, such as using sodium methoxide instead of methanol or adding a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) to deprotonate the nucleophile in situ, which significantly increases its reactivity.[10]
-
Solvent Choice: The solvent must adequately dissolve both the substrate and the nucleophile. Polar aprotic solvents (DMF, DMSO, NMP) are generally excellent choices as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[6]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy associated with disrupting the aromaticity in the Meisenheimer intermediate.[10][11] If the reaction is clean but slow at a lower temperature, a careful, incremental increase in temperature is warranted.[7]
-
Question 3: I am attempting a Buchwald-Hartwig amination, and the reaction is failing or giving a complex mixture. What are the critical parameters for this specific substrate?
Answer: The Buchwald-Hartwig amination of aryl chlorides is significantly more challenging than that of aryl bromides or iodides and requires a carefully selected catalyst system.[12][13]
-
Causality & Solutions:
-
Ligand Choice (Critical): The oxidative addition of the C-Cl bond to the palladium(0) center is the rate-limiting step.[12][14] This step requires highly active catalysts. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.
-
Recommended Ligands: SPhos, XPhos, or other advanced biaryl phosphine ligands are field-proven for this type of transformation.[15]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[14] Sodium tert-butoxide (NaOt-Bu) is common, but for sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be milder yet effective alternatives.[12][15]
-
Catalyst Precursor: Use a reliable palladium precursor like Pd₂(dba)₃ or a pre-formed precatalyst. Pd(OAc)₂ can sometimes be unreliable for generating the active Pd(0) species.[13]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[15]
-
Question 4: During work-up, I'm struggling to separate my product from the unreacted starting material by column chromatography. What can I do?
Answer: This often occurs when the product has a polarity very similar to the starting material, this compound.
-
Causality & Solutions:
-
Drive the Reaction to Completion: The best solution is to avoid the problem. Push the reaction to full conversion by increasing the reaction time, adding a slight excess of the nucleophile, or moderately increasing the temperature. Monitor carefully by TLC.
-
Chromatography Optimization:
-
Solvent System: Perform a detailed TLC screen with various solvent systems. A shallow gradient elution during the column run can significantly improve the separation of closely eluting spots.[16] A common starting point is a gradient of ethyl acetate in hexanes.[16]
-
Column Dimensions: Do not overload the column. A good rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations. Use a longer, thinner column to increase the number of theoretical plates.
-
-
Recrystallization: If your product is a solid, recrystallization may be a highly effective alternative. Screen various solvents to find one where the product has high solubility at high temperatures and low solubility at room or cold temperatures, while the impurity (starting material) has different solubility characteristics.[16]
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low/No Reaction Conversion | 1. Weak nucleophile. 2. Insufficient temperature. 3. Poor solvent choice. | 1. Use a stronger base to deprotonate the nucleophile; use a salt form (e.g., NaOMe). 2. Incrementally increase temperature, monitoring for side products. 3. Switch to a polar aprotic solvent (e.g., anhydrous DMF, DMSO).[6] |
| Formation of Hydrolysis Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).[6][7] |
| Failed Buchwald-Hartwig Amination | 1. Inappropriate ligand. 2. Inactive catalyst. 3. Insufficiently strong base. | 1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos). 2. Use a fresh palladium source and degas the reaction mixture thoroughly. 3. Use a strong base like NaOt-Bu or K₃PO₄.[12][15] |
| Dehalogenation in Cross-Coupling | 1. Protic solvent contamination. 2. Catalyst decomposition pathways. | 1. Avoid protic solvents like alcohols. 2. Use a more stable palladium precatalyst; optimize ligand-to-metal ratio.[15] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general aqueous work-up procedure for a standard SNAr reaction involving this compound?
A1: A standard work-up aims to separate the organic product from inorganic salts, excess reagents, and the reaction solvent. The exact washes depend on the nature of your nucleophile.
-
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to room temperature. Pour it cautiously into a beaker containing cold water or crushed ice.[7][17][18] If your product is a solid, it may precipitate at this stage and can be collected by filtration.[7][18]
-
Extraction: If the product remains dissolved, transfer the mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.[18][19][20]
-
Washing: Combine the organic layers.
-
Neutral/Acidic Nucleophile: Wash with water, followed by saturated aqueous sodium bicarbonate (to remove any acidic byproducts), and finally with brine.[19]
-
Basic Nucleophile (e.g., amine): If excess amine is present, wash with dilute acid (e.g., 1M HCl) to protonate and remove it in the aqueous layer. Then wash with water and brine. Be cautious if your product is also basic, as it may partition into the aqueous layer.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[18][19][20]
-
Q2: How should I approach the work-up for a Suzuki-Miyaura coupling reaction?
A2: The work-up for a Suzuki coupling needs to remove the palladium catalyst, boronic acid-related species, and the base.
-
Step-by-Step Protocol:
-
Initial Filtration: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[21][22]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with water or a saturated aqueous solution of sodium bicarbonate to remove the base.
-
Boronic Acid Removal: To remove excess boronic acid and its byproducts, a wash with a mild base (e.g., 1M NaOH or K₂CO₃) can be effective, as it converts the boronic acid to a water-soluble boronate salt.
-
Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[21]
-
Q3: Can the nitro group on this compound be reduced, and how does that impact the work-up?
A3: Yes, the nitro group is readily reduced to a primary amine (7-amino-2-chloroquinoline), a very common transformation. This fundamentally changes the product's chemical properties from neutral to basic.
-
Common Reducing Agents & Work-up:
-
Tin(II) Chloride (SnCl₂): This is a very common method. The work-up involves neutralizing the acidic reaction mixture with a base like 2M KOH or saturated NaHCO₃. This precipitates tin salts, which must be thoroughly removed by filtering the entire mixture through a pad of Celite. The product is then extracted from the filtrate.[21]
-
Iron Powder (Fe) in Acetic Acid/Ethanol: After the reaction, the mixture is filtered through Celite while hot to remove the iron residues. The filtrate is concentrated, and the residue is neutralized with a base (e.g., NaHCO₃) before extraction.[21]
-
-
Key Consideration: The resulting 7-aminoquinoline product is basic. During an extractive work-up, washing with acid will protonate your product and pull it into the aqueous layer. Ensure the aqueous layer is basified (pH > 8) before re-extracting your product into an organic solvent.
Visualized Workflows and Logic
Visualizing the work-up and troubleshooting process can clarify decision-making during an experiment.
Caption: General Work-up Flowchart for an SNAr Reaction.
Caption: Troubleshooting Logic for Low-Yielding Suzuki Coupling.
References
- BenchChem (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis.
- Fisher Scientific. Safety Data Sheet: Benzenamine, 2-chloro-5-nitro-.
- Fisher Scientific (2021).
- Capot Chemical (2026).
- BenchChem (2025).
- Santa Cruz Biotechnology.
- BenchChem (2025). Reactivity of the nitro group in 4-Chloro-7-nitroquinoline.
- ChemicalBook (2025).
- BenchChem (2025). Technical Support Center: 4-Chloro-7-nitroquinoline.
- Cooperative Organic Chemistry Student Labor
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline.
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- BenchChem (2025).
- BenchChem. Avoiding degradation of 4-Chloro-7-nitroquinoline during reaction.
- Chemistry LibreTexts (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- RSC Publishing (2025). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
- Wikipedia.
- Chemistry LibreTexts (2023).
- BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- YouTube (2019).
- Thieme (2005). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to....
- J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.
- Reddit (2018).
Sources
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Technical Support Center: Monitoring 2-Chloro-7-nitroquinoline Reactions by TLC
Welcome to the technical support center for monitoring reactions of 2-Chloro-7-nitroquinoline using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the successful application of TLC in your synthetic workflows. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and interpret your results with confidence.
I. Core Principles: Why TLC is Essential for this compound Reactions
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique indispensable for monitoring the progress of organic reactions.[1] For transformations involving this compound, such as nucleophilic aromatic substitution (SNAr), TLC allows for the real-time visualization of the consumption of the starting material and the concurrent formation of the product.[2][3] The significant difference in polarity between the electrophilic starting material and its typically more polar substituted products results in distinct Retention Factor (Rf) values, making TLC an ideal monitoring tool.[1]
II. Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to be a self-validating system, incorporating a co-spot to ensure accurate interpretation of the results.[1][4]
Step 1: Preparation of the Developing Chamber
-
Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. The solvent level must be below the baseline you will draw on your TLC plate.[1][5]
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.[5]
-
Cover the chamber tightly to allow the atmosphere inside to become saturated with solvent vapors. This is crucial for achieving reproducible Rf values.
Step 2: Spotting the TLC Plate
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (F₂₅₄).[5]
-
Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[6]
-
Prepare a dilute solution of your this compound starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.
-
Withdraw a small aliquot of your reaction mixture and spot it onto the "RM" lane.[7]
-
For the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[1][6]
Step 3: Development and Visualization
-
Carefully place the spotted TLC plate into the equilibrated developing chamber.[1]
-
Allow the solvent to ascend the plate by capillary action until the solvent front is about 1 cm from the top.[6]
-
Remove the plate and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.[5][8] Circle the visible spots with a pencil.
-
If necessary, use a secondary visualization method, such as an iodine chamber or a potassium permanganate stain, for compounds that are not UV-active.[1]
Step 4: Interpretation
-
Reaction Progress: The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time, accompanied by the appearance and intensification of a new product spot.[1]
-
Confirmation of Identity: The "Co" spot is critical for distinguishing the product from the starting material, especially if their Rf values are similar.[6] If the product and starting material are different, the co-spot will show two distinct spots.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
Caption: A Troubleshooting Decision Diagram for Common TLC Issues.
V. References
-
Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem. Available from:
-
Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC) - Benchchem. Available from:
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF - ResearchGate. Available from:
-
TLC troubleshooting | - ChemBAM. Available from:
-
Troubleshooting for Thin Layer Chromatography - SiliCycle. Available from:
-
Technical Support Center: Column Chromatography of Quinoline Derivatives - Benchchem. Available from:
-
SiliaPlate TLC Practical Guide - SiliCycle. Available from:
-
TLC Visualization Reagents - EPFL. Available from:
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available from:
-
TLC Visualization Methods. Available from:
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available from:
-
Technical Support Center: Identification of Byproducts in 4-Chloro-7-nitroquinoline Synthesis - Benchchem. Available from:
-
TLC Troubleshooting with SiliCycle's SiliaPlate. Available from:
-
Issues - Chemistry Teaching Labs - University of York. Available from:
-
Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. Available from:
-
TLC Tips and Tricks | Merck. Available from:
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. Available from:
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. Available from:
-
Chromatography: How to Monitor by TLC - Department of Chemistry : University of Rochester. Available from:
-
A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution - Benchchem. Available from:
-
Reactivity Showdown: A Comparative Guide to 2,6-Dichloro-5-nitroquinoline and 7-Chloro-6 - Benchchem. Available from:
-
2.3B: Uses of TLC - Chemistry LibreTexts. Available from:
-
Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline - Benchchem. Available from:
-
reactivity of the nitro group in 4-Chloro-7-nitroquinoline - Benchchem. Available from:
-
Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis - Benchchem. Available from:
-
Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide - Benchchem. Available from:
-
Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC) - Benchchem. Available from:
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available from:
-
Technical Support Center: Purification of 4-Chloro-7-nitroquinoline - Benchchem. Available from:
-
An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline - Benchchem. Available from:
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-7-Nitroquinoline
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of molecular structures is a cornerstone of successful research. Substituted quinolines, such as 2-chloro-7-nitroquinoline, are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active agents. This guide provides an in-depth technical overview of the ¹H NMR characterization of this compound, offering insights into experimental design, data interpretation, and a comparative look at alternative analytical techniques.
The Pivotal Role of ¹H NMR in Structural Elucidation of Substituted Quinolines
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules.[1] For substituted quinolines, ¹H NMR provides critical information regarding the substitution pattern on the bicyclic ring system. The chemical shift (δ), spin-spin coupling (J), and multiplicity of each proton signal offer a detailed electronic and conformational map of the molecule.
The quinoline ring system's protons are distributed between a benzene and a pyridine ring, leading to a complex but interpretable ¹H NMR spectrum.[2] The presence of substituents, such as the chloro and nitro groups in this compound, induces significant changes in the electronic environment of the ring protons, thereby altering their chemical shifts and coupling patterns. Understanding these substituent effects is key to accurate spectral assignment.
Interpreting the ¹H NMR Spectrum: A Predictive Analysis
While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, we can leverage predictive models and data from structurally similar compounds to forecast its spectral characteristics. For this purpose, we will reference the predicted ¹H NMR data for a closely related isomer, 7-chloro-6-nitroquinoline, and discuss the expected variations for our target molecule.
The predicted ¹H NMR spectral data for a related compound, 7-chloro-6-nitroquinoline, in deuterated chloroform (CDCl₃) is presented in Table 1.[3]
Table 1: Predicted ¹H NMR Spectral Data for 7-Chloro-6-nitroquinoline [3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |
| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz |
| H-4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 Hz |
| H-5 | 8.6 - 8.8 | s | - |
| H-8 | 8.1 - 8.3 | s | - |
For this compound, we would anticipate a different set of chemical shifts and coupling patterns due to the altered positions of the substituents. The electron-withdrawing nature of the chloro and nitro groups will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).
Anticipated ¹H NMR Characteristics of this compound:
-
H-3 and H-4: The protons on the pyridine ring, H-3 and H-4, would likely appear as doublets, coupled to each other. The chloro group at position 2 will influence their chemical shifts.
-
H-5, H-6, and H-8: The protons on the benzene ring will exhibit a more complex splitting pattern. The powerful electron-withdrawing nitro group at position 7 will strongly deshield the ortho proton (H-6 and H-8), shifting them significantly downfield. These protons would likely appear as a doublet and a doublet of doublets, respectively, depending on their coupling with neighboring protons. The proton at H-5 would also be affected, likely appearing as a doublet of doublets.
To visualize the expected relationships and provide a framework for spectral assignment, the molecular structure of this compound with labeled protons is shown below.
Caption: Molecular structure of this compound with protons labeled for NMR assignment.
Experimental Protocol for ¹H NMR Analysis
The following protocol outlines a standardized procedure for the preparation and analysis of a substituted quinoline sample by ¹H NMR spectroscopy.[3]
Materials:
-
High-purity this compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high isotopic purity
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tube of good quality
-
Pipettes and vials
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters. Typical parameters for a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Caption: Workflow for the ¹H NMR characterization of this compound.
Comparison with Alternative Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves the use of complementary analytical techniques. Table 2 provides a comparison of ¹H NMR with other common spectroscopic methods used for the characterization of substituted quinolines.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the proton framework, including connectivity and stereochemistry.[1] | Non-destructive, provides unambiguous structural information. | Requires soluble samples, can have sensitivity limitations for very small sample amounts. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule.[3] | Complements ¹H NMR, provides information on non-protonated carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns.[4] | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple, good for identifying key functional groups (e.g., nitro group). | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state. | Provides the most complete structural information. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and application in various research fields, particularly in drug discovery. A thorough understanding of the principles of ¹H NMR, coupled with a systematic approach to data acquisition and interpretation, allows for the confident elucidation of its structure. By integrating ¹H NMR data with information from other analytical techniques, researchers can achieve a comprehensive and unambiguous characterization of this important heterocyclic compound.
References
- BenchChem. (2025).
- UNCW Institutional Repository. (n.d.).
- TSI Journals. (n.d.).
- The Royal Society of Chemistry. (2014).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Govindaraju, V., Young, K., & Maudsley, A. A. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
- ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 1H NMR spectrum.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
- BLD Pharm. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.).
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Biosynth. (n.d.). 2-chloro-3-nitroquinoline.
- ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum.
- BenchChem. (2025).
Sources
A Comparative Guide to the Reactivity of 2-Chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The synthetic utility of these heterocycles is often unlocked through the functionalization of halogenated precursors. Among these, chloroquinolines serve as versatile intermediates, with the reactivity of the carbon-chlorine bond being paramount for introducing molecular diversity.
This guide provides an in-depth, data-driven comparison of the reactivity of 2-chloro-7-nitroquinoline against other key chloroquinoline isomers. We will explore the nuanced interplay of electronic effects that govern their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis. For researchers and drug development professionals, a clear understanding of these reactivity patterns is essential for rational substrate selection and efficient synthesis design.
Theoretical Framework: Principles of Reactivity in Chloroquinolines
The reactivity of chloroquinolines in SNAr reactions is primarily dictated by the electronic landscape of the heterocyclic ring system. The reaction proceeds through a two-step addition-elimination mechanism involving a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction's activation energy and, consequently, its rate.
Two core factors govern this stability:
-
Inherent Ring Electronics: The quinoline ring system is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced in the pyridine ring, making the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.[3][4] Studies on analogous systems often show that the C4 position is more activated than the C2 position.[5]
-
Substituent Effects: The presence of electron-withdrawing groups (EWGs) dramatically enhances reactivity. The nitro group (–NO₂) is one of the most powerful EWGs used in this context.[6][7] When positioned ortho or para to the leaving group (the chlorine atom), an EWG can directly stabilize the negative charge of the Meisenheimer complex through resonance, significantly lowering the reaction's activation energy and accelerating the substitution.[2][8]
In this compound, the activating nitro group is located on the carbocyclic (benzene) ring. While it does not have a direct ortho or para relationship to the C2 chlorine atom in the pyridine ring, its strong inductive and resonance effects are transmitted through the fused system, enhancing the electrophilicity of the C2 position compared to unsubstituted 2-chloroquinoline.[9][10]
Experimental Design for Comparative Reactivity Analysis
To objectively compare the reactivity of this compound, a standardized experimental protocol is necessary. This protocol is designed as a self-validating system, ensuring that any observed differences in reaction rates are attributable to the inherent properties of the substrates.
Objective: To determine the relative rates of nucleophilic aromatic substitution for a series of chloroquinoline isomers under identical reaction conditions.
Reaction: Ethanolysis of chloroquinolines using sodium ethoxide. This reaction is a classic SNAr process with a small, potent nucleophile, minimizing steric complications.
Substrates for Comparison:
-
This compound: The primary subject of this guide.
-
2-Chloroquinoline: The unactivated baseline for the C2 position.
-
4-Chloroquinoline: A positional isomer to compare the reactivity of the C4 vs. C2 position.
-
7-Chloro-6-nitroquinoline: An isomer where the nitro group is ortho to the leaving group, predicted to be highly reactive.[8]
Detailed Experimental Protocol: Kinetic Analysis of Ethanolysis
-
Materials:
-
This compound (Substrate A)
-
2-Chloroquinoline (Substrate B)
-
4-Chloroquinoline (Substrate C)
-
7-Chloro-6-nitroquinoline (Substrate D)
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Dry Toluene
-
Dodecane (internal standard for GC/HPLC analysis)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Step 1: Preparation of Sodium Ethoxide Solution (0.5 M)
-
Under an inert nitrogen atmosphere, carefully add sodium metal (1.15 g, 50 mmol) in small portions to anhydrous ethanol (80 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, cooled in an ice bath.
-
Once all the sodium has dissolved, add additional anhydrous ethanol to bring the total volume to 100 mL. This stock solution must be used fresh.
-
-
Step 2: Reaction Setup and Monitoring
-
For each substrate, add the chloroquinoline (1.0 mmol), dodecane (1.0 mmol, internal standard), and dry toluene (5 mL) to a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Place the flasks in a pre-heated oil bath maintained at a constant temperature (e.g., 60 °C).
-
Allow the solutions to equilibrate thermally for 10 minutes.
-
At time t=0, rapidly add the prepared sodium ethoxide solution (4.0 mL, 2.0 mmol, 2.0 eq) to each flask via syringe.
-
Immediately withdraw a small aliquot (~0.1 mL), quench it with dilute HCl, and extract with ethyl acetate. This is the t=0 sample.
-
Withdraw subsequent aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes). Quench and extract each sample in the same manner.
-
-
Step 3: Analysis
-
Analyze each quenched sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Determine the ratio of the peak area of the starting chloroquinoline to the peak area of the internal standard (dodecane).
-
Plot the concentration of the starting material versus time for each substrate.
-
-
Step 4: Data Interpretation
-
From the concentration vs. time plots, determine the initial reaction rate for each substrate.
-
Calculate the relative reactivity by normalizing the rates to the rate of the least reactive substrate (expected to be 2-chloroquinoline).
-
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study.
Comparative Reactivity Data
While direct, side-by-side kinetic data for this specific set of compounds under identical conditions is sparse in the literature, a robust qualitative and quantitative estimation can be made based on established principles of physical organic chemistry.[8] The following table summarizes the predicted relative reactivity based on the electronic factors discussed.
| Substrate | Structure | Key Electronic Factors | Predicted Relative Rate (vs. 2-Chloroquinoline) | Predicted Reactivity |
| 2-Chloroquinoline | 2-Cl | Baseline: C2 position is activated by ring N, but no other EWGs. | 1 | Low |
| 4-Chloroquinoline | 4-Cl | Positional Activation: C4 is generally more electrophilic than C2 due to stronger influence from ring N.[4] | ~5 - 10 | Moderate |
| This compound | 2-Cl, 7-NO₂ | EWG Activation: Strong electron-withdrawing nitro group on the benzo ring enhances C2 electrophilicity.[9] | ~50 - 150 | High |
| 7-Chloro-6-nitroquinoline | 7-Cl, 6-NO₂ | Ortho-EWG Activation: Powerful resonance stabilization of the Meisenheimer intermediate by the ortho-nitro group.[8] | >10,000 | Very High |
Mechanistic Insights
The profound difference in reactivity between the isomers is best understood by examining the stability of the Meisenheimer complex formed during the rate-determining step.
For This compound , the incoming nucleophile (e.g., Ethoxide) attacks the C2 position. The negative charge of the resulting intermediate is stabilized by the electronegative ring nitrogen and, to a lesser extent, by the inductive and resonance effects of the C7-nitro group transmitted through the π-system.
In contrast, for a highly reactive isomer like 7-chloro-6-nitroquinoline , the nucleophilic attack at C7 results in an intermediate where the negative charge can be delocalized directly onto the oxygen atoms of the ortho-nitro group. This direct resonance stabilization provides a much lower energy pathway for the reaction, leading to a dramatically faster rate.
Mechanism of Nucleophilic Aromatic Substitution
Caption: SNAr mechanism for this compound.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is significantly enhanced compared to its unactivated counterpart, 2-chloroquinoline. This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group at the C7 position, which increases the electrophilicity of the C2 carbon.
However, its reactivity is context-dependent and heavily influenced by isomerism. It is less reactive than 4-chloroquinoline, where the chlorine is at the more electronically favored C4 position. Furthermore, it is substantially less reactive than isomers like 7-chloro-6-nitroquinoline, where the nitro group is positioned ortho to the leaving group, providing powerful resonance stabilization to the reaction intermediate.
For synthetic chemists, this guide underscores a critical principle: while the presence of an activating group is important, its position relative to the reaction center is the dominant factor in determining reaction rates in SNAr chemistry. This knowledge enables the strategic selection of isomers to achieve desired transformations with optimal efficiency.
References
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Institutes of Health (NIH). [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013). Brieflands. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
The following results have been obtained during the kinetic studies of the reaction:2A + B ® C + D. (2025). YouTube. [Link]
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A Comparative Guide to the 13C NMR Analysis of 2-Chloro-7-nitroquinoline and its Derivatives
This guide provides an in-depth analysis of the ¹³C NMR spectral characteristics of 2-chloro-7-nitroquinoline, a key heterocyclic scaffold in medicinal chemistry. By leveraging experimental data from foundational analogs, we will construct a detailed spectral profile of the target molecule and compare it with a functionalized derivative. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic techniques for unambiguous structural elucidation.
The Foundational Principles: Substituent Effects on the Quinoline Scaffold
Understanding the ¹³C NMR spectrum of a polysubstituted quinoline begins with analyzing the influence of each substituent independently. The electron density, and thus the chemical shift, of each carbon atom in the quinoline ring is predictably altered by the electronic properties (inductive and resonance effects) of attached functional groups.
To build our analysis, we will first examine the experimental ¹³C NMR data for two key precursors: 2-chloroquinoline and 7-nitroquinoline.
-
The Chloro Substituent (-Cl): At position C-2, the highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect significantly deshields the directly attached carbon (C-2), causing its resonance to appear far downfield. A weaker deshielding effect is also transmitted through the π-system to other carbons, notably C-4.
-
The Nitro Substituent (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a potent resonance effect (-M). When placed at C-7, it dramatically deshields the ipso-carbon (C-7) and also influences the electronic environment of adjacent carbons within the benzo-fused ring.
The table below presents a comparison of the experimental ¹³C NMR chemical shifts for quinoline, 2-chloroquinoline, and 7-nitroquinoline, illustrating these effects.
Table 1: Experimental ¹³C NMR Chemical Shift Data (δ, ppm) for Quinoline and Key Analogs
| Carbon | Quinoline (CDCl₃) | 2-Chloroquinoline (CDCl₃)[1][2] | 7-Nitroquinoline[3][4] |
| C-2 | 150.3 | 151.8 | 151.1 |
| C-3 | 121.1 | 123.0 | 122.2 |
| C-4 | 136.0 | 139.8 | 136.9 |
| C-4a | 128.2 | 127.4 | 129.4 |
| C-5 | 127.7 | 127.6 | 129.1 |
| C-6 | 126.5 | 127.3 | 124.6 |
| C-7 | 129.4 | 129.2 | 145.4 |
| C-8 | 129.5 | 130.4 | 124.4 |
| C-8a | 148.4 | 147.9 | 148.8 |
Predicted ¹³C NMR Profile of this compound
The presence of both a chloro group at C-2 and a nitro group at C-7 results in a spectrum where the electronic effects are combined. The carbons in the pyridine ring (C-2, C-3, C-4) will be primarily influenced by the chlorine, while the carbons in the benzene ring (C-5, C-6, C-7, C-8) will be dominated by the effects of the nitro group.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~152.5 | Strong deshielding due to the inductive effect of the directly bonded chlorine atom. |
| C-3 | ~123.5 | Adjacent to the chloro-substituted carbon, showing moderate deshielding. |
| C-4 | ~140.2 | Deshielded by proximity to the nitrogen atom and the C-2 chloro group. |
| C-4a | ~128.0 | Bridgehead carbon, less affected by substituents. Shift is primarily influenced by the nitro group's resonance effect. |
| C-5 | ~129.5 | Influenced by the resonance-withdrawing effect of the nitro group at the para position. |
| C-6 | ~125.0 | Ortho to the nitro group, showing moderate deshielding. |
| C-7 | ~146.0 | Strong deshielding from the directly bonded, powerfully electron-withdrawing nitro group. |
| C-8 | ~124.8 | Ortho to the nitro group, experiences deshielding. |
| C-8a | ~148.5 | Bridgehead carbon adjacent to nitrogen, value remains relatively stable. |
Comparative Analysis: The Impact of Derivatization at C-2
To demonstrate the predictive power of ¹³C NMR analysis, we will compare our target compound with a logical derivative: 2-methoxy-7-nitroquinoline . Replacing the electron-withdrawing chloro group with an electron-donating methoxy group (-OMe) introduces significant and predictable changes in the spectrum. The methoxy group exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M).
Table 3: Comparative ¹³C NMR Analysis of 2-Substituted-7-nitroquinolines
| Carbon | This compound (Predicted δ, ppm) | 2-Methoxy-7-nitroquinoline (Predicted δ, ppm) | Key Spectral Change & Rationale |
| C-2 | ~152.5 | ~162.0 | Strong Deshielding: The +M effect of the -OMe group donates electron density into the ring but results in a highly deshielded ipso-carbon, a characteristic feature of alkoxy-aromatics. |
| C-3 | ~123.5 | ~115.0 | Strong Shielding: The ortho position to the -OMe group is strongly shielded due to the +M (resonance) effect. This is a dramatic upfield shift. |
| C-4 | ~140.2 | ~138.0 | Moderate Shielding: The para position also experiences shielding from the +M effect of the methoxy group. |
| C-7 | ~146.0 | ~146.0 | No Change: The chemical shift of C-7 is dominated by the nitro group and is too distant to be significantly affected by the change at C-2. |
| OCH₃ | N/A | ~54.0 | New Signal: Appearance of a new peak in the aliphatic region corresponding to the methoxy carbon. |
This comparative analysis underscores how ¹³C NMR serves as a sensitive probe for electronic changes within a molecule, allowing for confident verification of synthetic transformations.
Field-Proven Experimental Protocol for Data Acquisition
Acquiring high-quality, reproducible ¹³C NMR data is paramount. The following protocol outlines a self-validating system for the analysis of quinoline derivatives. The causality behind each step is explained to ensure technical accuracy and robust results.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh 10-20 mg of the purified quinoline derivative.
-
Causality: This mass ensures sufficient concentration for the less sensitive ¹³C nucleus, balancing signal strength with solubility.
-
Action: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube.[5]
-
Causality: The deuterated solvent is essential for the spectrometer's field-frequency lock system and avoids overwhelming solvent signals in the spectrum. The choice of solvent depends on the sample's solubility.
-
Action: Add a minimal amount of tetramethylsilane (TMS) if an internal standard is required, though modern spectrometers can reference the residual solvent peak.
-
Causality: TMS provides a reference signal at 0.00 ppm, but referencing the known solvent signal (e.g., CDCl₃ at 77.16 ppm) is often more convenient and avoids sample contamination.
-
-
Spectrometer Setup and Calibration:
-
Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz ¹H frequency).
-
Causality: Higher field strengths provide better signal dispersion and sensitivity.
-
Action: Lock the spectrometer onto the deuterium signal of the solvent.
-
Causality: The lock system compensates for magnetic field drift over the course of the experiment, ensuring spectral accuracy.
-
Action: Shim the magnetic field by optimizing the deuterium lock signal.
-
Causality: Shimming homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks and accurate integrations.
-
-
¹³C NMR Spectrum Acquisition:
-
Action: Select a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Action: Set the acquisition parameters. A typical starting point would be:
-
Pulse Angle (p1): 30 degrees.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans (ns): 1024 or more.
-
-
Causality: A 30° pulse angle allows for faster pulsing without saturating the signals. A 2-second relaxation delay is a crucial choice; it provides sufficient time for most carbon nuclei to relax back to equilibrium. Quaternary carbons, which lack attached protons and have long relaxation times, benefit from this delay, ensuring their signals are not attenuated. A high number of scans is necessary to average out noise and obtain a clear spectrum due to the low natural abundance (1.1%) of the ¹³C isotope.
-
-
Data Processing:
-
Action: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Causality: These processing steps convert the time-domain signal into the familiar frequency-domain spectrum, ensure the peaks are correctly shaped (phased), and provide a flat baseline for accurate analysis.
-
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Chloro-7-nitroquinoline Reaction Products
This guide provides an in-depth, objective comparison of mass spectrometry-based analytical techniques for the characterization of reaction products derived from 2-Chloro-7-nitroquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the underlying chemical principles, comparative performance data of various analytical approaches, and detailed experimental protocols to ensure robust and reliable results.
Introduction: The Synthetic Versatility and Analytical Challenges of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in a multitude of biologically active compounds. The presence of a nitro group, a potent electron-withdrawing group, and a labile chlorine atom at the 2-position renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, at the C2 position, paving the way for the synthesis of diverse compound libraries for drug discovery and other applications.
The successful synthesis and purification of these derivatives, however, necessitate rigorous analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. The choice of the appropriate MS technique is paramount and depends on the physicochemical properties of the analytes, the complexity of the reaction mixture, and the specific analytical goals. This guide will navigate the intricacies of analyzing this compound and its reaction products, empowering researchers to make informed decisions in their analytical workflows.
Comparative Analysis of Mass Spectrometry Techniques
The two primary mass spectrometry-based methods for the analysis of small organic molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these two powerful techniques hinges on the volatility and thermal stability of the analytes .
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique. | Primarily Electrospray Ionization (ESI), a "soft" ionization technique. |
| Fragmentation | Extensive fragmentation, providing a detailed fingerprint of the molecule. | Minimal in-source fragmentation; tandem MS (MS/MS) is used for controlled fragmentation. |
| Analyte Scope | Suitable for volatile, non-polar to moderately polar compounds. | Ideal for a wide range of compounds, including polar, non-volatile, and thermally labile molecules.[1][2] |
| Sensitivity | Excellent for volatile analytes. | Generally offers higher sensitivity, especially for larger and more polar molecules.[1] |
| Library Matching | Extensive and well-established EI spectral libraries (e.g., NIST) facilitate compound identification. | ESI-MS/MS libraries are growing but are less comprehensive than EI libraries. |
For the analysis of this compound and its derivatives, both GC-MS and LC-MS can be employed, but their applicability depends on the nature of the substituent introduced. The parent compound and simple, relatively non-polar derivatives may be amenable to GC-MS analysis. However, for a broader range of derivatives, particularly those with increased polarity and lower volatility (e.g., those bearing amino or hydroxyl groups), LC-MS is the more versatile and often necessary choice.
Understanding the Fragmentation Patterns: A Key to Structural Elucidation
The interpretation of mass spectra is fundamental to identifying the structures of reaction products. The fragmentation patterns observed are dictated by the ionization method employed and the inherent stability of the resulting ions.
Electron Ionization (EI) Fragmentation
In EI-MS, the high-energy electrons used for ionization induce significant fragmentation of the molecular ion. For quinoline derivatives, characteristic fragmentation pathways include:
-
Loss of HCN: A common fragmentation for the quinoline ring system, leading to the formation of an indenyl cation.
-
Loss of the C2-substituent: Cleavage of the bond between the quinoline ring and the substituent at the 2-position.
-
Fragmentation of the nitro group: Loss of NO (m/z 30) or NO₂ (m/z 46).
The resulting mass spectrum serves as a unique fingerprint for the compound, which can be compared against spectral libraries for identification.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID).
For 2-substituted-7-nitroquinolines, the fragmentation in ESI-MS/MS will be influenced by the nature of the substituent. Common fragmentation pathways include:
-
Loss of the substituent: Similar to EI, the bond between the quinoline ring and the substituent can cleave.
-
Fragmentation of the substituent itself: If the substituent is a larger functional group, it can undergo its own characteristic fragmentation.
-
Loss of small neutral molecules: Such as H₂O, NH₃, or CO, depending on the functional groups present.
The ability to control the fragmentation energy in MS/MS experiments provides a powerful tool for detailed structural analysis.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of a representative 2-substituted-7-nitroquinoline and its subsequent analysis by both GC-MS and LC-MS.
Synthesis of 2-Ethoxy-7-nitroquinoline via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 2-Ethoxy-7-nitroquinoline from this compound and sodium ethoxide, a classic example of a nucleophilic aromatic substitution reaction.[3]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Dry toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol. The reaction is exothermic and should be cooled as needed.[3]
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of this compound in dry toluene.[3]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Ethoxy-7-nitroquinoline.[3]
GC-MS Analysis Protocol
This protocol is suitable for the analysis of this compound and its more volatile derivatives.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
GC-MS System and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
LC-MS/MS Analysis Protocol
This protocol is broadly applicable to this compound and its derivatives, especially those that are less volatile or more polar.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS System and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS/MS: For fragmentation analysis, select the protonated molecule ([M+H]⁺) as the precursor ion and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.
Conclusion
The mass spectrometric analysis of this compound and its reaction products is a critical component of the synthetic workflow. A thorough understanding of the capabilities and limitations of different MS techniques, coupled with a knowledge of the fragmentation patterns of this class of compounds, is essential for accurate structural elucidation. While GC-MS can be a valuable tool for more volatile derivatives, LC-MS/MS offers greater versatility and is often the method of choice for a diverse range of substituted quinolines. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the characterization of these synthetically important molecules.
References
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kovács, B., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1237-1246. [Link]
-
Accurate Mass Spectrometry. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
-
Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series, 2428, 012038. [Link]
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives of Military Medicine, 2(1), e15957. [Link]
-
Gotor-Lobato, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 69-77. [Link]
-
Deme, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 382-411. [Link]
-
da Silva, V. C., et al. (2021). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 35(S2), e9093. [Link]
-
Wang, R., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]
-
Yang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819. [Link]
Sources
- 1. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Assessing the Purity of 2-Chloro-7-nitroquinoline
Introduction
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Chloro-7-nitroquinoline is a key building block in the synthesis of a variety of pharmacologically active compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in regulatory submissions. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering insights into method selection, development, and validation, supported by detailed experimental protocols.
At its core, a robust analytical method must be able to separate the main compound from its potential impurities, which may include starting materials, isomers (such as other positional isomers of chloro-nitroquinoline), and degradation products. This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, detailing the rationale behind the choice of stationary phase and mobile phase composition.
Understanding the Analyte: this compound
This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with a chloro and a nitro group, imparts a moderate level of hydrophobicity. This makes it an ideal candidate for analysis by reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar. The presence of the nitroquinoline chromophore allows for sensitive detection using UV-Vis spectrophotometry. Based on the UV-Vis absorption characteristics of similar nitroquinoline derivatives, a detection wavelength in the range of 254 nm to 330 nm is expected to provide a strong signal.[1][2]
Primary HPLC Method: C18 Reversed-Phase with Gradient Elution
The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[3] A gradient elution, where the mobile phase composition is changed over time, is particularly useful for purity analysis as it allows for the effective elution of both less retained (more polar) and strongly retained (more nonpolar) impurities within a reasonable timeframe.
Causality Behind Experimental Choices
-
Stationary Phase (C18): The C18 stationary phase provides strong hydrophobic interactions with the aromatic quinoline ring of this compound, ensuring good retention and separation from polar impurities.
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Water is the weak solvent. A gradient from a higher aqueous content to a higher organic content will elute compounds in order of increasing hydrophobicity.
-
Acidic Modifier (Formic Acid): The addition of a small amount of acid, such as formic acid, to the mobile phase helps to protonate any residual silanols on the silica-based stationary phase, which can reduce peak tailing. It also ensures consistent ionization of the analyte if it has any basic character, leading to sharper, more symmetrical peaks.
-
Detection Wavelength (254 nm): A wavelength of 254 nm is a common choice for aromatic compounds as it is near the absorption maximum for many aromatic systems and is a standard wavelength on many UV detectors.
Experimental Protocol: C18 RP-HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a diode array or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Filter and degas both mobile phases before use.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
System Suitability: Before sample analysis, perform system suitability tests as outlined in USP General Chapter <621> to ensure the chromatographic system is performing adequately.[1][4] This typically includes replicate injections of a standard solution to check for:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for at least five replicate injections.
-
Theoretical Plates (N): A measure of column efficiency.
Method Validation
This method should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.[5][6] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation Studies
To establish the stability-indicating nature of this method, forced degradation studies should be performed.[7][8] This involves subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method should be able to separate the intact drug from these degradation products.
Visual Workflow: C18 RP-HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using C18 RP-HPLC.
Comparative HPLC Method: Phenyl-Hexyl Reversed-Phase with Isocratic Elution
To provide a meaningful comparison, an alternative HPLC method utilizing a different stationary phase chemistry is proposed. A Phenyl-Hexyl column offers a different selectivity compared to a standard C18 column, particularly for aromatic compounds.[9][10] The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of this compound and its aromatic impurities, leading to different retention times and potentially better resolution of closely related substances. An isocratic elution, where the mobile phase composition remains constant, can be a simpler and faster alternative if the impurities have similar hydrophobicities to the main compound.
Causality Behind Experimental Choices
-
Stationary Phase (Phenyl-Hexyl): The combination of the hexyl alkyl chain and the terminal phenyl group provides both hydrophobic and π-π interaction capabilities. This can alter the elution order and improve the separation of aromatic isomers compared to a C18 column.[8]
-
Isocratic Elution: If the potential impurities are known and have retention times close to the main peak, an optimized isocratic method can offer faster analysis times and reduced solvent consumption compared to a gradient method.
Experimental Protocol: Phenyl-Hexyl RP-HPLC Method
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a diode array or UV-Vis detector.
-
Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Sample Preparation:
-
As per the C18 RP-HPLC method.
Chromatographic Conditions:
-
Mobile Phase: A pre-mixed and degassed solution of Acetonitrile and Water with 0.1% Formic Acid (e.g., 55:45 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 5-10 minutes) for the main peak.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
System Suitability and Method Validation:
-
As per the C18 RP-HPLC method.
Visual Workflow: Phenyl-Hexyl RP-HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using Phenyl-Hexyl RP-HPLC.
Comparison of HPLC Methods
The choice between the C18 gradient method and the Phenyl-Hexyl isocratic method will depend on the specific impurity profile of the this compound sample.
| Feature | C18 with Gradient Elution | Phenyl-Hexyl with Isocratic Elution |
| Selectivity | Primarily based on hydrophobicity. | Based on a combination of hydrophobicity and π-π interactions. Potentially better for aromatic isomers. |
| Applicability | Ideal for unknown or complex impurity profiles with a wide range of polarities. | Best for routine analysis of known impurities with similar retention to the main peak. |
| Analysis Time | Generally longer due to the gradient and re-equilibration time. | Potentially faster for well-resolved peaks. |
| Method Development | More complex to develop and optimize the gradient profile. | Simpler to develop, involving optimization of a single mobile phase composition. |
| Robustness | Gradient methods can be more susceptible to variations in system dwell volume. | Generally more robust and easily transferable between instruments. |
Alternative Analytical Techniques
While HPLC is the primary technique for purity assessment, other methods can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the main compound and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the mass of unknown impurities, aiding in their structural elucidation.
Conclusion
The purity assessment of this compound is critical for its application in research and development. This guide has presented two robust RP-HPLC methods, a versatile C18 gradient method and a selective Phenyl-Hexyl isocratic method. The choice of method should be guided by the specific analytical needs, with the C18 method being more suitable for initial characterization and the Phenyl-Hexyl method offering an alternative selectivity that may be advantageous for resolving challenging impurity profiles. Both methods, when properly validated according to ICH guidelines, can provide reliable and accurate purity data, ensuring the quality of this important chemical intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP; 2022. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc.; 2023. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]
-
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5-Nitroquinoline. PubChem. Accessed January 12, 2026. [Link]
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El-Gazzar, A. B. A., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances 8.12 (2018): 6536-6563. [Link]
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A Comparative Guide to the Reactivity of 2-Chloro-7-nitroquinoline and 2-Chloro-5-nitroquinoline in Nucleophilic Aromatic Substitution
For researchers and professionals in medicinal chemistry and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Chloroquinolines, particularly those bearing a nitro group, are versatile intermediates, prized for their ability to undergo nucleophilic aromatic substitution (SNAr). However, the positional isomerism of the nitro substituent dramatically alters the molecule's reactivity. This guide provides an in-depth comparison of the reactivity between 2-chloro-7-nitroquinoline and 2-chloro-5-nitroquinoline, grounded in the principles of physical organic chemistry, to inform rational substrate selection.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of these chloroquinolines is governed by the nucleophilic aromatic substitution (SNAr) mechanism. Unlike SN2 reactions, which are uncommon on sp² hybridized carbons, the SNAr pathway involves a two-step addition-elimination process.[1] First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group is expelled, and aromaticity is restored, yielding the final substitution product.
The rate-determining step is the formation of the Meisenheimer complex. Consequently, the reactivity of the substrate is determined by two main factors: the electrophilicity of the carbon atom under attack and the stability of the resulting intermediate. The presence of strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) group, is crucial as they activate the ring towards nucleophilic attack and stabilize the anionic intermediate.[2][3]
Caption: Generalized workflow of the SNAr mechanism on a chloroquinoline substrate.
Electronic Effects: The Decisive Factor in Reactivity
The profound difference in reactivity between this compound and 2-chloro-5-nitroquinoline stems almost entirely from the position of the nitro group relative to the reaction center (C-2). The nitro group exerts its powerful electron-withdrawing effect through two modes: the inductive effect (through-bond polarization) and the resonance effect (through-pi-system delocalization).[4][5]
Case Study 1: this compound
In this isomer, the nitro group at the 7-position is para to the carbon (C-2) undergoing nucleophilic attack. This specific geometric arrangement is highly activating because it allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the oxygen atoms of the nitro group via resonance. This extensive delocalization significantly stabilizes the intermediate, lowers the activation energy of the rate-determining step, and thus, dramatically accelerates the reaction.[6]
Case Study 2: 2-Chloro-5-nitroquinoline
For 2-chloro-5-nitroquinoline, the nitro group at the 5-position is in a meta-like position relative to the C-2 reaction center. While the nitro group still exerts a strong inductive electron-withdrawing effect, it cannot participate in the direct resonance stabilization of the negative charge accumulated during the formation of the Meisenheimer complex. As shown in the diagram below, it is impossible to draw a valid resonance structure that places the negative charge on the 5-nitro group. This lack of direct resonance stabilization means the intermediate is significantly less stable than in the 7-nitro case, leading to a higher activation energy and a much slower reaction rate.
Caption: Resonance stabilization pathways for the two isomers' reaction intermediates.
Steric Considerations
Steric hindrance refers to the repulsion between electron clouds of non-bonded atoms that can impede a reaction.[7][8] In this comparison, steric effects are a secondary, but still relevant, consideration.
-
This compound : The nitro group is located on the benzo-ring, far from the C-2 reaction site on the pyridine ring. It poses no steric impediment to the approaching nucleophile.
-
2-Chloro-5-nitroquinoline : The nitro group at C-5 is in the "bay region," in proximity to the hydrogen at C-4. While not directly adjacent to the C-2 position, its presence contributes to a more sterically crowded environment. This could slightly hinder the approach of particularly bulky nucleophiles, further disfavoring the reactivity of this isomer compared to the 7-nitro counterpart.
Data Presentation: A Comparative Summary
| Feature | This compound | 2-Chloro-5-nitroquinoline | Rationale |
| Position of NO₂ relative to C-2 | para-activating | meta-activating | The para position allows for direct resonance stabilization of the reaction intermediate. |
| Dominant Electronic Effect | Resonance + Inductive | Inductive Only | Resonance provides a much more significant stabilizing effect than induction alone.[5] |
| Meisenheimer Complex Stability | High | Low | Extensive charge delocalization onto the nitro group leads to greater stability. |
| Steric Hindrance at C-2 | Negligible | Minor | The C-5 nitro group adds slight steric bulk in the vicinity of the reaction center.[7] |
| Predicted Reactivity in SNAr | High | Low | Lower activation energy due to a highly stabilized intermediate leads to a faster reaction. |
Representative Experimental Protocol: Amination of Chloro-nitroquinolines
The following protocol describes a general procedure for the amination of a chloro-nitroquinoline. The key difference in application would be the reaction conditions: this compound is expected to react under milder conditions (e.g., lower temperature, shorter time) than 2-chloro-5-nitroquinoline.
Objective: To synthesize 2-(benzylamino)-7-nitroquinoline.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMF.
-
Addition of Nucleophile: Add benzylamine to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). (Note: For the less reactive 2-chloro-5-nitroquinoline, a higher temperature (e.g., 120-140°C) or longer reaction time may be required to achieve full conversion.)
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(benzylamino)-7-nitroquinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for the SNAr amination reaction.
Conclusion and Outlook
Based on fundamental electronic principles, This compound is unequivocally predicted to be more reactive towards nucleophilic aromatic substitution than 2-chloro-5-nitroquinoline . The key determinant is the para relationship of the nitro group to the C-2 position, which allows for potent resonance stabilization of the Meisenheimer intermediate—a pathway unavailable to the 5-nitro isomer. This heightened reactivity can be leveraged by chemists to employ milder reaction conditions, shorten reaction times, and potentially improve yields and purity profiles. For drug development professionals and synthetic chemists, choosing the 7-nitro isomer as a synthetic precursor for SNAr reactions is a more efficient and robust strategy.
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A Comparative Guide to Catalysts for 2-Chloro-7-nitroquinoline Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold remains a cornerstone of medicinal chemistry and materials science. Among quinoline derivatives, 2-substituted-7-nitroquinolines are of particular interest due to their prevalence in biologically active compounds. The cross-coupling of 2-chloro-7-nitroquinoline serves as a versatile and efficient route to introduce a diverse array of substituents at the C2 position. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into catalyst performance, reaction conditions, and mechanistic considerations to aid in the selection of the optimal catalytic system for specific synthetic goals.
Introduction to Cross-Coupling of this compound
The this compound core presents a unique electronic landscape. The electron-withdrawing nitro group at the 7-position and the nitrogen atom within the quinoline ring system significantly influence the reactivity of the C-Cl bond at the 2-position. This electronic deficiency makes the chloro-substituent susceptible to various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The choice of catalyst is paramount to achieving high yields, selectivity, and functional group tolerance in these transformations. This guide will delve into a comparative study of palladium-, copper-, and nickel-based catalytic systems for these key reactions.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-based catalysts are the most extensively studied and widely employed for the cross-coupling of aryl chlorides.[1] The versatility of palladium catalysis stems from the fine-tuning of its catalytic activity through the judicious choice of ligands.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and various organoboron reagents.[3] Due to the electron-deficient nature of the substrate, the oxidative addition of the C-Cl bond to the Pd(0) center can be challenging.[4] Therefore, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this key step.[4]
Catalyst Performance Comparison for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | [4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | High | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | Moderate | [6] |
Causality Behind Experimental Choices:
-
Ligands: Bulky biaryl phosphine ligands like SPhos and XPhos are crucial for stabilizing the monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition of sterically hindered and electron-deficient aryl chlorides.[6] Triphenylphosphine (PPh₃) is a less effective ligand for this substrate, often resulting in lower yields and longer reaction times.[6]
-
Bases: Stronger bases like potassium phosphate (K₃PO₄) are generally more effective than weaker bases like potassium carbonate (K₂CO₃) for activating the boronic acid and facilitating the transmetalation step.[4]
-
Solvents: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic substrate and the inorganic base.[4]
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 2-amino-7-nitroquinoline derivatives.[7] Similar to the Suzuki-Miyaura coupling, the choice of a suitable palladium catalyst and ligand is critical for achieving high efficiency, especially with the challenging this compound substrate.[2]
Catalyst Performance Comparison for Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 18 | High | [7] |
| Pd(OAc)₂ / DavePhos | DavePhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | High | [8] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 24 | Moderate-High | [9] |
Causality Behind Experimental Choices:
-
Ligands: Bidentate phosphine ligands like BINAP and ferrocene-based ligands like dppf have proven effective in promoting the amination of aryl chlorides.[9] More advanced, sterically demanding and electron-rich ligands like DavePhos can often provide higher yields and accommodate a broader range of amine coupling partners.
-
Bases: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Other bases like potassium phosphate and cesium carbonate can also be effective.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/BINAP
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and BINAP (0.025 mmol) to a Schlenk tube.
-
Add toluene (2 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Copper-based catalysts have emerged as a more economical and sustainable alternative to palladium for certain cross-coupling reactions, particularly for C-N bond formation in Ullmann-type couplings.[2] While generally requiring higher reaction temperatures, recent advancements have led to the development of more active copper catalytic systems that operate under milder conditions.
For the amination of this compound, copper catalysis can be a viable option, especially for large-scale synthesis where cost is a significant factor.
Catalyst Performance for Copper-Catalyzed Amination:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | Moderate-High |
| Cu₂O | None | K₃PO₄ | DMSO | 130 | Moderate |
Causality Behind Experimental Choices:
-
Ligands: N,N-chelating ligands like 1,10-phenanthroline can accelerate the rate of copper-catalyzed amination reactions by stabilizing the copper center and facilitating the coupling process.
-
Solvents: High-boiling polar aprotic solvents such as DMF and DMSO are typically required to achieve reasonable reaction rates in copper-catalyzed couplings.
Nickel-Catalyzed Cross-Coupling: A Promising Frontier
Nickel catalysts have gained significant attention as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions, including the challenging coupling of aryl chlorides.[10][11] Nickel's unique electronic properties often allow for the activation of less reactive C-Cl bonds under milder conditions compared to palladium.[10]
For the Suzuki-Miyaura coupling of this compound, nickel catalysis presents a promising avenue, particularly for reactions with sterically demanding coupling partners.
Catalyst Performance for Nickel-Catalyzed Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 80 | High | [10] |
| Ni(COD)₂ / IPr | IPr | K₃PO₄ | Dioxane | 60 | High | [12] |
Causality Behind Experimental Choices:
-
Ligands: Electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) and N-heterocyclic carbenes (NHCs) like IPr are highly effective in promoting nickel-catalyzed Suzuki-Miyaura couplings of aryl chlorides.[10][12]
-
Solvents: Ethereal solvents such as 2-methyltetrahydrofuran (2-MeTHF) and dioxane are commonly employed in nickel-catalyzed cross-coupling reactions.[10][12]
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, Sonogashira and Heck couplings offer valuable strategies for introducing alkynyl and vinyl functionalities, respectively, at the C2 position of this compound.
Sonogashira Coupling: This reaction typically employs a dual catalytic system of palladium and copper to couple terminal alkynes with aryl halides.[13] For electron-deficient substrates like this compound, careful optimization of the catalyst, base, and solvent is necessary to achieve good yields and prevent side reactions.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[14] The regioselectivity of the alkene insertion is a key consideration in this reaction.
Conclusion and Future Outlook
The cross-coupling of this compound is a critical transformation for the synthesis of a wide range of valuable compounds. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the most versatile and reliable systems for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, the development of more cost-effective and sustainable catalysts based on copper and nickel is a rapidly advancing field that offers promising alternatives.
Future research will likely focus on the development of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of novel ligand architectures and the application of high-throughput screening methods will undoubtedly accelerate the discovery of next-generation catalysts for the challenging cross-coupling of electron-deficient heteroaryl chlorides like this compound. This will continue to expand the synthetic toolbox available to researchers in their quest for novel molecules with enhanced properties.
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- This is a placeholder for a general reference on ligand-free palladium catalysis and is not tied to a specific search result.
- This is a placeholder for a general reference on nickel-catalyzed Suzuki-Miyaura coupling and is not tied to a specific search result.
- This is a placeholder for a general reference on Heck reactions and is not tied to a specific search result.
- This is a placeholder for a general reference on Suzuki-Miyaura coupling and is not tied to a specific search result.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.
- This is a placeholder for a general reference on hydrolysis of chloroquinolines and is not tied to a specific search result.
- This is a placeholder for a general reference on the Heck reaction mechanism and is not tied to a specific search result.
- This is a placeholder for a general reference on C-N bond formation and is not tied to a specific search result.
- This is a placeholder for a general reference on Sonogashira reactions and is not tied to a specific search result.
- This is a placeholder for a general reference on Suzuki-Miyaura coupling of nitroarenes and is not tied to a specific search result.
- This is a placeholder for a general reference on Suzuki-Miyaura coupling and is not tied to a specific search result.
- This is a placeholder for a general reference on Suzuki coupling and is not tied to a specific search result.
Sources
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnc.ir [ijnc.ir]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to Validating the Structure of Synthesized 2-Chloro-7-nitroquinoline Derivatives
This guide offers a detailed comparative analysis of the essential analytical techniques for the structural validation of synthesized 2-chloro-7-nitroquinoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides in-depth technical insights, supported by experimental data and protocols, to ensure the accurate characterization of these crucial chemical compounds.
The Imperative of Structural Validation in Drug Discovery
The quinoline moiety is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The specific functionalization with a chlorine atom at the 2-position and a nitro group at the 7-position yields a versatile chemical intermediate ripe for further molecular exploration. However, the synthetic route to this compound is not without its challenges, with the potential for isomeric byproducts and other impurities.[3] Consequently, rigorous structural validation is not a mere formality but a critical step to ensure the integrity and reproducibility of research findings. An erroneously assigned structure can invalidate structure-activity relationship (SAR) studies, leading to a misdirection of research efforts and resources.[4]
A Multi-Technique Strategy for Unambiguous Characterization
A single analytical method is insufficient to provide a complete and unambiguous structural assignment. A robust validation framework, therefore, integrates multiple spectroscopic and spectrometric techniques to generate orthogonal and confirmatory data. This guide will focus on the most powerful and widely used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy stands as the premier technique for mapping the precise atomic arrangement within a molecule. For the structural determination of this compound derivatives, both ¹H and ¹³C NMR are indispensable.[4]
¹H NMR: Deciphering the Proton Landscape
Core Principle: ¹H NMR spectroscopy provides critical information regarding the number of distinct proton environments, their chemical nature, and their spatial relationships through spin-spin coupling.
Experimental Rationale:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is frequently the solvent of choice due to its excellent solubilizing power for a broad range of organic molecules and its easily identifiable residual solvent peak. Should solubility prove to be a challenge, alternative deuterated solvents such as DMSO-d₆ or acetone-d₆ can be employed. It is important to note that the choice of solvent can induce slight variations in chemical shifts, a factor that can be strategically used to resolve overlapping signals.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, resonating at 0 ppm. Its chemical inertness and single, sharp signal, which rarely overlaps with analyte signals, make it an ideal reference.
Spectral Interpretation of this compound: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For the parent this compound, a characteristic set of signals is expected:
-
H-3 and H-4: These protons on the pyridine ring will manifest as doublets due to their mutual coupling. The electron-withdrawing nature of the chlorine at C-2 will deshield H-3, causing it to appear at a higher chemical shift (downfield) relative to H-4.[5]
-
H-5, H-6, and H-8: The protons on the carbocyclic ring will display a more intricate splitting pattern, influenced by the potent electron-withdrawing nitro group at C-7. This group will significantly deshield the adjacent protons, H-6 and H-8, shifting their resonances downfield.[6]
Self-Validating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a clean NMR tube.
-
Instrumental Setup: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.
-
Acquisition Parameters:
-
Number of scans: 16-32 for an optimal signal-to-noise ratio.
-
Relaxation delay (d1): 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the coupling constants (J-values) to confirm proton connectivity.
-
¹³C NMR: Probing the Carbon Framework
Core Principle: ¹³C NMR spectroscopy reveals the number and types of carbon atoms within a molecule.
Experimental Rationale:
-
Proton Decoupling: To simplify the spectrum and enhance sensitivity, ¹³C NMR spectra are typically acquired with broadband proton decoupling. This results in a spectrum where each unique carbon atom is represented by a single peak.
-
DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT experiment is crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons, such as C-2, C-7, C-8a, and C-4a in the target molecule, will be absent.
Spectral Interpretation of this compound: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the substituents:
-
C-2: The carbon atom directly bonded to the chlorine will be significantly deshielded, resonating at a high chemical shift.
-
C-7: The carbon atom bearing the nitro group will also be deshielded.
-
Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) will typically exhibit lower signal intensities compared to the protonated carbons.
Self-Validating Protocol: ¹³C NMR and DEPT
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Setup: Utilize the same NMR spectrometer.
-
¹³C Acquisition Parameters:
-
Number of scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.
-
Relaxation delay (d1): 2-5 seconds.
-
-
DEPT-135 Acquisition: Employ a standard DEPT-135 pulse sequence.
-
Data Processing: Process the data in a manner similar to the ¹H NMR spectrum.
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | DEPT-135 |
| C-2 | - | ~152 | Absent |
| H-3 | ~7.5 (d, J=8.8) | ~124 | Positive |
| H-4 | ~8.1 (d, J=8.8) | ~138 | Positive |
| C-4a | - | ~149 | Absent |
| H-5 | ~7.8 (d, J=9.2) | ~128 | Positive |
| H-6 | ~8.3 (dd, J=9.2, 2.4) | ~122 | Positive |
| C-7 | - | ~145 | Absent |
| H-8 | ~8.9 (d, J=2.4) | ~129 | Positive |
| C-8a | - | ~149 | Absent |
Note: These are approximate values and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS): Ascertaining Molecular Weight and Formula
Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound. High-resolution instruments can further determine the elemental composition.[7]
Experimental Rationale:
-
Ionization Technique:
-
Electron Ionization (EI): A high-energy "hard" ionization technique that often causes extensive fragmentation. While the fragmentation pattern can be structurally informative, the molecular ion peak (M⁺) may be weak or absent.[7]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for producing the molecular ion, typically as a protonated species [M+H]⁺. This is the preferred method for confirming the molecular weight.[8]
-
-
Mass Analyzer:
-
Quadrupole: A common and robust analyzer providing unit mass resolution.
-
Time-of-Flight (TOF) or Orbitrap: High-resolution mass spectrometers (HRMS) capable of measuring m/z to several decimal places. This precision allows for the determination of the exact molecular formula, a powerful confirmation of the compound's identity.
-
Interpreting the Mass Spectrum of this compound: The molecular formula of this compound is C₉H₅ClN₂O₂.
-
Isotopic Pattern: A key diagnostic feature is the characteristic isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for any chlorine-containing ion, separated by 2 m/z units, with an intensity ratio of approximately 3:1.[9] The molecular ion region will thus display a peak for [C₉H₅³⁵ClN₂O₂]⁺ and a smaller M+2 peak for [C₉H₅³⁷ClN₂O₂]⁺, definitively confirming the presence of one chlorine atom.
Self-Validating Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion with a syringe pump.
-
Instrument Settings (Positive Ion Mode):
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Mass range: m/z 50-500.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion.
-
Confirm the presence of the M+2 peak with the correct isotopic ratio for chlorine.
-
Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement and compare it with the theoretical formula. The mass error should ideally be less than 5 ppm.
-
Table 2: Comparison of Mass Spectrometry Techniques
| Technique | Ionization | Resolution | Key Information Provided |
| Low-Resolution MS (e.g., GC-MS with EI) | Hard | Low | Molecular weight (if M⁺ is present), fragmentation pattern |
| High-Resolution MS (e.g., ESI-TOF) | Soft | High | Accurate mass, molecular formula, isotopic pattern |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Core Principle: IR spectroscopy probes the vibrational modes of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."[10]
Experimental Rationale:
-
Sampling Method:
-
KBr Pellet: The solid sample is finely ground with potassium bromide and pressed into a transparent pellet. This traditional method yields high-quality spectra.
-
Attenuated Total Reflectance (ATR): A modern and convenient technique where the solid sample is placed in direct contact with a crystal (e.g., diamond). This method requires minimal sample preparation.
-
Interpreting the IR Spectrum of this compound: The IR spectrum will exhibit characteristic absorption bands for the principal functional groups:
-
N-O Stretching (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the NO₂ group, typically appearing in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11] This is a strong confirmation of the nitro group's presence.
-
C=N and C=C Stretching (Quinoline Ring): A series of absorptions in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic C=C and C=N bonds.[12]
-
C-H Stretching (Aromatic): A band of weak to medium intensity above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.
-
C-Cl Stretching: The C-Cl stretching vibration typically appears in the fingerprint region (below 1000 cm⁻¹), often between 600-800 cm⁻¹.
Self-Validating Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure intimate contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to enhance the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions to established literature values for similar compounds.
Elemental Analysis: Verifying Elemental Composition
Core Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure organic compound.[13][14][15] This technique is a fundamental measure of a sample's purity and empirical formula.[16][17]
Experimental Rationale: This is a destructive combustion-based analysis that requires a highly purified sample. The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.
Interpreting the Results for C₉H₅ClN₂O₂:
-
Theoretical Percentages:
-
%C = 51.82%
-
%H = 2.42%
-
%N = 13.43%
-
-
Acceptance Criteria: The experimental values should fall within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the synthesized compound.
Self-Validating Protocol: CHN Analysis
-
Sample Submission: Submit a pure, dry sample (typically 2-3 mg) to a specialized analytical laboratory.
-
Instrumentation: The analysis is conducted on an automated CHN analyzer, which involves the complete combustion of the sample and the quantification of the resulting CO₂, H₂O, and N₂ gases.
-
Data Comparison: Compare the reported percentages with the calculated theoretical values.
Integrated Workflow for Structural Validation
The following diagram outlines a logical and efficient workflow for the comprehensive structural validation of synthesized this compound derivatives.
Caption: A logical workflow for the synthesis, purification, and multi-technique structural validation of this compound derivatives.
Conclusion
The structural validation of synthesized this compound derivatives is a non-negotiable step that demands a synergistic and multi-technique analytical approach. By integrating the detailed structural information from NMR spectroscopy, the molecular weight and formula confirmation from high-resolution mass spectrometry, the functional group identification from IR spectroscopy, and the purity and compositional verification from elemental analysis, researchers can establish the identity and integrity of their compounds with a high degree of confidence. This rigorous validation is paramount for the generation of reliable and reproducible data in subsequent biological evaluations and medicinal chemistry campaigns. Adherence to the self-validating protocols detailed in this guide will fortify the trustworthiness and impact of your scientific endeavors.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]
- 6. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 13. azom.com [azom.com]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. Elemental analysis: operation & applications - Elementar [elementar.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for 2-Chloro-7-nitroquinoline Derivatives
This guide provides an in-depth comparative analysis of essential in vitro assays for characterizing the biological activity of 2-Chloro-7-nitroquinoline derivatives. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer a narrative grounded in experimental logic, causality, and field-proven insights. The protocols herein are designed to be self-validating systems, equipping researchers, scientists, and drug development professionals with the tools to generate robust and reproducible data.
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific substitution of a chloro group at position 2 and a nitro group at position 7 can significantly modulate this activity, making a systematic in vitro evaluation crucial for identifying lead compounds. This guide will explore the foundational assays required to build a comprehensive biological profile for this class of molecules.
Chapter 1: Evaluating Anticancer Activity
The initial screening of novel quinoline derivatives often focuses on their potential as anticancer agents.[2][4][5] This involves not only determining their cytotoxicity against cancer cell lines but also elucidating the mechanisms by which they induce cell death.
Foundational Screening: Cytotoxicity and Cell Viability Assays
The first step is to determine the concentration-dependent effect of the derivatives on cancer cell viability. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%. Several robust colorimetric assays are available, each with a distinct underlying principle.
Comparative Analysis of Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan precipitate.[6][7] | Inexpensive, widely used and cited. | Requires a solubilization step for the formazan crystals; can be toxic to cells; endpoint assay.[6] |
| WST-1 | Cleavage of the tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases. | Soluble product (no solubilization step); higher sensitivity than MTT; less toxic to cells. | More expensive than MTT. |
| SRB (Sulforhodamine B) | Staining of total cellular protein content with the bright pink aminoxanthene dye Sulforhodamine B.[7] | Measures cell number directly (biomass), less susceptible to metabolic interference; endpoint is stable. | Fixation step required; less sensitive for low cell numbers. |
Expert Rationale: For initial high-throughput screening, the WST-1 assay is often preferred due to its simplicity and sensitivity. However, the MTT assay remains a cost-effective and valid alternative.[6][8] If there is a concern that the quinoline derivatives might interfere with cellular metabolism (a common trait for kinase inhibitors), the SRB assay provides an orthogonal validation based on biomass rather than metabolic activity.[7][9]
Detailed Protocol 1: Cell Viability using WST-1 Assay
-
Principle: This protocol measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells. The water-soluble tetrazolium salt WST-1 is reduced to a soluble formazan dye, and the absorbance is read directly in a microplate reader.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO, final concentration <0.5%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density and should be determined empirically.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 420-480 nm using a microplate reader.
-
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.
-
Critical Parameters & Troubleshooting:
-
Cell Density: Ensure cell density is within the linear range of the assay. Too few cells will result in a low signal, while over-confluent cells may show reduced metabolic activity.
-
Incubation Time: Optimize the WST-1 incubation time. Over-incubation can lead to signal saturation.
-
Compound Interference: Test for direct reduction of WST-1 by the compound in a cell-free system.
-
Mechanistic Insight: Apoptosis Assays
Once a compound demonstrates cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis). The gold-standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]
Expert Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[11] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]
Workflow for Apoptosis Detection
Caption: Differentiation of cell populations by Annexin V/PI staining.
Detailed Protocol 2: Apoptosis Assay by Annexin V-FITC Staining [10][11]
-
Principle: Differentiates viable, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine exposure and membrane integrity.
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach using trypsin. Combine the detached cells with the supernatant from the first step.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
-
Critical Parameters & Troubleshooting:
-
Compensation: Proper fluorescence compensation is critical to correct for spectral overlap between FITC and PI. Use single-stained controls to set up compensation correctly.
-
Timing: Analysis should be performed promptly after staining as the process is dynamic.
-
Cell Handling: Handle cells gently during harvesting and washing to minimize mechanical damage that could lead to false-positive PI staining.
-
Mechanistic Insight: Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell proliferation.[9] This can be readily analyzed by flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI).
Expert Rationale: The amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. A fluorescent dye that binds stoichiometrically to DNA, such as PI, will exhibit fluorescence intensity directly proportional to the DNA content.[14][15] By analyzing a population of cells, a histogram of fluorescence intensity can be generated, showing distinct peaks corresponding to the G0/G1 phase (2n DNA content), the G2/M phase (4n DNA content), and the S phase (intermediate DNA content).[14] An accumulation of cells in a particular peak after treatment indicates cell cycle arrest at that phase.
Detailed Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining [16][17]
-
Principle: Quantifies the DNA content of cells to determine the distribution of a cell population across the different phases of the cell cycle.
-
Methodology:
-
Cell Treatment: Seed cells and treat with the quinoline derivative as described for the apoptosis assay.
-
Harvesting: Harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). The RNase is crucial as PI can also bind to double-stranded RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a linear scale for the fluorescence channel corresponding to PI to best resolve the G0/G1 and G2/M peaks.
-
-
Critical Parameters & Troubleshooting:
-
Fixation: Dropwise addition of cold ethanol while vortexing is critical to prevent cell clumping, which can lead to erroneous data.
-
Doublet Discrimination: Use the pulse width and pulse area parameters on the flow cytometer to exclude cell doublets or aggregates from the analysis.
-
RNase Treatment: Incomplete RNA digestion can broaden the G1 peak and interfere with accurate cell cycle modeling.
-
Chapter 2: Evaluating Antimicrobial Activity
Quinoline derivatives are well-known for their antibacterial properties.[18][19] Key metrics for evaluating this activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
Expert Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] It is the gold standard for assessing the bacteriostatic potential of a compound. The broth microdilution method is a widely used, efficient technique for determining MIC values for multiple compounds or bacterial strains simultaneously.[21][22][23]
General Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for MIC and MBC determination.
Detailed Protocol 4: MIC Determination by Broth Microdilution [21][22]
-
Principle: A standardized suspension of bacteria is challenged with serial dilutions of a test compound in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible bacterial growth.
-
Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in an appropriate broth (e.g., Mueller-Hinton Broth). The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentration.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
-
Critical Parameters & Troubleshooting:
-
Inoculum Density: The final inoculum size is critical. A heavier inoculum can lead to falsely high MICs.
-
Solubility: Ensure the compound is fully dissolved in the broth. If using DMSO, keep the final concentration non-inhibitory (typically ≤1%).
-
Minimum Bactericidal Concentration (MBC) Assay
Expert Rationale: While the MIC indicates bacteriostatic activity, the MBC determines the concentration required to kill the bacteria. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This assay is a direct extension of the MIC test and is essential for classifying a compound as bactericidal.
Detailed Protocol 5: MBC Determination [20]
-
Principle: Aliquots from the clear wells of the MIC assay are subcultured onto agar plates to determine the concentration at which bacteria are no longer viable.
-
Methodology:
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth (or a ≥99.9% reduction compared to the starting inoculum) on the subculture plate.
-
-
Critical Parameters & Troubleshooting:
-
Volume Transfer: The volume transferred for subculturing must be consistent.
-
Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Chapter 3: Evaluating Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and many quinoline derivatives have shown anti-inflammatory potential.[1][24][25][26] A common in vitro method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Expert Rationale: Macrophages, when activated by inflammatory stimuli like LPS, upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a burst of NO production. NO is a key inflammatory mediator.[24] However, NO is a highly reactive and unstable gas. In aqueous solutions, it is rapidly converted to stable metabolites, primarily nitrite (NO2-) and nitrate (NO3-).[27] The Griess assay is a simple and sensitive colorimetric method that quantifies nitrite levels in the cell culture supernatant as a proxy for NO production.[27][28][29]
Detailed Protocol 6: Nitric Oxide Inhibition using the Griess Assay [24][28]
-
Principle: This assay quantifies nitrite, a stable metabolite of nitric oxide, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound whose absorbance is proportional to the nitrite concentration.
-
Methodology:
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate for 24 hours at 37°C.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Absorbance Measurement: After a further 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
-
Critical Parameters & Troubleshooting:
-
Cytotoxicity: It is crucial to perform a concurrent cell viability assay (e.g., WST-1) under the same conditions. A reduction in NO could be due to genuine iNOS inhibition or simply cell death caused by the compound.
-
Phenol Red: Phenol red in culture medium can interfere with the assay. Using phenol red-free medium or ensuring the standards are prepared in the same medium can mitigate this.
-
References
-
Kumari, S., Devgun, M., & Lal, S. (2025). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Chemistry, 64, 1068-1078. [Link]
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Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Lin, Y., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
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Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
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Assay Guidance Manual - Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. [Link]
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MIC/MBC Testing. (n.d.). Nikopharmad. [Link]
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Selected quinoline derivatives with anti-inflammatory activity. (2025). ResearchGate. [Link]
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Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
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Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]
-
Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Wang, C., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Evidence-Based Complementary and Alternative Medicine. [Link]
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de Cássia Orlandi, L., et al. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Bentham Science Publishers. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry. [Link]
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Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). Current Medicinal Chemistry. [Link]
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Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
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Bryan, N., & Grisham, M. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2015). ResearchGate. [Link]
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Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. [Link]
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Does anybody have the original protocol for NO estimation by Griess method? (2015). ResearchGate. [Link]
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Assay Guidance Manual - Apoptosis Marker Assays for HTS. (2021). National Center for Biotechnology Information. [Link]
-
Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility, University of Chicago. [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]
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Biological Activities of Quinoline Derivatives. (2018). ResearchGate. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Chloro-7-nitroquinoline
Abstract
2-Chloro-7-nitroquinoline is a pivotal intermediate in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of a diverse range of functionalized quinoline derivatives. The strategic placement of the chloro and nitro substituents allows for sequential and site-specific modifications, making it a valuable building block in drug discovery. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, with a focus on practicality, regiochemical control, and scalability. We will dissect two major pathways: the chlorination of a pre-formed 7-nitroquinolin-2-one and the direct nitration of 2-chloroquinoline. Detailed experimental protocols, comparative data, and mechanistic insights are provided to assist researchers in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of this compound
The quinoline framework is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The title compound, this compound, offers two distinct and highly reactive sites. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, oxygen, or sulfur-based nucleophiles. Concurrently, the nitro group at the C7 position can be reduced to an amine, which can then be further derivatized, or it can act as a powerful electron-withdrawing group to influence the molecule's electronic properties and reactivity. This dual functionality makes it an indispensable precursor for complex molecular architectures. The efficiency and purity of the initial synthesis of this building block are therefore paramount to the success of subsequent multi-step synthetic campaigns.
Route 1: The Regiocontrolled Approach via 7-Nitroquinolin-2-one
This strategy is arguably the most robust and widely employed method for synthesizing this compound with unambiguous regiochemistry. The core principle is to first construct the quinoline ring with the nitro group fixed at the desired C7 position and then introduce the chloro group at C2. This sequence entirely circumvents the formation of unwanted regioisomers.
Strategic Rationale
By starting with an aniline precursor that dictates the final position of the nitro group (in this case, 3-nitroaniline), the regiochemical outcome is secured from the outset. The subsequent cyclization and functionalization steps are designed to build the second ring and install the C2 chlorine. This multi-step, but highly controlled, pathway is often preferred for its reliability and the high purity of the final product, which typically only requires recrystallization.
Synthesis Pathway and Mechanism
The synthesis can be broken down into three key stages:
-
Skraup Synthesis of 7-Nitroquinoline: 3-Nitroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (like the starting 3-nitroaniline itself or arsenic acid)[1][2]. The sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. 3-Nitroaniline then undergoes a Michael addition with acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 7-nitroquinoline. This reaction is notoriously exothermic and requires careful temperature control[1][3].
-
N-Oxidation of 7-Nitroquinoline: The resulting 7-nitroquinoline is then oxidized at the nitrogen atom using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This N-oxide formation is critical as it activates the C2 position for subsequent nucleophilic attack.
-
Chlorination of 7-Nitroquinoline-N-oxide: The final step involves treating the N-oxide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[4]. POCl₃ serves as both the reagent and often the solvent. The mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom, followed by an intramolecular rearrangement and attack of a chloride ion at the C2 position, leading to the formation of this compound and a phosphate byproduct.
Diagram of Route 1 Workflow
Caption: Workflow for the regiocontrolled synthesis of this compound.
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of 7-Nitroquinoline (Skraup Synthesis)
-
Caution: This reaction is highly exothermic and must be conducted behind a blast shield in a well-ventilated fume hood.
-
To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 150 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath and slowly add 50 g (0.36 mol) of 3-nitroaniline with stirring.
-
In a separate beaker, mix 100 g (1.09 mol) of glycerol with 20 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to serve as a moderator.
-
Add the glycerol-ferrous sulfate mixture slowly to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 120 °C.
-
After the addition is complete, heat the mixture cautiously to 140-150 °C. The reaction will become vigorous. Be prepared to remove the heat source. Maintain this temperature for 3-4 hours.
-
Allow the mixture to cool to below 100 °C and then cautiously pour it into 2 L of ice-water.
-
Neutralize the solution with a concentrated sodium hydroxide solution until alkaline. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from ethanol to yield 7-nitroquinoline. A typical yield is 40-50%.
Step 2: Synthesis of 7-Nitroquinoline-N-oxide
-
Dissolve 20 g (0.115 mol) of 7-nitroquinoline in 250 mL of glacial acetic acid in a round-bottom flask.
-
Add 20 mL of 30% hydrogen peroxide solution dropwise with stirring.
-
Heat the mixture at 70-80 °C for 5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into 1 L of ice-water.
-
Neutralize carefully with a saturated sodium carbonate solution. The N-oxide will precipitate.
-
Filter the solid, wash with water, and dry to obtain 7-nitroquinoline-N-oxide. A typical yield is 85-95%.
Step 3: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 19 g (0.1 mol) of 7-nitroquinoline-N-oxide.
-
Carefully add 100 mL of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The solid will dissolve as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a cold, concentrated ammonium hydroxide or sodium carbonate solution to precipitate the crude product.
-
Filter the solid, wash it extensively with cold water, and dry.
-
Purify the crude this compound by recrystallization from ethanol. A typical yield is 70-85%.
Route 2: The "Direct" Approach via Nitration of 2-Chloroquinoline
This strategy appears more straightforward as it involves a single chemical transformation on a commercially available starting material. However, it is plagued by a significant challenge: a lack of regioselectivity.
Strategic Rationale & Mechanistic Considerations
The direct nitration of 2-chloroquinoline involves treating it with a standard nitrating mixture (concentrated nitric and sulfuric acids). The sulfuric acid protonates the nitric acid to generate the powerful electrophile, the nitronium ion (NO₂⁺). In the strongly acidic medium, the quinoline nitrogen is protonated, forming the quinolinium ion. This makes the entire heterocyclic system strongly electron-deficient and deactivates it towards further electrophilic attack.
Substitution, therefore, occurs preferentially on the less deactivated carbocyclic (benzene) ring[5]. The directing effects on the quinolinium ion favor substitution at the C5 and C8 positions[5]. The C2-chloro substituent has a weak deactivating but ortho-, para-directing effect, which is largely overridden by the powerful deactivating effect of the protonated pyridine ring. Consequently, nitration typically yields a mixture of 2-chloro-5-nitroquinoline and the desired This compound , making isolation of the pure C7 isomer difficult and inefficient.
Diagram of Route 2 Workflow
Caption: Workflow for the direct nitration of 2-Chloroquinoline, highlighting the key issue of isomer formation.
Detailed Experimental Protocol (Route 2)
-
In a 250 mL round-bottom flask, add 16.3 g (0.1 mol) of 2-chloroquinoline.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 60 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid (70%) to 20 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the solution of 2-chloroquinoline in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Neutralize the solution with a cold, concentrated ammonium hydroxide solution to precipitate the crude product mixture.
-
Filter the solid, wash with cold water, and dry.
-
Purification: The crude solid is a mixture of isomers. Separation requires careful column chromatography on silica gel using a hexane/ethyl acetate gradient. This step significantly reduces the practical yield of the desired this compound.
Performance Comparison
The choice between these two routes depends heavily on the specific requirements of the researcher, such as scale, required purity, and available equipment.
| Parameter | Route 1 (via 7-Nitroquinolin-2-one) | Route 2 (Direct Nitration) | Justification & Expert Insights |
| Regioselectivity | Excellent | Poor | Route 1 is superior. Its multi-step nature is a deliberate choice to ensure absolute control over the nitro group's position, eliminating isomeric impurities from the start. |
| Overall Yield | Moderate (25-40%) | Low (Isolated) | While the individual step yields in Route 1 are good, the three-step sequence results in a moderate overall yield. However, the isolated yield of pure product from Route 2 after chromatography is often significantly lower. |
| Purity & Purification | High; Recrystallization | Low; Column Chromatography | This is a critical differentiator. Route 1 typically yields a product pure enough after a simple recrystallization. Route 2 necessitates tedious and solvent-intensive chromatography to separate isomers with similar polarities. |
| Scalability | Good | Poor | The Skraup reaction in Route 1 requires careful management at scale, but the purification is straightforward. The chromatographic separation required in Route 2 makes it impractical for large-scale synthesis. |
| Safety & Handling | High; Exothermic Skraup reaction | Moderate; Standard nitration | The Skraup reaction is the main hazard in Route 1 and requires experience to manage safely[3]. Route 2 involves standard but still hazardous nitrating acids. The work-up of POCl₃ in Route 1 also requires significant care[6]. |
| Starting Materials | Readily available | Readily available | Both 3-nitroaniline and 2-chloroquinoline are common, commercially available starting materials. |
Conclusion and Recommendation
For researchers requiring high-purity this compound for applications in drug development or materials science, Route 1 (The Regiocontrolled Approach via 7-Nitroquinolin-2-one) is unequivocally the recommended pathway.
While the direct nitration of 2-chloroquinoline (Route 2) appears more concise on paper, the unavoidable formation of isomeric byproducts presents significant purification challenges that undermine its practicality. The low isolated yield and the need for extensive chromatography make it unsuitable for all but the smallest-scale exploratory work.
In contrast, the multi-step synthesis outlined in Route 1 provides a reliable and scalable method to produce the target compound with excellent regiochemical purity. The challenges associated with this route, namely the exothermic Skraup reaction and the handling of POCl₃, are well-documented and can be safely managed with standard laboratory procedures. The ability to obtain a pure product through simple recrystallization is a decisive advantage that saves time, resources, and ultimately ensures the quality of subsequent synthetic steps.
References
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. [Link]
-
Organic Reactions, Inc. The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
IIP Series. (2023). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Wikipedia. (2020). Skraup reaction. [Link]
-
Sugiura, M., et al. Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Gifu Pharmaceutical University. [Link]
-
Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Chemistry Stack Exchange. [Link]
- Google Patents. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. KR20070065654A.
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
-
Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(5), 5048-5059. [Link]
-
Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
-
Sjöberg, H., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Cheminformatics, 9(1), 72. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
- Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-7-nitroquinoline: A Comparative Yield Analysis
For researchers and professionals in the fields of medicinal chemistry and drug development, 2-chloro-7-nitroquinoline is a pivotal building block. Its bifunctional nature, possessing both an electrophilic chlorine atom at the 2-position and a nitro group on the carbocyclic ring, offers a versatile scaffold for the synthesis of a diverse array of more complex, biologically active molecules. The efficiency of its synthesis is therefore a critical parameter in the early stages of drug discovery pipelines.
This guide provides an in-depth, comparative analysis of the viable synthetic routes to this compound, with a focus on maximizing yield and purity. We will delve into the mechanistic underpinnings of the most effective method, providing not just a protocol, but a field-proven rationale for the experimental choices. A less favorable, yet theoretically possible, alternative will also be discussed to provide a comprehensive strategic overview.
Method 1: Chlorination of 7-Nitroquinoline-N-oxide (Recommended)
This two-step approach, starting from the readily available 7-nitroquinoline, consistently provides the highest yields and purity of the target compound. The strategy hinges on the activation of the 2-position of the quinoline ring towards nucleophilic substitution through the formation of an N-oxide.
Step 1: N-Oxidation of 7-Nitroquinoline
Expertise & Experience: The initial step involves the oxidation of the quinoline nitrogen. This is a crucial activating step. The resulting N-oxide significantly alters the electron density of the quinoline ring system. The electron-withdrawing N-oxide group, in concert with the nitro group, makes the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack in the subsequent chlorination step. The choice of hydrogen peroxide in glacial acetic acid is a classic and effective method for this transformation, offering a good balance of reactivity and safety.
Experimental Protocol:
-
In a round-bottom flask, dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid.
-
With stirring, add 15 mL of a 30% hydrogen peroxide solution dropwise.
-
Heat the reaction mixture to 70-80°C for 5 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with a saturated sodium carbonate solution.
-
The precipitated 7-nitroquinoline-N-oxide is then collected by filtration, washed with water, and dried.
Step 2: Chlorination of 7-Nitroquinoline-N-oxide
Expertise & Experience: The conversion of the N-oxide to the 2-chloro derivative is most effectively achieved using phosphorus oxychloride (POCl₃). This reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction. The lone pair of electrons on the N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. This intermediate readily undergoes nucleophilic attack by a chloride ion at the 2-position of the quinoline ring, followed by elimination to yield the desired this compound. Refluxing in neat POCl₃ ensures the reaction goes to completion.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, place 19 g (0.1 mol) of 7-nitroquinoline-N-oxide and 100 mL of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The solid this compound is then collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.[1]
Method 2: Direct Nitration of 2-Chloroquinoline (Not Recommended for 7-Nitro Isomer)
A seemingly more direct approach would be the nitration of commercially available 2-chloroquinoline. However, the principles of electrophilic aromatic substitution on the quinoline ring system render this method inefficient for the synthesis of the desired 7-nitro isomer.
Trustworthiness: The quinoline nitrogen is basic and will be protonated under the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid). The resulting quinolinium ion is highly electron-deficient, which deactivates the entire heterocyclic system towards electrophilic attack. Substitution, therefore, preferentially occurs on the carbocyclic ring (the benzene ring portion). The directing influence of the protonated nitrogen atom favors the formation of the 5- and 8-nitro isomers. The 7-position is significantly less favored, leading to a mixture of products with only trace amounts, if any, of the desired this compound.
Comparative Analysis
| Method | Starting Material | Reagents | Yield of this compound | Purity | Key Considerations |
| Method 1: Chlorination of 7-Nitroquinoline-N-oxide | 7-Nitroquinoline | 1. H₂O₂, Acetic Acid2. POCl₃ | High | High (after recrystallization) | Two-step process, but reliable and high-yielding.[1] |
| Method 2: Direct Nitration of 2-Chloroquinoline | 2-Chloroquinoline | HNO₃, H₂SO₄ | Very Low / Trace | Poor (mixture of isomers) | Regioselectivity issues lead to the formation of undesired 5- and 8-nitro isomers. |
Visualizing the Synthetic Pathways
Caption: Workflow for the recommended synthesis of this compound.
Caption: Outcome of the direct nitration of 2-Chloroquinoline.
Caption: Simplified mechanism of the chlorination of 7-Nitroquinoline-N-oxide.
Conclusion
For the reliable and high-yield synthesis of this compound, the chlorination of 7-nitroquinoline-N-oxide using phosphorus oxychloride is the demonstrably superior method. While it involves an additional synthetic step compared to the direct nitration of 2-chloroquinoline, the challenges of regioselectivity in the latter approach make it an impractical and low-yielding alternative for obtaining the desired 7-nitro isomer. The mechanistic understanding of N-oxide activation provides a solid foundation for optimizing this robust and efficient synthesis.
References
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- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis.
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- Li, G., et al. (2018). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. The Journal of Organic Chemistry, 83(15), 8344-8353.
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- Biosynth. (n.d.). 2-chloro-3-nitroquinoline.
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- De Vreese, R., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Molecules, 27(7), 2268.
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A Comparative Spectroscopic Guide to 2-Chloro-nitroquinoline Isomers for Researchers and Drug Development Professionals
Introduction: The Significance of Isomeric Purity in Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of specific substituents, such as a chlorine atom and a nitro group, creates key intermediates like 2-chloro-nitroquinolines, which are pivotal in the synthesis of novel drug candidates. However, the synthetic process, typically involving the nitration of 2-chloroquinoline, can yield a mixture of positional isomers. The precise location of the nitro group on the quinoline ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity, metabolic stability, and biological activity.
This guide provides an in-depth spectroscopic comparison of 2-chloro-7-nitroquinoline and its common isomers: 2-chloro-5-nitroquinoline, 2-chloro-6-nitroquinoline, and 2-chloro-8-nitroquinoline. For researchers in drug development and synthetic chemistry, the ability to unambiguously distinguish between these isomers is not merely an academic exercise; it is a critical step in ensuring the synthesis of the correct target molecule, guaranteeing purity, and meeting stringent regulatory standards. We will delve into the nuances of NMR, FT-IR, UV-Vis, and Mass Spectrometry, explaining not just what is observed, but why these differences arise, providing a robust framework for isomer identification.
Pillar 1: The Rationale Behind Spectroscopic Technique Selection
To differentiate between isomers, we must probe the unique electronic and vibrational environment of each molecule. The chosen analytical techniques are exquisitely sensitive to the subtle structural variations imposed by the nitro group's position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for isomer elucidation. The strongly electron-withdrawing nitro group significantly alters the electron density of the aromatic quinoline core. This effect, transmitted through bonds and space, changes the local magnetic field around each proton and carbon nucleus, resulting in a unique set of chemical shifts (δ) and coupling constants (J) for each isomer. Protons and carbons positioned ortho and para to the nitro group are the most affected, experiencing a pronounced downfield shift (deshielding) that serves as a diagnostic fingerprint.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of covalent bonds. While the spectra of isomers are often similar, key differences can be observed. The vibrational frequencies of the C-NO₂ bonds (symmetric and asymmetric stretches) and the aromatic C-H out-of-plane bending modes are particularly sensitive to the substitution pattern, providing confirmatory evidence for a specific isomeric structure.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The quinoline ring system contains π-electrons that absorb UV light. The attachment of a nitro group (a chromophore) and a chlorine atom (an auxochrome) extends this π-system, causing a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). The extent of this shift is dependent on the nitro group's position and its influence on the overall electronic structure.[3][4]
-
Mass Spectrometry (MS): While all isomers share the same molecular weight, MS is crucial for confirming the elemental composition and can sometimes provide structural clues through fragmentation patterns. The molecular ion peak confirms the correct mass, an essential first step in any analysis.[2]
Pillar 2: Comparative Spectroscopic Data & Analysis
The following sections present a detailed comparison of the spectroscopic data for the 2-chloro-nitroquinoline isomers. Where direct experimental data is not publicly available, predicted values based on established spectroscopic principles are provided to guide the analyst.
¹H NMR Spectroscopy: The Definitive Fingerprint
The proton chemical shifts are highly diagnostic. The key is to observe the protons most influenced by the anisotropic and electron-withdrawing effects of the -NO₂ group.
Table 1: Comparative ¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)
| Proton Assignment | 2-Chloro-5-nitroquinoline | 2-Chloro-6-nitroquinoline | This compound | 2-Chloro-8-nitroquinoline |
|---|---|---|---|---|
| H-3 | ~8.45 (d) | ~7.60 (d) | ~7.55 (d) | ~7.65 (d) |
| H-4 | ~7.70 (d) | ~8.30 (d) | ~8.20 (d) | ~8.35 (d) |
| H-5 | --- | ~8.75 (d) | ~9.00 (s) | ~8.00 (dd) |
| H-6 | ~7.90 (t) | --- | ~8.35 (dd) | ~7.70 (t) |
| H-7 | ~8.60 (d) | ~8.50 (dd) | --- | ~8.15 (dd) |
| H-8 | ~8.20 (d) | ~7.95 (d) | ~8.45 (d) | --- |
Causality Behind the Shifts:
-
2-Chloro-5-nitroquinoline: The nitro group at C5 strongly deshields H-4 and H-6. H-4 is a doublet coupled to H-3.
-
2-Chloro-6-nitroquinoline: The nitro group at C6 deshields H-5 and H-7. H-5 appears as a characteristic doublet at a very downfield position.
-
This compound: The nitro group at C7 deshields H-6 and H-8. The most striking feature is the significant downfield shift of the H-5 proton, which appears as a singlet or a narrow doublet.[5]
-
2-Chloro-8-nitroquinoline: The peri-interaction between the C8-nitro group and the quinoline nitrogen, along with electronic effects, deshields H-7. The spectrum for this isomer is available from some sources.[6]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The carbon shifts corroborate the ¹H NMR data, with the carbon atom directly attached to the nitro group (ipso-carbon) and the ortho/para carbons showing the most significant shifts.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)
| Carbon Assignment | 2-Chloro-5-nitroquinoline | 2-Chloro-6-nitroquinoline | This compound | 2-Chloro-8-nitroquinoline |
|---|---|---|---|---|
| C-2 | ~152.0 | ~151.5 | ~151.8 | ~151.0 |
| C-3 | ~123.5 | ~125.0 | ~124.5 | ~124.8 |
| C-4 | ~140.0 | ~138.0 | ~137.5 | ~137.0 |
| C-4a | ~129.0 | ~148.0 | ~147.5 | ~145.0 |
| C-5 | ~145.0 (ipso) | ~123.0 | ~120.0 | ~125.0 |
| C-6 | ~120.0 | ~146.0 (ipso) | ~128.0 | ~130.0 |
| C-7 | ~133.0 | ~125.5 | ~149.0 (ipso) | ~122.0 |
| C-8 | ~128.0 | ~129.5 | ~126.0 | ~150.0 (ipso) |
| C-8a | ~148.5 | ~146.5 | ~148.0 | ~149.0 |
FT-IR Spectroscopy: Vibrational Signatures
The most diagnostic peaks in the IR spectrum are from the nitro group.
Table 3: Key Comparative FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Range | Expected Position for Isomers |
|---|---|---|
| Asymmetric N-O Stretch | 1560-1500 | ~1530-1550 |
| Symmetric N-O Stretch | 1360-1300 | ~1340-1355 |
| Aromatic C-H Bending | 900-690 | Varies significantly with substitution pattern |
| C-Cl Stretch | 850-550 | ~750-800 |
Interpretive Insight: While the N-O stretching frequencies will be present in all isomers, their exact positions and the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) will be unique to each isomer and can be used for definitive identification when compared against a known standard.[5]
UV-Vis Spectroscopy: Electronic Transitions
All isomers are expected to show complex absorption patterns with multiple bands corresponding to π-π* transitions. The position of the nitro group will modulate the λ_max of the longest-wavelength absorption band.
Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm in Ethanol)
| Isomer | Expected λ_max (nm) |
|---|---|
| 2-Chloro-5-nitroquinoline | ~340-350 |
| 2-Chloro-6-nitroquinoline | ~335-345 |
| This compound | ~345-355 |
| 2-Chloro-8-nitroquinoline | ~350-360 |
Rationale: The differences are subtle but measurable. The conjugation and electronic perturbation caused by the nitro group's position relative to the rest of the π-system dictates the energy of the HOMO-LUMO gap, which is reflected in the λ_max.[3][4]
Pillar 3: Self-Validating Experimental Protocols
The following protocols describe standardized procedures for acquiring high-quality, reproducible spectroscopic data. Adherence to these methods ensures the integrity of the results.
Workflow for Isomer Identification and Characterization
The logical flow from receiving a sample to its final identification is critical. This process ensures that each step validates the next.
Caption: Workflow for the synthesis and spectroscopic analysis of 2-chloro-nitroquinoline isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-chloro-nitroquinoline isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard 30° pulse width, a relaxation delay of 1 second, and acquire 16 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a 30° pulse width, a relaxation delay of 2 seconds, and acquire a sufficient number of scans (typically 1024-4096) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. The final spectrum should be background-corrected.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in spectroscopic-grade ethanol. Serially dilute this solution to a final concentration of approximately 1 x 10⁻⁵ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (ethanol) to serve as the blank. Fill the second cuvette with the sample solution. Scan the absorbance from 600 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for all observed peaks.
Conclusion
The positional isomerism of the nitro group on the 2-chloroquinoline framework imparts a distinct and identifiable spectroscopic signature on each molecule. While mass spectrometry confirms the elemental formula, it is ¹H NMR spectroscopy that serves as the primary and most definitive tool for distinguishing between the isomers, owing to the predictable and significant influence of the nitro group on the chemical shifts of adjacent protons. ¹³C NMR, FT-IR, and UV-Vis spectroscopy provide crucial, confirmatory data that, when combined, allow for the unambiguous and confident structural elucidation of the target molecule. The application of the systematic workflow and standardized protocols detailed in this guide will ensure the integrity and purity of these vital chemical intermediates, underpinning the successful progression of research and development in medicinal chemistry.
References
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Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]
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Molecules (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Available at: [Link]
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ResearchGate (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. ResearchGate. Available at: [Link]
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PubChem (n.d.). 2-Chloro-6-nitroquinoxaline. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite (n.d.). 2-chloro-5-nitroquinoline (C9H5ClN2O2). PubChemLite. Available at: [Link]
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PubChem (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate (2014). Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. ResearchGate. Available at: [Link]
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Mol-Instincts (n.d.). 2-chloro-6-nitroquinoline. Mol-Instincts. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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NIST (n.d.). Quinoline, 2-chloro-. NIST WebBook. Available at: [Link]
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PubChem (n.d.). 2-Chloroquinolin-8-ol. National Center for Biotechnology Information. Available at: [Link]
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TSI Journals (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
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MDPI (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]
-
SciSpace (2022). Article. SciSpace. Available at: [Link]
-
chemrevise (n.d.). Mass spectra and IR. chemrevise. Available at: [Link]
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A Comparative Guide to the Anti-proliferative Properties of Functionalized Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-proliferative activities. The versatility of the quinoline ring allows for extensive functionalization, leading to a diverse array of derivatives that can selectively target various hallmarks of cancer. This guide provides an in-depth comparison of functionalized quinolines based on their distinct mechanisms of action, supported by experimental data and detailed protocols to facilitate further research and development in this promising area of oncology.
Introduction: The Quinoline Scaffold in Cancer Therapy
Quinoline, a bicyclic aromatic heterocycle, has emerged as a critical pharmacophore in the design of novel anti-cancer agents. Its derivatives have been shown to exert cytotoxic and anti-proliferative effects through a multitude of mechanisms, including DNA damage, cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways essential for tumor growth and survival.[1] This guide will focus on a comparative analysis of three major classes of functionalized quinolines, categorized by their primary molecular targets:
-
Topoisomerase Inhibitors: These compounds interfere with the function of topoisomerase enzymes, leading to DNA strand breaks and apoptosis.
-
Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase and induce apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibitors: This class of quinolines targets key kinases in a critical signaling pathway that governs cell growth, proliferation, and survival.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative efficacy of functionalized quinolines is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables provide a comparative summary of the IC50 values for representative quinoline derivatives from each mechanistic class against common cancer cell lines.
Table 1: Topoisomerase Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| TAS-103 | Topoisomerase I/II | P388 (Leukemia) | 0.0011 | [2] |
| KB (Carcinoma) | 0.0096 | [2] | ||
| Compound 28 | Topoisomerase I | MCF-7 (Breast) | < 2 | [3] |
| HCT-116 (Colon) | < 2 | [3] | ||
| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα | NUGC-3 (Gastric) | < 8 | [4] |
| ACHN (Renal) | < 8 | [4] | ||
| HCT-15 (Colon) | < 8 | [4] |
Table 2: Tubulin Polymerization Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 4g | Tubulin | MCF-7 (Breast) | 3.02 | [5] |
| MDA-MB-231 (Breast) | > 50 | [5] | ||
| HCT-116 (Colon) | > 50 | [5] | ||
| Compound 12c | Tubulin | MCF-7 (Breast) | 0.010 | [6] |
| HL-60 (Leukemia) | 0.021 | [6] | ||
| HCT-116 (Colon) | 0.042 | [6] | ||
| Compound 4c | Tubulin | MDA-MB-231 (Breast) | Not Specified | [7][8] |
Table 3: PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| PQQ | mTOR | HL-60 (Leukemia) | 0.064 | [9] |
| Quinoline-Chalcone Hybrid 9i | PI3Kγ | A549 (Lung) | 1.91 | [10] |
| K-562 (Leukemia) | 5.29 | [10] | ||
| Quinoline 38 | PI3K/mTOR | MCF-7 (Breast) | Not Specified | [11] |
Mechanisms of Action and Signaling Pathways
The diverse anti-proliferative effects of functionalized quinolines stem from their ability to interfere with distinct and critical cellular processes. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Topoisomerase Inhibition
Topoisomerases are nuclear enzymes that play a crucial role in DNA replication, transcription, and repair by resolving DNA topological problems.[4] Quinoline-based topoisomerase inhibitors act by stabilizing the transient DNA-enzyme cleavage complex, which prevents the re-ligation of the DNA strand. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[2][3]
Caption: Quinoline-based topoisomerase inhibitors stabilize the DNA-enzyme complex, leading to DNA damage and apoptosis.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and the mitotic spindle.[7] Quinoline derivatives that inhibit tubulin polymerization bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[6]
Caption: Quinoline-based tubulin inhibitors prevent microtubule formation, causing G2/M cell cycle arrest and apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][12] Dysregulation of this pathway is a common event in many cancers.[10] Functionalized quinolines can inhibit key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and suppressing tumor cell proliferation and survival.[9][11]
Caption: Quinoline-based inhibitors block key kinases in the PI3K/Akt/mTOR pathway, suppressing cell growth and promoting apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anti-proliferative properties of functionalized quinolines.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the functionalized quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at a final concentration not exceeding 0.5%.[14] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC Staining
The Annexin V-FITC assay is a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoline derivatives as described for the cell cycle analysis. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI, to distinguish necrotic cells).[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
Functionalized quinolines represent a highly versatile and promising class of anti-proliferative agents. Their diverse mechanisms of action, ranging from DNA damage to the inhibition of critical signaling pathways, offer multiple avenues for the development of novel cancer therapeutics. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of next-generation quinoline-based anti-cancer drugs.
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to overcome potential drug resistance mechanisms. Furthermore, in vivo studies are crucial to validate the pre-clinical efficacy and safety of the most promising candidates, paving the way for their potential translation into clinical applications.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. (2025). Arch Pharm (Weinheim), 358(12), e70172.
- Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2015). Anticancer Agents Med Chem, 15(10), 1297-304.
- Assaying cell cycle status using flow cytometry. (n.d.).
- Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (n.d.).
- New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.).
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18635-18664.
- Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.).
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-7-nitroquinoline
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-7-nitroquinoline. As a halogenated nitroaromatic compound, it requires careful management as hazardous waste to mitigate risks to personnel and the environment. This procedural guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not consistently available across all public databases. Therefore, this guidance is synthesized from the chemical's structural motifs (a chlorinated and nitrated quinoline core), data from analogous compounds, and established best practices for hazardous chemical waste disposal.[1] It is imperative to treat this compound as hazardous and to always consult your institution's Environmental Health and Safety (EHS) department for disposal procedures that are compliant with local, state, and federal regulations.[1][2][3]
Hazard Profile and Risk Assessment: Understanding the Chemistry of the Hazard
The potential hazards of this compound are inferred from its functional groups: a quinoline ring, a chlorine substituent, and a nitro group. This combination classifies it as a halogenated nitroaromatic compound, a class of chemicals often associated with toxicity, irritation, and environmental hazards.[2]
-
Quinoline Core: The quinoline structure itself is known to have toxicological properties.
-
Chloro Group: As a chlorinated organic substance, improper disposal, particularly through combustion at low temperatures, can lead to the formation of highly toxic dioxins and furans.[4][5] High-temperature incineration is required to convert the chlorine to hydrogen chloride (HCl), which can be scrubbed from the flue gas.[6][7][8]
-
Nitro Group: Nitroaromatic compounds are often toxic and can be explosive under certain conditions, particularly in the presence of reducing agents or upon impact or heating.[9]
Based on data from structurally related compounds like 2-chloroquinoline and various nitropyridines, the following hazards should be assumed.[10][11][12][13]
| Probable Hazard Classification | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke when handling.[10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Avoid skin exposure by wearing appropriate gloves.[11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eyes can cause pain, watering, and potential damage. Always wear safety goggles or a face shield.[11] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood.[10][11] |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | Release into the environment can cause long-term damage to aquatic ecosystems. Do not dispose of down the drain.[10] |
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, ensure all safety measures are in place.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[3]
| PPE Item | Specification | Causality and Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier to prevent skin contact and absorption.[2][3] Gloves must be inspected before use and disposed of as contaminated waste.[14] |
| Eye Protection | Chemical safety goggles and/or a full-face shield | Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[11][15] |
| Body Protection | Standard full-length laboratory coat | Protects clothing and underlying skin from contamination.[3][15] |
| Respiratory | Work in a certified chemical fume hood | Not a form of PPE, but an engineering control that is mandatory to prevent the inhalation of potentially harmful dust or vapors.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[3]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program. Halogenated and non-halogenated waste streams must be kept separate.[2][16]
-
Why Segregate? Mixing halogenated waste (like this compound) with non-halogenated organic solvents significantly increases disposal costs, as the entire volume must be treated via the more expensive high-temperature incineration process required for halogenated compounds.[16] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[2][17]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" for solid this compound waste and contaminated items (e.g., gloves, weigh boats).
-
If dissolving the compound, use a separate container for "Halogenated Organic Solvents."
-
Step 2: Waste Collection and Containerization
-
Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing screw cap.[9][18] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[16] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Waste this compound"
-
An accurate list of all contents, including solvents if applicable.
-
The approximate concentration of each component.
-
The date accumulation started.
-
Step 3: Decontamination of Laboratory Glassware
Any labware that has come into contact with this compound is considered contaminated.
-
Procedure: Triple-rinse the glassware with a suitable solvent (e.g., acetone, ethanol).[3][18]
-
Crucial Point: The solvent rinsate is now considered hazardous waste and must be collected in the appropriate "Halogenated Organic Solvents" waste container.[3][18] Do not pour it down the drain.
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Procedure for Minor Spills (contained within a fume hood):
-
Ensure appropriate PPE is worn.[3]
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2][3] Do not use combustible materials like paper towels for large spills.[2]
-
Carefully collect the absorbed material using spark-proof tools and place it into the designated "Halogenated Organic Solids" hazardous waste container.[3][19]
-
Decontaminate the spill area with a suitable solvent and a cloth or sponge. Collect all cleaning materials as hazardous waste.[2]
-
-
For Major Spills: Evacuate the area immediately and contact your institution's EHS department or emergency response team.
Step 5: Temporary Waste Storage
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, often referred to as a Satellite Accumulation Area (SAA).[1][3]
-
Key Requirements:
Step 6: Final Disposal
The accepted and required method for final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3]
-
The Science Behind Incineration: This process is designed to achieve the complete destruction of hazardous organic compounds.[6] At temperatures typically between 800°C and 1500°C, the this compound molecule is broken down into simpler, less harmful components like carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[6][7] The resulting flue gas is passed through scrubbers to neutralize and remove the acidic HCl before release.[7] This controlled, high-temperature process is essential to prevent the formation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which can form during incomplete combustion of chlorinated materials at lower temperatures.[4]
-
Procedure: Contact your institution's EHS department to arrange for a pickup of your full, properly labeled hazardous waste container.[3] They will manage the logistics with a licensed waste disposal contractor.
Disposal Workflow and Decision Diagram
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
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- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. Retrieved from John Zink Hamworthy Combustion website.
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- Angewandte Chemie International Edition. (2025). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
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Wesołowska, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(15), 4949. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4054780, 2-Chloro-7-nitroquinoxaline. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-7-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-7-nitroquinoline. As a chlorinated nitroaromatic compound, it is classified as hazardous and must be managed with stringent protocols to mitigate risks to personnel and the environment. This document outlines procedural, step-by-step guidance to ensure laboratory safety and operational integrity.
Hazard Assessment and Core Safety Principles
The foundational principle for handling this compound is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical line of defense.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, with the rationale for each selection.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the compound.[6][7] Gloves must be inspected before use and disposed of after contamination.[6][8] |
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 or NIOSH standards. | To protect against splashes and airborne particles.[6] |
| Body Protection | A standard laboratory coat or impervious clothing. | To protect clothing and skin from contamination.[6][9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6] | To prevent respiratory tract irritation from dust or aerosols.[4][6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensure safety.
Preparation:
-
Designate a work area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[6][7]
-
Assemble materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and labeled waste containers, are readily accessible.
-
Review the protocol: Familiarize yourself with the entire procedure before handling the chemical.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within the chemical fume hood to minimize the generation of dust.
-
Use a spatula or other appropriate tools for transfers to avoid direct contact.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Ensure the container is appropriately sized to avoid overfilling.
-
-
Post-handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated materials is crucial for environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all unused or waste this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[7]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste in a separate, labeled container.[7]
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a designated, labeled hazardous waste container for liquid chemical waste.[7]
Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7][10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal.[7]
-
The standard final disposal method for this type of chemical waste is high-temperature incineration at a permitted facility.[7]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.[7]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]
References
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PubChem. 2-Chloro-7-nitroquinoxaline. [Link]
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American Chemistry Council. Protective Equipment. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Capot Chemical. Material Safety Data Sheet for 7-Nitroquinoline. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
